molecular formula C10H10F2O2 B1414832 4-(2,5-Difluorophenyl)butanoic acid CAS No. 899350-25-5

4-(2,5-Difluorophenyl)butanoic acid

Cat. No.: B1414832
CAS No.: 899350-25-5
M. Wt: 200.18 g/mol
InChI Key: YOAQSNJATYPYII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-Difluorophenyl)butanoic acid is a useful research compound. Its molecular formula is C10H10F2O2 and its molecular weight is 200.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,5-difluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c11-8-4-5-9(12)7(6-8)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAQSNJATYPYII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(2,5-Difluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Strategic Importance in Medicinal Chemistry

Fluorine-containing organic molecules are of paramount importance in modern drug discovery.[1] The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability.[1] 4-(2,5-Difluorophenyl)butanoic acid serves as a crucial building block in the synthesis of more complex, biologically active compounds.[1][2] Its most notable application is as a key intermediate in the production of the anti-diabetic drug, sitagliptin, a potent inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] Several patented synthetic routes for sitagliptin rely on derivatives of this butanoic acid.[1][3][4][5][6]

Synthetic Pathways: A Two-Step Approach

A robust and widely employed method for the synthesis of this compound involves a two-step sequence: a Friedel-Crafts acylation followed by a reduction of the resulting keto acid. This classical strategy is particularly effective for the primary alkylation of arenes.[7]

Step 1: Friedel-Crafts Acylation of 1,4-Difluorobenzene

The initial step involves the electrophilic aromatic substitution reaction between 1,4-difluorobenzene and succinic anhydride, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[8]

Mechanism Rationale: The Lewis acid catalyst, AlCl₃, coordinates with an oxygen atom of the succinic anhydride, polarizing the carbonyl group and generating a highly electrophilic acylium ion.[8][9] This acylium ion is then attacked by the electron-rich π-system of the 1,4-difluorobenzene ring. The fluorine atoms are deactivating ortho-, para-directors; however, the acylation proceeds to yield the desired keto acid, 4-(2,5-difluorobenzoyl)propanoic acid. Subsequent proton exchange restores the aromaticity of the ring.[9]

Friedel_Crafts_Acylation Start 1,4-Difluorobenzene + Succinic Anhydride Catalyst AlCl₃ (Lewis Acid) Start->Catalyst Reacts with Intermediate Acylium Ion Formation Catalyst->Intermediate Generates Reaction Electrophilic Aromatic Substitution Intermediate->Reaction Attacks Benzene Ring Product 4-(2,5-Difluorobenzoyl)propanoic acid Reaction->Product Forms End Hydrolysis Workup Product->End Quenched with

Caption: Friedel-Crafts acylation workflow.

Step 2: Reduction of the Keto Acid

The second step involves the reduction of the ketone functionality in 4-(2,5-difluorobenzoyl)propanoic acid to a methylene group, yielding the final product. Several reduction methods are available, each with its own advantages and substrate compatibility considerations.

2.2.1. Clemmensen Reduction

This classical method employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl) to reduce aryl-alkyl ketones to alkanes.[7][10][11][12][13] It is particularly effective for substrates that are stable in strongly acidic conditions.[12]

Mechanism Insights: The precise mechanism of the Clemmensen reduction is still debated due to its heterogeneous nature.[7][10][11] However, it is generally accepted to proceed via organozinc intermediates on the surface of the zinc catalyst.[10][12] Two proposed pathways are the carbanionic and carbenoid mechanisms.[10] Importantly, alcohols are not considered intermediates in this reaction.[10][12]

2.2.2. Wolff-Kishner Reduction

As a complementary method to the Clemmensen reduction, the Wolff-Kishner reduction is performed under strongly basic conditions, making it suitable for acid-sensitive substrates.[12][14][15][16] The reaction involves the formation of a hydrazone intermediate from the ketone and hydrazine (N₂H₄), followed by deprotonation and elimination of nitrogen gas in the presence of a strong base like potassium hydroxide (KOH) at elevated temperatures.[14][15][17]

Causality in Procedural Steps: The high temperatures required are facilitated by using a high-boiling solvent such as ethylene glycol.[14][15] A modification developed by Huang Minlon involves distilling off water and excess hydrazine after hydrazone formation, which can lead to shorter reaction times and improved yields.[17]

2.2.3. Catalytic Hydrogenation

A milder and often more environmentally friendly alternative is catalytic hydrogenation.[18] This method typically involves the use of a transition metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source (e.g., H₂ gas) to reduce the ketone to an alcohol, which can then be further reduced or the reaction conditions can be controlled to directly yield the alkane.[19][20][21][22] This method is advantageous for its selectivity and compatibility with a wider range of functional groups.[19]

Reduction_Methods Start 4-(2,5-Difluorobenzoyl)propanoic acid Clemmensen Clemmensen Reduction (Zn(Hg), HCl) Start->Clemmensen WolffKishner Wolff-Kishner Reduction (N₂H₄, KOH) Start->WolffKishner Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) Start->Hydrogenation Product This compound Clemmensen->Product WolffKishner->Product Hydrogenation->Product

Caption: Comparison of reduction methodologies.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialPurity/GradeSupplier
1,4-Difluorobenzene>99%Sigma-Aldrich
Succinic anhydride>95%Fisher Scientific
Anhydrous Aluminum ChlorideReagent gradeSigma-Aldrich
Zinc Amalgam (Zn(Hg))N/APrepared in situ
Concentrated Hydrochloric Acid37%VWR
Dichloromethane (DCM)ACS gradeFisher Scientific
Diethyl etherACS gradeVWR
Sodium Sulfate (anhydrous)ACS gradeSigma-Aldrich
Deuterated Solvents (e.g., CDCl₃, DMSO-d₆)99.8% atom DCambridge Isotope Laboratories
Step-by-Step Synthesis

Step 1: Synthesis of 4-(2,5-Difluorobenzoyl)propanoic acid (Friedel-Crafts Acylation)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (2.2 eq.).[23]

  • Solvent Addition: Add dry dichloromethane (DCM) under a nitrogen atmosphere.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add succinic anhydride (1.1 eq.) portion-wise, followed by the slow, dropwise addition of 1,4-difluorobenzene (1.0 eq.).

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Step 2: Synthesis of this compound (Clemmensen Reduction)

  • Amalgam Preparation: In a fume hood, prepare zinc amalgam by carefully adding mercury (Hg) to zinc dust (Zn) and shaking for 5-10 minutes.

  • Reaction Setup: To a round-bottom flask containing the prepared zinc amalgam, add water, concentrated hydrochloric acid, and toluene.

  • Substrate Addition: Add 4-(2,5-difluorobenzoyl)propanoic acid (1.0 eq.) to the flask.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Add additional portions of concentrated HCl periodically during the reflux.

  • Workup: After cooling to room temperature, separate the organic layer.

  • Extraction: Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product can be further purified by column chromatography or recrystallization.

Safety Precautions
  • Anhydrous Aluminum Chloride: Reacts violently with water, releasing toxic HCl gas. Handle in a dry environment, such as a fume hood or glove box.[23] Wear appropriate personal protective equipment (PPE), including safety glasses, impervious gloves, and a fire-retardant lab coat.[23] In case of a spill, do not use water; cover with dry sand.[23][24]

  • 1,4-Difluorobenzene: Highly flammable liquid and vapor.[25][26][27] Keep away from heat, sparks, and open flames.[25][27] Use with adequate ventilation and ground all equipment to prevent static discharge.[25][26]

  • Succinic Anhydride: Causes severe skin burns and eye damage.[28] May cause allergy or asthma symptoms if inhaled.[28] Handle in a well-ventilated area or under a chemical fume hood.[29]

  • Concentrated Hydrochloric Acid: Corrosive and causes severe burns. Always wear appropriate PPE and handle in a fume hood.

  • Mercury (for Zn(Hg) amalgam): Highly toxic. Handle with extreme care and follow all institutional safety protocols for heavy metals.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural elucidation.[30] In the ¹H NMR spectrum, expect to see characteristic signals for the aromatic protons, the methylene protons of the butyric acid chain, and the carboxylic acid proton. The aromatic region will show complex splitting patterns due to H-H and H-F couplings.[31] In the ¹³C NMR spectrum, distinct signals for the aromatic carbons (with C-F couplings), the methylene carbons, and the carbonyl carbon of the carboxylic acid will be observed.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present.[30] Key characteristic absorptions include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch for the carboxylic acid (around 1700 cm⁻¹), and C-F stretching vibrations in the fingerprint region (around 1100-1300 cm⁻¹).[32]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[30] The molecular ion peak ([M]⁺) should correspond to the calculated molecular weight of C₁₀H₁₀F₂O₂.

Expected Characterization Data
TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~10.5-12.0 (br s, 1H, COOH), ~6.8-7.1 (m, 3H, Ar-H), ~2.6-2.8 (t, 2H, Ar-CH₂), ~2.3-2.5 (t, 2H, CH₂-COOH), ~1.9-2.1 (p, 2H, -CH₂-CH₂-CH₂-)
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): ~179 (C=O), ~155-160 (dd, J = 245, 12 Hz, C-F), ~115-120 (m, Ar-C), ~35 (Ar-CH₂), ~30 (CH₂-COOH), ~25 (-CH₂-CH₂-CH₂-)
IR (KBr, cm⁻¹)ν: ~2950 (br, O-H), ~1705 (s, C=O), ~1500, 1430 (Ar C=C), ~1250, 1180 (C-F)
Mass Spec (EI)m/z (%): 200 ([M]⁺), and other characteristic fragment ions.

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and spectrometer frequency.

Conclusion

This guide has provided a comprehensive overview of the synthesis and characterization of this compound. By understanding the rationale behind the chosen synthetic route and the principles of the analytical techniques employed, researchers can confidently and safely produce and validate this important pharmaceutical intermediate. The provided protocols and safety information are intended to serve as a foundation for further research and development in this area.

References

  • Clemmensen reduction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Ley, S. V., & Stewart-Liddon, A. J. P. (2007). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry, 3, 21.
  • Clemmensen Reduction reaction. (n.d.). BYJU'S. Retrieved January 19, 2026, from [Link]

  • Clemmensen Reduction. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Chase, P. A., Welch, G. C., Jurca, T., & Stephan, D. W. (2007). Enabling Catalytic Ketone Hydrogenation by Frustrated Lewis Pairs. Journal of the American Chemical Society, 129(12), 3658–3659.
  • Clemmensen Reduction – Mechanism, Reaction & Applications. (n.d.). Allen Overseas. Retrieved January 19, 2026, from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aluminum Chloride. Retrieved from [Link]

  • University of Georgia Office of Research. (n.d.). Standard Operating Procedure: Aluminum Chloride. Retrieved from [Link]

  • de Vries, J. G. (2018). Catalytic Hydrogenation of Ketones.
  • Phan, N. T. S., & Styring, P. (2007). Highly efficient and selective aqueous phase hydrogenation of aryl ketones, aldehydes, furfural and levulinic acid and its ethyl ester catalyzed by phosphine oxide-decorated polymer immobilized ionic liquid-stabilized ruthenium nanoparticles. Green Chemistry, 9(10), 1053-1057.
  • Southern Utah University. (n.d.). Chemical Protocols (ERM): Aluminum Chloride (Anhydrous). Retrieved from [Link]

  • GAC Chemical. (n.d.). ALUMINUM CHLORIDE STORAGE AND HANDLING. Retrieved from [Link]

  • Arizona State University. (n.d.). Standard Operating Procedure: Aluminum chloride. Retrieved from [Link]

  • Casey, C. P., & Guan, H. (2004). Catalytic Hydrogenation of Ketones and Aldehydes.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Difluorobenzene, 99+%. Retrieved from [Link]

  • Exploring 4-Amino-2,5-Difluorobenzoic Acid: Properties and Applications. (n.d.). Retrieved January 19, 2026, from [Link]

  • butanoic acid, 4-[(4-fluorophenyl)amino]-4-oxo-, 2-[(E)-(2,4-dichlorophenyl)methylidene]hydrazide - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 19, 2026, from [Link]

  • (R)-3-((Tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoic acid. (n.d.). Molsyns.com. Retrieved January 19, 2026, from [Link]

  • Ashenhurst, J. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. Retrieved from [Link]

  • Wolff–Kishner reduction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Mechanism of Friedel-Crafts acylation with succinic anhydride. (2016, May 2). Chemistry Stack Exchange. Retrieved from [Link]

  • Vutturi, A. V. (n.d.). WOLFF KISHNER REDUCTION | EXPLANATION. ADICHEMISTRY. Retrieved January 19, 2026, from [Link]

  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations. (n.d.). Retrieved January 19, 2026, from [Link]

  • CN101462931A - Method for acylating fluorobenzene. (n.d.). Google Patents.
  • Sreenivasulu, K., Chaudhari, P. S., Achanta, S., Sud, A., Dahanukar, V., Cobley, C. J., Llewellyn-Beard, F., & Bandichhor, R. (2020). Synthesis of (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. Chemistry, an Asian journal, 15(10), 1605–1608.
  • Synthesis of (R)‐3‐(tert‐Butoxycarbonylamino)‐4‐(2,4,5‐trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Užarević, K., Stolar, T., Bjelopetrović, A., & Halasz, I. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1438–1446.
  • What will be the product of following Wolf-kishner reduction? (2020, April 29). Chemistry Stack Exchange. Retrieved from [Link]

  • This compound 100mg. (n.d.). Dana Bioscience. Retrieved January 19, 2026, from [Link]

  • Wolff-Kishner Reduction. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Tiekink, E. R. T., & Jotani, M. M. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(2), M1227.

Sources

physicochemical properties of 4-(2,5-Difluorophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Physicochemical Properties of 4-(2,5-Difluorophenyl)butanoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a crucial chemical intermediate whose structural motifs are of significant interest in medicinal chemistry and pharmaceutical development. Its primary importance lies in its role as a key precursor in the synthesis of complex, biologically active molecules, most notably the anti-diabetic drug sitagliptin.[1] The strategic incorporation of fluorine atoms into the phenyl ring dramatically influences the molecule's physicochemical properties, which in turn affects its reactivity, bioavailability, and metabolic stability in derivative compounds.[1] This guide provides a comprehensive overview of the core . It details the established, authoritative experimental protocols for their determination, explains the scientific principles behind these methods, and offers expert insights into data interpretation. The objective is to equip researchers and drug development professionals with the foundational knowledge required to effectively handle, analyze, and utilize this compound in a research and development setting.

Introduction and Strategic Importance in Drug Discovery

The landscape of modern medicinal chemistry is increasingly reliant on the use of fluorinated compounds. The introduction of fluorine into an organic molecule can profoundly alter its properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound exemplifies a versatile molecular scaffold that combines a difluorinated aromatic ring with a flexible butanoic acid chain. This combination makes it an invaluable building block for creating high-value pharmaceuticals.[1]

Its most prominent application is as a key intermediate in several patented synthetic routes for sitagliptin, a potent inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme used for treating type 2 diabetes.[1] A derivative, (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoic acid, serves as a critical chiral intermediate in this process.[1][2][3] Understanding the fundamental physicochemical properties of the parent acid is therefore not merely an academic exercise; it is a prerequisite for process optimization, quality control, and the rational design of new synthetic pathways. This document serves as a technical resource, detailing the essential properties of this compound and the robust methodologies for their empirical determination.

Chemical Identity and Core Properties

A precise understanding of a compound's identity is the bedrock of all subsequent scientific investigation. The key identifiers and basic properties for this compound are summarized below.

PropertyValueSource
Chemical Name This compound
CAS Number 899350-25-5
Molecular Formula C₁₀H₁₀F₂O₂
Molecular Weight 200.18 g/mol
Physical Form Powder
InChI Key YOAQSNJATYPYII-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1F)CCC(=O)O)FN/A
Structure Chemical structure of this compoundN/A

Summary of Physicochemical Characteristics

While specific experimental data for this compound is not widely published in peer-reviewed literature, its properties can be reliably predicted based on its structure and data from analogous compounds. This section summarizes these expected characteristics, which are further explored through the detailed experimental protocols in Section 4.

Physicochemical PropertyPredicted/Expected Value or CharacteristicRationale & Comparative Data
Melting Point (°C) Crystalline solid with a distinct melting range.The presence of a carboxylic acid and an aromatic ring facilitates strong intermolecular interactions (hydrogen bonding and π-stacking), characteristic of a solid. A related dichlorophenyl derivative melts at 155-156 °C.[4]
Boiling Point (°C) Decomposes before boiling at atmospheric pressure.Carboxylic acids with this molecular weight often decompose at high temperatures. Boiling would only be feasible under a high vacuum.
Aqueous Solubility Sparingly soluble.The molecule is amphipathic, with a polar carboxylic acid head and a nonpolar difluorophenylbutane tail. The "like dissolves like" principle suggests low solubility in water but higher solubility in polar organic solvents.[5]
pKa ~4.2 - 4.6The pKa of unsubstituted butanoic acid is 4.82.[6] The two electron-withdrawing fluorine atoms on the phenyl ring will stabilize the carboxylate anion, increasing the acidity and thus lowering the pKa. A predicted pKa for a similar trifluoro-substituted butanoic acid derivative is 4.30.[7]

Experimental Determination of Physicochemical Properties

This section provides authoritative, field-proven protocols for determining the key . The causality behind experimental choices is explained to ensure robust and reproducible results.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range (typically 0.5-1.0°C).[8] The presence of impurities typically lowers the melting point and broadens the melting range.[8][9] The capillary method is a standard and reliable technique for this determination.[10]

Expertise & Causality: A two-stage heating process is standard practice for efficiency and accuracy. A rapid initial heating provides an approximate melting point, while a second, slower determination (1-2°C/min) ensures thermal equilibrium between the sample, the heating block, and the thermometer, yielding a precise measurement.[11]

Experimental Protocol: Capillary Method

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Crush a small amount of the crystalline solid on a watch glass.

  • Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it on a hard surface to pack the sample into the sealed end. The final packed sample height should be 2-3 mm.[11]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or DigiMelt unit).

  • Rapid Determination (Optional but Recommended): Set a rapid heating rate (e.g., 10-20°C per minute) to find the approximate melting temperature.[11]

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new sample.

  • Measurement: Begin heating again at a slow rate of 1-2°C per minute.

  • Data Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2.

Data Interpretation: A sharp melting range (e.g., 1-2°C) is indicative of high purity. A broad or depressed range suggests the presence of impurities.

Workflow for Melting Point Determination

G A Prepare Dry, Powdered Sample B Load Capillary Tube (2-3 mm) A->B C Place in Melting Point Apparatus B->C D Heat Rapidly (~10°C/min) to Find Approximate MP C->D E Cool Apparatus D->E F Heat Slowly (1-2°C/min) Starting 20°C Below Approx. MP E->F G Record T1 (First Liquid) & T2 (All Liquid) F->G H Report Melting Range (T1 - T2) G->H

Caption: Workflow for determining melting point via the capillary method.

Solubility Determination (Shake-Flask Method)

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution.[12][13] The "shake-flask" method is the gold standard for determining equilibrium solubility due to its simplicity and reliability.[14][15] It involves agitating an excess of the solid with the solvent until equilibrium is reached.[15]

Expertise & Causality: Using a surplus of the solid is critical to ensure that the final solution is genuinely saturated.[15] The agitation period (typically 24-48 hours) is necessary to allow the system to reach thermodynamic equilibrium. Temperature control is paramount, as solubility is highly temperature-dependent.[12] Subsequent filtration must be done carefully to avoid cooling, which could cause precipitation and lead to an underestimation of solubility.

Experimental Protocol: Shake-Flask Method

  • Preparation: To a series of vials, add a precisely measured volume of the desired solvent (e.g., 10 mL of water, ethanol, octanol). Maintain the vials at a constant temperature (e.g., 25°C) in a shaking water bath.

  • Solute Addition: Add an excess amount of this compound to each vial. The amount should be sufficient to ensure that undissolved solid remains visible after equilibration.

  • Equilibration: Seal the vials and agitate them in the temperature-controlled shaker for a set period (e.g., 24 or 48 hours) until equilibrium is achieved.

  • Phase Separation: After agitation, allow the vials to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved micro-particles.

  • Analysis: Accurately dilute the filtered aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

Workflow for Solubility Determination

G A Add Excess Solid to Known Volume of Solvent B Agitate at Constant Temperature (e.g., 24-48h) to Reach Equilibrium A->B C Allow Excess Solid to Settle B->C D Withdraw Supernatant via Syringe Filter C->D E Quantify Concentration (e.g., by HPLC) D->E F Calculate Solubility (mg/mL) E->F

Caption: Workflow for the shake-flask solubility determination method.

pKa Determination (Potentiometric Titration)

Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). For a carboxylic acid, it represents the pH at which the protonated (acidic) and deprotonated (carboxylate) forms are present in equal concentrations.[14][16] Potentiometric titration is a highly precise and straightforward method where the pH of a solution of the acid is monitored as a titrant (a strong base) is added incrementally.[14][17] The pKa corresponds to the pH at the half-equivalence point.[16]

Expertise & Causality: A calibrated pH meter is essential for accurate measurements. The titrant must be a strong base (e.g., NaOH) to ensure a sharp inflection point at equivalence. The solution should be stirred constantly to ensure homogeneity. The pKa is determined from the half-equivalence point because, at this stage, [Acid] = [Conjugate Base], and according to the Henderson-Hasselbalch equation (pH = pKa + log([Base]/[Acid])), the log term becomes zero, thus pH = pKa.

Experimental Protocol: Potentiometric Titration

  • Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if aqueous solubility is low).

  • Apparatus Setup: Place the solution in a beaker with a magnetic stir bar. Immerse a calibrated combination pH electrode in the solution.

  • Titration: Begin stirring the solution. Add a standardized strong base solution (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Collection: After each addition of titrant, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH. Continue well past the equivalence point (the point of steepest pH change).

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • Determine the equivalence point (V_eq), which is the inflection point of the sigmoid curve. This can be found visually or by calculating the first derivative (ΔpH/ΔV).

    • Calculate the half-equivalence point volume (V_half-eq = V_eq / 2).

    • The pKa is the pH value on the titration curve that corresponds to the V_half-eq.[14]

G A Dissolve Weighed Sample in Suitable Solvent B Immerse Calibrated pH Electrode and Stir Solution A->B C Add Standardized Strong Base in Small Increments B->C D Record pH after Each Addition C->D E Plot pH vs. Volume of Titrant D->E F Determine Equivalence Point (V_eq) from Inflection Point E->F G Find pH at Half-Equivalence Point (V_eq / 2) F->G H Result: pKa = pH at V_half-eq G->H

Sources

A Technical Guide to 4-(2,5-Difluorophenyl)butanoic Acid: Synthesis, Applications, and Procurement

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 4-(2,5-difluorophenyl)butanoic acid, a key chemical intermediate with significant applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering critical information on its chemical properties, a detailed synthesis protocol, and a survey of its primary applications and commercial suppliers.

Core Properties of this compound

This compound is a carboxylic acid derivative containing a difluorinated phenyl ring. The presence of fluorine atoms can significantly alter the pharmacokinetic and physicochemical properties of a molecule, often leading to enhanced metabolic stability and increased binding affinity to target proteins. This makes it a valuable building block in medicinal chemistry.

PropertyValueSource
CAS Number 899350-25-5[1][2][3][4]
Molecular Formula C10H10F2O2[2]
Molecular Weight 200.18 g/mol [2]
Physical Form Powder
Purity ≥95%[2][3]
Storage Temperature Room Temperature

Synthesis of this compound: A Step-by-Step Protocol

The following is a representative synthetic route for the preparation of this compound. This multi-step process is designed to be robust and scalable for laboratory settings.

Experimental Protocol

Step 1: Friedel-Crafts Acylation of 1,4-Difluorobenzene

  • To a stirred solution of 1,4-difluorobenzene in a suitable solvent (e.g., dichloromethane) at 0°C, add a Lewis acid catalyst such as aluminum chloride.

  • Slowly add succinic anhydride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto-acid intermediate.

Step 2: Clemmensen Reduction of the Keto-Acid

  • Prepare a zinc amalgam by treating zinc granules with a mercuric chloride solution.

  • Add the crude keto-acid from Step 1 to a mixture of the zinc amalgam, concentrated hydrochloric acid, and a water-immiscible organic solvent (e.g., toluene).

  • Heat the mixture to reflux and stir vigorously for several hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and separate the organic layer.

  • Extract the aqueous layer with the same organic solvent.

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting crude product by recrystallization or column chromatography to obtain pure this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Friedel-Crafts Acylation cluster_intermediate Intermediate cluster_step2 Step 2: Clemmensen Reduction cluster_final Final Product 1,4-Difluorobenzene 1,4-Difluorobenzene Friedel-Crafts Reaction Friedel-Crafts Reaction 1,4-Difluorobenzene->Friedel-Crafts Reaction Succinic Anhydride Succinic Anhydride Succinic Anhydride->Friedel-Crafts Reaction Keto-Acid Keto-Acid Friedel-Crafts Reaction->Keto-Acid Clemmensen Reduction Clemmensen Reduction Keto-Acid->Clemmensen Reduction This compound This compound Clemmensen Reduction->this compound

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif is found in molecules targeting a range of therapeutic areas. One notable application is in the development of inhibitors for enzymes such as dipeptidyl peptidase-4 (DPP-4), which are involved in glucose metabolism. The difluorophenyl group can enhance the potency and selectivity of these inhibitors.

Commercial Suppliers

A number of chemical suppliers offer this compound for research and development purposes. The following table provides a non-exhaustive list of potential vendors. It is recommended to contact the suppliers directly for the most up-to-date information on availability and pricing.

SupplierWebsite
Sigma-Aldrich
Benchchem
Fluorochem
Dana Bioscience[Link]
BLDpharm

References

  • Beijing Xinheng Research Technology Co., Ltd. This compound - CAS:899350-25-5. [Link]

  • Om Drug (India) Pvt. Ltd. (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoic Acid. [Link]

  • Jiangsu Ark Xenon Material Technology Co., Ltd. This compound. [Link]

  • Dana Bioscience. This compound 100mg. [Link]

  • Molsyns. (R)-3-((Tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoic acid. [Link]

Sources

spectroscopic data (NMR, MS, IR) of 4-(2,5-Difluorophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(2,5-Difluorophenyl)butanoic Acid

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—for the compound this compound. As a crucial building block in pharmaceutical synthesis, particularly as an intermediate for the anti-diabetic drug sitagliptin, a thorough understanding of its structural and spectroscopic properties is paramount for researchers, scientists, and drug development professionals.[1] This document outlines the theoretical principles, standard experimental protocols, and detailed interpretation of the expected spectral features of the title compound. The insights provided herein are synthesized from established spectroscopic principles and data from analogous structures to serve as a reliable reference for identity confirmation, purity assessment, and quality control.

Introduction and Significance

This compound (Molecular Formula: C₁₀H₁₀F₂O₂, Molecular Weight: 200.18 g/mol ) is a fluorinated carboxylic acid derivative of significant interest in medicinal chemistry.[1] The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, often leading to enhanced metabolic stability, improved binding affinity, and better membrane permeability.[1] The primary importance of this compound lies in its role as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Most notably, it is a precursor in several patented synthetic routes for sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.[1]

Given its role in pharmaceutical manufacturing, the unambiguous structural confirmation and purity analysis of this intermediate are critical. This guide is designed to provide a detailed roadmap for its characterization using the three most common spectroscopic techniques in organic chemistry: NMR, MS, and IR.

Molecular Structure and Spectroscopic Blueprint

The structure of this compound combines a flexible aliphatic carboxylic acid chain with a rigid, electron-deficient difluorinated aromatic ring. Each part of the molecule contributes unique and identifiable signals in its various spectra.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a full picture of the carbon skeleton, proton environments, and fluorine substituents.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard, setting its ¹H and ¹³C signals to 0.00 ppm.[2]

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR: Acquire with a 30° pulse angle and a relaxation delay of 2 seconds. Process with a line broadening of 0.3 Hz.

  • ¹³C NMR: Acquire using a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to obtain signal phase information (CH₃/CH vs. CH₂).

  • ¹⁹F NMR: Acquire with proton decoupling to simplify the spectrum to two singlets, or without decoupling to observe H-F couplings.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show four distinct regions corresponding to the aromatic, aliphatic, and carboxylic acid protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Comments
-COOH~12.0 (in DMSO-d₆)Broad Singlet (br s)1HChemical shift is concentration-dependent and this proton readily exchanges.
Ar-H (H3', H4', H6')7.10 - 7.40Complex Multiplet (m)3HThe signals are complex due to H-H and H-F spin-spin coupling.
-CH₂ -Ar (C4-H)~2.70Triplet (t)2HBenzylic position, deshielded by the aromatic ring. Coupled to C3-H₂.
-CH₂ -COOH (C2-H)~2.40Triplet (t)2HAlpha to the carbonyl group, deshielded. Coupled to C3-H₂.
-CH₂-CH₂ -CH₂-~1.95Quintet (quint)2HCoupled to both adjacent CH₂ groups (C2-H₂ and C4-H₂).
Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show 8 distinct signals, as the two fluorinated aromatic carbons are non-equivalent.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Comments
C =O (C1)~174Typical for a carboxylic acid carbonyl carbon.
C -F (C2', C5')155 - 160Large C-F coupling (¹JCF ≈ 240-250 Hz) splits these signals into doublets.
C -Ar (C1')~132Quaternary carbon attached to the alkyl chain. Will appear as a triplet due to coupling with two fluorine atoms.
Ar-C H115 - 120Aromatic CH carbons. Will appear as doublets or doublet of doublets due to C-F coupling.
-C H₂-Ar (C4)~34Benzylic carbon.
-C H₂-COOH (C2)~30Carbon alpha to the carbonyl.
-CH₂-C H₂-CH₂- (C3)~25Central methylene carbon of the aliphatic chain.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation patterns, which act as a molecular fingerprint.

Experimental Protocol: MS Data Acquisition

cluster_0 Sample Introduction cluster_1 Ionization cluster_2 Mass Analysis cluster_3 Detection A Dissolved Sample B Electrospray (ESI) or Electron Ionization (EI) A->B C Quadrupole / TOF Analyzer B->C D Detector C->D

Caption: A generalized workflow for Mass Spectrometry analysis.

  • Ionization Method:

    • Electrospray Ionization (ESI): A soft ionization technique ideal for determining the accurate mass. The sample is typically analyzed in negative ion mode to observe the deprotonated molecule [M-H]⁻.

    • Electron Ionization (EI): A high-energy technique that causes extensive fragmentation, providing structural information.

  • Mass Analyzer: A high-resolution analyzer such as Time-of-Flight (TOF) or Orbitrap is used for accurate mass measurements, allowing for molecular formula confirmation.

Predicted Data Interpretation and Fragmentation
  • Molecular Ion: In ESI negative mode, the base peak is expected at m/z 200.18 -> 199.06 for the [M-H]⁻ ion. In EI, a molecular ion peak [M]⁺• would be observed at m/z 200.

  • Key Fragments (EI): The fragmentation pattern is dictated by the most stable carbocations and radical cations that can be formed.

M [C₁₀H₁₀F₂O₂]⁺• m/z = 200 F1 [C₉H₉F₂O]⁺ m/z = 183 (-•OH) M->F1 F2 [C₉H₁₀F₂]⁺• m/z = 156 (-CO₂) M->F2 F3 [C₇H₆F₂]⁺• m/z = 128 (Benzylic Cleavage) M->F3 F5 [C₄H₇O₂]⁺ m/z = 87 (McLafferty) M->F5 Rearrangement F4 [C₆H₃F₂]⁺ m/z = 113 (Difluorophenyl) F3->F4

Caption: Predicted major fragmentation pathways for this compound under Electron Ionization (EI).

Predicted m/z Proposed Fragment Fragmentation Pathway
200[C₁₀H₁₀F₂O₂]⁺•Molecular Ion (M⁺•)
183[C₁₀H₉F₂O]⁺Loss of hydroxyl radical (•OH)
156[C₉H₁₀F₂]⁺•Loss of carbon dioxide (CO₂)
128[C₇H₆F₂]⁺•Benzylic cleavage with loss of propanoic acid radical
113[C₆H₃F₂]⁺Difluorophenyl cation
87[C₄H₇O₂]⁺McLafferty rearrangement product radical cation.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups in a molecule.

Experimental Protocol: IR Data Acquisition
  • Technique: Attenuated Total Reflectance (ATR) is the most common and convenient method, requiring only a small amount of solid sample placed directly on the crystal.

  • Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹.

  • Background: A background spectrum of the clean ATR crystal is taken before the sample is analyzed to remove atmospheric (CO₂, H₂O) absorptions.

Predicted Data Interpretation

The IR spectrum is dominated by absorptions from the carboxylic acid and the aromatic ring.

Wavenumber (cm⁻¹) Vibrational Mode Intensity Comments
3300 - 2500O-H stretch (Carboxylic Acid)Broad, StrongThis very broad absorption is characteristic of the hydrogen-bonded dimer of a carboxylic acid and is a key identifying feature.[4][5][6][7]
3080 - 3010C-H stretch (Aromatic)MediumAbsorptions for sp² C-H bonds.[6]
2980 - 2850C-H stretch (Aliphatic)MediumAbsorptions for sp³ C-H bonds from the butanoyl chain.[6]
1725 - 1700C=O stretch (Carboxylic Acid)Strong, SharpA very intense absorption characteristic of a carbonyl group in a saturated carboxylic acid.[4][5][7]
~1600, ~1475C=C stretch (Aromatic)MediumCharacteristic skeletal vibrations of the phenyl ring.
1300 - 1200C-O stretchStrongCoupled C-O stretching and O-H bending vibrations.
1250 - 1100C-F stretchStrongIntense absorptions typical for aryl fluorides.

Conclusion

The structural identity of this compound can be unequivocally confirmed through a synergistic application of NMR, MS, and IR spectroscopy. The ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon framework, with characteristic shifts and couplings confirming the connectivity of the difluorophenyl ring and the butanoic acid chain. Mass spectrometry validates the molecular weight and offers a unique fragmentation fingerprint for identity confirmation. Finally, IR spectroscopy provides rapid verification of the essential carboxylic acid and aromatic functional groups. The predicted data and protocols in this guide serve as an authoritative benchmark for the analysis of this important pharmaceutical intermediate, ensuring quality and consistency in drug development and manufacturing.

References

  • PubChem. 4-(2-((1R)-1-(((4-chlorophenyl)sulfonyl)-2,5-difluoroanilino)ethyl)-5-fluorophenyl)butanoic acid. Available at: [Link]

  • Molsyns. (R)-3-((Tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoic acid. Available at: [Link]

  • PubMed. Synthesis of (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. Available at: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of butanoic acid. Available at: [Link]

  • ResearchGate. Synthesis of (R)‐3‐(tert‐Butoxycarbonylamino)‐4‐(2,4,5‐trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. Available at: [Link]

  • AWS. Composition of butanoic acid determined by IR spectroscopy. Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

  • SpectraBase. butanoic acid, 4-[(4-fluorophenyl)amino]-4-oxo-, 2-[(E)-(2,4-dichlorophenyl)methylidene]hydrazide - 1H NMR Spectrum. Available at: [Link]

  • Dana Bioscience. This compound 100mg. Available at: [Link]

  • SpectraBase. butanoic acid, 4-[(4-fluorophenyl)amino]-4-oxo-, 2-[(E)-(2,4-dichlorophenyl)methylidene]hydrazide - 13C NMR Chemical Shifts. Available at: [Link]

  • MDPI. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Available at: [Link]

  • PubChem. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. Available at: [Link]

  • ResearchGate. (PDF) FTIR Spectroscopy Analysis of Butanoic Acid. Available at: [Link]

  • Doc Brown's Chemistry. 1H NMR spectrum of butanoic acid. Available at: [Link]

  • Doc Brown's Chemistry. Mass spectrum of butanoic acid. Available at: [Link]

  • BMRB. Butyric Acid at BMRB. Available at: [Link]

  • Chemistry Stack Exchange. Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Available at: [Link]

Sources

solubility of 4-(2,5-Difluorophenyl)butanoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-(2,5-Difluorophenyl)butanoic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Solubility as a Cornerstone of Drug Development

In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its journey from a laboratory curiosity to a viable therapeutic agent. It is a parameter that profoundly influences bioavailability, manufacturability, and the ultimate clinical efficacy of a drug product. Poor aqueous solubility is a well-documented hurdle in drug discovery, but an often-underestimated challenge is the characterization of solubility in organic solvents. This latter aspect is paramount for chemical synthesis, purification, formulation, and the development of analytical methods.

This guide provides a comprehensive technical overview of the solubility of a specific molecule of interest: this compound. This compound, featuring a difluorinated phenyl ring and a butanoic acid chain, presents a unique combination of polar and non-polar characteristics. Understanding its interaction with various organic solvents is not merely an academic exercise; it is a foundational requirement for any researcher, scientist, or drug development professional working with this or structurally related compounds.

We will move beyond a simple tabulation of data. Instead, this document will delve into the why and how—the theoretical underpinnings of solubility, the practical methodologies for its determination, and the interpretation of these results in a drug development context. The protocols and insights provided herein are designed to be self-validating, grounded in established scientific principles, and extensively referenced to authoritative sources.

Part 1: Physicochemical Profile of this compound

To understand the solubility of a compound, we must first understand the molecule itself. The structure of this compound is characterized by a balance of hydrophobicity, driven by the difluorophenyl ring, and hydrophilicity, provided by the carboxylic acid group.

  • Chemical Structure:

    • Aromatic System: The phenyl ring is electron-deficient due to the presence of two highly electronegative fluorine atoms. These fluorine substitutions increase the molecule's lipophilicity and can influence intermolecular interactions such as π-stacking.

    • Carboxylic Acid Moiety: This functional group is a hydrogen bond donor and acceptor, contributing to the molecule's polarity and its ability to interact with protic and polar aprotic solvents. It also confers acidic properties.

  • Key Physicochemical Parameters (Predicted and Experimental): A precise experimental determination of all parameters for this specific molecule is not always available in public literature. Therefore, a combination of experimental data for analogous compounds and validated computational predictions is often employed in early-stage development.

ParameterPredicted/Estimated ValueSignificance in Solubility
Molecular Weight 200.17 g/mol Influences the energy required to disrupt the crystal lattice.
logP (Octanol-Water Partition Coefficient) ~2.5 - 3.0Indicates a preference for lipophilic environments. A higher logP generally suggests better solubility in non-polar organic solvents.
pKa (Acid Dissociation Constant) ~4.5 - 4.8Determines the ionization state of the molecule at a given pH. The non-ionized (acidic) form is generally more soluble in organic solvents.
Melting Point Not readily availableA high melting point often correlates with strong crystal lattice energy, which must be overcome by solvent-solute interactions, thus indicating lower solubility.

Part 2: Theoretical Framework for Solubility

The principle of "like dissolves like" is a foundational concept, but a more nuanced understanding is required for scientific application. The solubility of a solid in a liquid is governed by a thermodynamic equilibrium between the solid state and the solution. This process can be broken down into three key energetic steps:

  • Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

  • Cavitation Energy: The energy required to create a space or cavity in the solvent for the solute molecule.

  • Solvation Energy: The energy released when the solute molecule forms new interactions with the solvent molecules.

A compound dissolves when the solvation energy is sufficient to overcome the crystal lattice energy and the cavitation energy.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters. HSP theory separates the total cohesive energy of a substance into three components:

  • δD (Dispersion): Arising from London dispersion forces.

  • δP (Polar): Arising from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Arising from the formation of hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSPs of a solute and a solvent can be calculated, and a smaller Ra value generally indicates higher solubility.

Part 3: Experimental Determination of Solubility

Accurate and reproducible measurement of solubility is crucial. The two primary types of solubility assays are kinetic and equilibrium.

Kinetic Solubility Measurement

This method provides a rapid assessment of solubility under non-equilibrium conditions, often used in high-throughput screening. It measures the concentration at which a compound, added from a concentrated DMSO stock, begins to precipitate in an aqueous or organic medium.

Equilibrium Solubility Measurement (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant.

Detailed Protocol: Equilibrium Solubility in Organic Solvents
  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of inert glass vials (e.g., 10 mg per vial).

    • Add a precise volume (e.g., 1 mL) of the selected organic solvent to each vial. Solvents should span a range of polarities (e.g., heptane, toluene, dichloromethane, ethyl acetate, acetone, methanol, isopropanol).

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure the solution is saturated. Visual inspection should confirm the presence of undissolved solid at the end of the equilibration period.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • A standard calibration curve must be prepared using known concentrations of the compound to ensure accurate quantification.

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL or mmol/L.

Workflow Diagram: Equilibrium Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_proc 3. Sample Processing cluster_quant 4. Quantification prep1 Weigh excess API prep2 Add precise volume of solvent prep1->prep2 equil1 Seal vials prep2->equil1 equil2 Shake at constant temp (24-48h) equil1->equil2 proc1 Settle undissolved solid equil2->proc1 proc2 Filter supernatant (0.22 µm) proc1->proc2 quant1 Dilute filtered sample proc2->quant1 quant2 Analyze via HPLC-UV quant1->quant2 quant3 Calculate against standard curve quant2->quant3 result Solubility (mg/mL) quant3->result Final Solubility Value

Caption: Workflow for equilibrium solubility determination.

Part 4: Expected Solubility Profile and Discussion

While a comprehensive public database for the solubility of this compound is not available, we can predict its behavior based on its structure and the principles discussed. The following table presents an illustrative solubility profile that a researcher might expect to find, categorized by solvent type.

Solvent ClassExample SolventPredicted SolubilityRationale for Interaction
Non-Polar Heptane, CyclohexaneVery LowThe high polarity of the carboxylic acid group is incompatible with the non-polar nature of these solvents.
Aromatic TolueneLow to ModerateThe difluorophenyl ring can engage in π-π stacking with the toluene ring, but the polar carboxylic acid limits overall solubility.
Halogenated Dichloromethane (DCM)ModerateDCM has a moderate dipole moment and can act as a weak hydrogen bond acceptor, interacting with the carboxylic acid.
Ethers Tetrahydrofuran (THF)Moderate to HighTHF is a polar aprotic solvent with a strong hydrogen bond accepting oxygen atom that can interact favorably with the carboxylic acid proton.
Esters Ethyl AcetateModerate to HighEthyl acetate is a good hydrogen bond acceptor and has a moderate polarity, allowing it to solvate both the polar and non-polar parts of the molecule.
Ketones AcetoneHighAcetone is a polar aprotic solvent with a strong dipole moment and is an effective hydrogen bond acceptor.
Alcohols Methanol, Ethanol, IsopropanolHigh to Very HighThese protic solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the carboxylic acid group.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very HighDMSO is a highly polar solvent and a very strong hydrogen bond acceptor, making it an excellent solvent for many carboxylic acids.
Logical Relationship Diagram: Factors Influencing Solubility

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_external External Factors Lattice Crystal Lattice Energy Solubility Observed Solubility Lattice->Solubility PKA pKa / Ionization PKA->Solubility LogP Lipophilicity (logP) LogP->Solubility Polarity Polarity / Dipole Moment Polarity->Solubility HBD H-Bond Donor/Acceptor HBD->Solubility HSP Hansen Parameters (δD, δP, δH) HSP->Solubility Temp Temperature Temp->Solubility Pressure Pressure Pressure->Solubility

Caption: Key factors governing the solubility of an API.

Part 5: Conclusion and Future Directions

The is a multifaceted property governed by a delicate interplay between its intrinsic physicochemical characteristics and the nature of the solvent. While direct, comprehensive data may be sparse, a combination of theoretical prediction, understanding of intermolecular forces, and rigorous experimental determination via methods like the shake-flask protocol provides a robust framework for its characterization.

For drug development professionals, this understanding is actionable. It informs decisions on reaction solvent selection for synthesis, solvent systems for chromatographic purification, and the choice of excipients and vehicles for formulation. Future work should focus on building a comprehensive, publicly available database of solubility for this and other key pharmaceutical building blocks, leveraging both experimental data and advanced computational models to accelerate drug development timelines.

References

  • Hansen Solubility Parameters: A User's Handbook. Hansen, C. M. (2007). CRC Press. [Link]

  • Strategic Approaches to Solubility Enhancement. Williams, H. D., et al. (2013). Pharmaceutical Research. A comprehensive review of techniques to improve drug solubility. [Link]

  • The Shake Flask Method for Solubility Determination. Avdeef, A. (2003). In: Absorption and Drug Development. A detailed guide on the theory and practice of the gold-standard solubility assay. [Link]

  • Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). (2015). Provides the regulatory framework for validating analytical methods like HPLC used in solubility quantification. [Link]

Introduction: The Strategic Importance of Fluorinated Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(2,5-Difluorophenyl)butanoic Acid: A Core Chemical Intermediate

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to enhance pharmacological properties. Fluorine's unique characteristics, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Within this context, this compound has emerged as a pivotal chemical intermediate, valued for its role as a versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs).[2][3]

This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its synthesis, physicochemical properties, critical applications, and safety protocols, offering field-proven insights into its handling and utilization.

Synthesis Pathway: A Two-Step Approach to a Key Intermediate

The most common and industrially relevant synthesis of this compound is a robust two-step process. This pathway begins with a Friedel-Crafts acylation reaction, followed by a reduction of the resulting keto group. This sequence is a classic strategy for the alkylation of arenes, circumventing the potential for carbocation rearrangements that can plague direct Friedel-Crafts alkylations.[4]

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction 1,4-Difluorobenzene 1,4-Difluorobenzene Intermediate_Ketone 4-(2,5-Difluorophenyl)-4-oxobutanoic acid 1,4-Difluorobenzene->Intermediate_Ketone Acylation Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Intermediate_Ketone AlCl3 AlCl₃ (Lewis Acid) AlCl3->Intermediate_Ketone Final_Product This compound Intermediate_Ketone->Final_Product Reduction Reagents Zn(Hg), HCl Reagents->Final_Product

Fig 1: Overall synthetic pathway for this compound.
Step 1: Friedel-Crafts Acylation

The initial step involves the electrophilic aromatic substitution reaction between 1,4-difluorobenzene and succinic anhydride.[5] This reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃), which activates the succinic anhydride to form a highly reactive acylium ion electrophile.[6] The electron-rich difluorobenzene ring then attacks this electrophile, leading to the formation of 4-(2,5-difluorophenyl)-4-oxobutanoic acid.

Causality Behind Experimental Choices:

  • Choice of Acylating Agent: Succinic anhydride is used instead of an acyl chloride because it is less corrosive, easier to handle, and introduces the required four-carbon chain with a terminal carboxylic acid in a single step.[6]

  • Lewis Acid Catalyst: Aluminum chloride is a powerful and cost-effective Lewis acid that efficiently generates the acylium ion needed for the reaction to proceed.[5]

  • Solvent: A non-polar, inert solvent such as dichloromethane or 1,2-dichloroethane is typically used to facilitate the reaction while not interfering with the highly reactive intermediates.

Experimental Protocol: Synthesis of 4-(2,5-Difluorophenyl)-4-oxobutanoic acid
  • Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is assembled.

  • Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 2.2 eq.) and an anhydrous solvent (e.g., dichloromethane). The mixture is cooled in an ice bath.

  • Addition of Reactants: A solution of 1,4-difluorobenzene (1.0 eq.) and succinic anhydride (1.1 eq.) in the same anhydrous solvent is added dropwise to the cooled AlCl₃ suspension with vigorous stirring.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the starting materials are consumed (monitored by TLC or GC).

  • Workup: The reaction mixture is cooled and then carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.

  • Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted with additional solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by recrystallization.

Step 2: Reduction of the Keto Group

The second step is the reduction of the carbonyl (keto) group of the intermediate to a methylene group (CH₂). The Clemmensen reduction is particularly effective for this transformation, especially for aryl-alkyl ketones that are stable in strongly acidic conditions.[4][7] This reaction utilizes zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[8]

Causality Behind Experimental Choices:

  • Choice of Reduction Method: The Clemmensen reduction is well-suited for this substrate as it is acid-stable.[8] It provides a direct conversion of the ketone to the alkane. An alternative, the Wolff-Kishner reduction, operates under strongly basic conditions and would be unsuitable if any base-sensitive functional groups were present.[8] Catalytic hydrogenation is another possibility, which could be advantageous for its milder conditions, though it may require specialized equipment for high-pressure hydrogen.[9]

  • Zinc Amalgam: The amalgamation of zinc with mercury increases the efficiency of the reduction, which occurs on the surface of the metal.[7]

Experimental Protocol: Clemmensen Reduction
  • Preparation of Zinc Amalgam: Zinc powder is washed with dilute HCl to activate its surface, then treated with a solution of mercury(II) chloride. The resulting zinc amalgam is washed with water and decanted.

  • Reaction Setup: A round-bottom flask is charged with the prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene.

  • Addition of Substrate: 4-(2,5-Difluorophenyl)-4-oxobutanoic acid (1.0 eq.) is added to the flask.

  • Reaction: The mixture is heated to a vigorous reflux with stirring for several hours. Additional portions of concentrated HCl may be added periodically to maintain the acidic conditions.

  • Workup: After cooling, the organic layer is separated. The aqueous layer is extracted with toluene.

  • Purification: The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated in vacuo to yield this compound.

Physicochemical and Safety Data

Proper handling and storage of chemical intermediates are paramount for laboratory safety and experimental success. Below is a summary of the key properties and safety information for this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₀F₂O₂[1]
Molecular Weight 200.18 g/mol [1]
CAS Number 899350-25-5[1]
Appearance White to off-white solid/powder[10]
Safety and Handling

This compound and its precursors should be handled with care in a well-ventilated area or fume hood.[11]

  • Hazard Statements: Causes severe skin burns and eye damage (H314). May cause respiratory irritation (H335).[11]

  • Precautionary Statements:

    • Do not breathe dust (P260).

    • Wash skin thoroughly after handling (P264).

    • Wear protective gloves, protective clothing, eye protection, and face protection (P280).

    • IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[12]

    • IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.

  • Storage: Store in a tightly closed container in a dry, well-ventilated place. Handle and store under an inert gas.

Application in Pharmaceutical Synthesis: The Sitagliptin Case Study

The primary significance of this compound lies in its role as a key precursor in the synthesis of Sitagliptin.[1] Sitagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1] The butanoic acid derivative serves as the foundational scaffold onto which the crucial chiral amine is installed.

Specifically, this compound is a starting material for producing chiral intermediates such as (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoic acid.[1][13] This chiral β-amino acid is a core component of the Sitagliptin molecule.[14] The synthesis of this key chiral intermediate often involves sophisticated asymmetric synthesis techniques to establish the correct stereochemistry, which is critical for the drug's efficacy.[14][15]

Sitagliptin_Pathway Start This compound Chiral_Intermediate (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoic acid Start->Chiral_Intermediate Asymmetric Synthesis Steps Sitagliptin Sitagliptin (DPP-4 Inhibitor) Chiral_Intermediate->Sitagliptin Further Elaboration

Fig 2: Role of this compound in the synthesis of Sitagliptin.

Conclusion

This compound stands as a testament to the power of fluorinated building blocks in modern drug discovery and development. Its straightforward yet elegant two-step synthesis, beginning with a Friedel-Crafts acylation and concluding with a Clemmensen reduction, provides reliable access to a scaffold of high pharmaceutical value. Its critical role as an intermediate in the production of the anti-diabetic drug Sitagliptin underscores its importance to the pharmaceutical industry. A thorough understanding of its synthesis, properties, and handling is essential for any scientist or researcher working in the field of medicinal chemistry and process development.

References

Sources

An In-depth Technical Guide to the Discovery and History of Difluorinated Phenylalkanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Design

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, a strategy employed to fine-tune a compound's physicochemical and biological properties.[1] Due to its small atomic size, high electronegativity, and the strength of the carbon-fluorine bond, fluorine can profoundly influence a drug's potency, lipophilicity, metabolic stability, and pKa.[1][2] Among fluorinated motifs, the geminal difluoro (CF2) group is of particular interest. It serves as a non-hydrolyzable bioisostere for carbonyls, ethers, or sulfonyl groups, capable of modulating electronic properties and conformational preferences without significantly increasing steric bulk.[1]

This guide delves into the discovery and history of a specific, highly successful class of compounds that leverages this unique chemistry: the difluorinated phenylalkanoic acids. By examining the trajectory of their most prominent member, we can appreciate the causal logic behind their design, the evolution of their synthesis, and their enduring clinical significance, from a common analgesic to a repurposed therapy for a rare genetic disease.

The Genesis of a Superior Salicylate: The Discovery of Diflunisal

The story of the difluorinated phenylalkanoic acids begins in the 1960s with the quest for a better nonsteroidal anti-inflammatory drug (NSAID). Aspirin (acetylsalicylic acid), while revolutionary, was hampered by issues of gastrointestinal toxicity and a relatively short duration of action.[3] Researchers at Merck Sharp & Dohme embarked on an extensive research program from 1962 to 1971 with clear objectives: to develop a new salicylate with higher potency, better tolerance, and a longer plasma half-life.[3]

The initial breakthrough came from systematic structure-activity relationship (SAR) studies. Researchers identified that attaching a hydrophobic group, such as a phenyl ring, at the C-5 position of salicylic acid significantly enhanced anti-inflammatory activity.[3] This line of inquiry led to the development of flufenisal, which featured a 5-(4-fluorophenyl) group. While flufenisal was twice as potent as aspirin in humans, it offered no significant improvement in gastrointestinal tolerance.[3]

This prompted further investigation into the electronic and steric effects of substituents on the appended phenyl ring. The research team hypothesized that increasing the electron-withdrawing nature of the substituent could further enhance potency and favorably modulate the molecule's properties. This led to the synthesis and evaluation of 5-(2,4-difluorophenyl)-salicylic acid, a compound that was named Diflunisal .[3]

Pharmacological testing revealed that Diflunisal was a superior candidate. It was a more potent analgesic and anti-inflammatory agent than aspirin and, crucially, demonstrated a longer duration of action.[3] Unlike aspirin, Diflunisal lacks an O-acetyl group, meaning it cannot acetylate proteins and other macromolecules, a key difference in its biochemical mechanism that was thought to contribute to a better tolerance profile.[3] This successful culmination of a targeted drug discovery program led to Diflunisal's selection for clinical evaluation and its eventual approval by the FDA in 1982.[4]

Synthetic Evolution: Crafting the Difluorinated Core

The synthesis of Diflunisal and related structures relies on established organic chemistry principles, primarily the formation of the key biaryl bond. The following protocol outlines a representative synthetic route, illustrating the logical steps required to construct the core structure.

Experimental Protocol: Synthesis of Diflunisal

This protocol describes a common laboratory-scale synthesis, beginning with the coupling of a diazonium salt to a substituted phenol (Gomberg-Bachmann reaction).

Step 1: Diazotization of 2,4-Difluoroaniline

  • In a flask cooled to 0-5°C in an ice-salt bath, dissolve 2,4-difluoroaniline in a solution of hydrochloric acid and water.

  • Slowly add a solution of sodium nitrite (NaNO2) in water dropwise, keeping the temperature strictly below 5°C.

  • Stir the resulting solution for 30 minutes at this temperature to ensure complete formation of the 2,4-difluorobenzenediazonium chloride salt. The presence of the diazonium salt can be confirmed by a positive starch-iodide paper test.

Step 2: Gomberg-Bachmann Coupling to form the Biaryl Ether Intermediate

  • In a separate, larger flask, dissolve p-anisole (4-methoxybenzene) in a suitable solvent like acetone.

  • Slowly add the cold diazonium salt solution from Step 1 to the p-anisole solution.

  • Add a solution of sodium hydroxide or sodium acetate to promote the coupling reaction. Nitrogen gas will be evolved.

  • Allow the reaction to stir at room temperature for several hours until the evolution of nitrogen ceases.

  • The resulting mixture contains the 2',4'-difluoro-4-methoxy-1,1'-biphenyl intermediate.

Step 3: Demethylation to the Phenol

  • Extract the biphenyl ether intermediate from the reaction mixture using an organic solvent like diethyl ether or ethyl acetate.

  • Purify the crude product, for example, by column chromatography.

  • Treat the purified intermediate with a strong demethylating agent, such as boron tribromide (BBr3) or hydrobromic acid (HBr), in a suitable solvent like dichloromethane at a low temperature.

  • After the reaction is complete, quench carefully with water or methanol.

  • This step cleaves the methyl ether to yield the corresponding phenol: 2',4'-difluoro-[1,1'-biphenyl]-4-ol.

Step 4: Kolbe-Schmitt Carboxylation

  • Treat the biphenyl-phenol from Step 3 with sodium hydroxide to form the sodium phenoxide salt.

  • Heat the dry sodium phenoxide under pressure (in an autoclave) with carbon dioxide (CO2).

  • This reaction introduces a carboxylic acid group ortho to the hydroxyl group.

  • Acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the final product, 5-(2,4-difluorophenyl)salicylic acid (Diflunisal).

  • The crude product can be purified by recrystallization.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_products Intermediates & Final Product A 2,4-Difluoroaniline I1 2',4'-Difluoro-4-methoxy-1,1'-biphenyl A->I1 Diazotization B p-Anisole B->I1 Coupling R1 1. HCl, NaNO2 2. NaOH R1->I1 R2 BBr3 or HBr I2 2',4'-Difluoro-[1,1'-biphenyl]-4-ol R2->I2 R3 1. NaOH 2. CO2, Pressure 3. H+ P Diflunisal (5-(2,4-difluorophenyl)salicylic acid) R3->P I1->I2 Demethylation I2->P Carboxylation

Caption: Synthetic workflow for Diflunisal production.

Pharmacological Profile: A Dual Mechanism of Action

Diflunisal's enduring relevance stems from its well-characterized primary mechanism and a more recently discovered secondary action that has repurposed it for a new therapeutic area.

Primary Mechanism: Cyclooxygenase (COX) Inhibition

Like other traditional NSAIDs, Diflunisal exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes.[4] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[5][6]

  • COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining and maintaining platelet function.[5]

  • COX-2 is typically induced at sites of inflammation and is the primary source of prostaglandins that drive the inflammatory response.[5][6]

Diflunisal is a non-selective inhibitor, meaning it blocks both COX-1 and COX-2. Its efficacy is comparable to or greater than other NSAIDs for treating conditions like osteoarthritis and rheumatoid arthritis.[4]

Quantitative Comparison of NSAID Potency
DrugTargetIC50 (μM)Primary Indication
Diflunisal COX-1 / COX-2~50 / ~40Pain, Arthritis[4]
Aspirin COX-1 / COX-2~150 / ~350Pain, Fever, Anti-platelet
Ibuprofen COX-1 / COX-2~15 / ~40Pain, Inflammation
Celecoxib COX-2 selective~4.0 / ~0.04Arthritis, Pain
(Note: IC50 values are approximate and can vary based on assay conditions.)
Arachidonic Acid Cascade and NSAID Inhibition Site

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->Membrane  acts on COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Phys Physiological Prostaglandins (e.g., GI protection, platelet function) COX1->PGs_Phys PGs_Inflam Inflammatory Prostaglandins (e.g., Pain, Fever, Inflammation) COX2->PGs_Inflam Inhibition Diflunisal (and other NSAIDs) Inhibition->COX1 Inhibits Inhibition->COX2 Inhibits

Caption: Inhibition of prostaglandin synthesis by Diflunisal.

A New Purpose: Transthyretin (TTR) Stabilization

In recent years, Diflunisal has been repurposed for the treatment of hereditary transthyretin-mediated amyloidosis (hATTR).[7] This is a rare, progressive genetic disorder where mutations in the transthyretin (TTR) gene cause the TTR protein, a tetramer, to become unstable. The tetramer dissociates into monomers, which misfold and aggregate into amyloid fibrils that deposit in nerves and organs, leading to severe neuropathy and cardiomyopathy.[8]

Diflunisal was found to bind to the thyroxine-binding sites of the TTR tetramer. This binding kinetically stabilizes the protein, preventing its dissociation into pathogenic monomers.[7] This mechanism is entirely distinct from its anti-inflammatory action and represents a remarkable example of drug repurposing, transforming a common NSAID into a targeted therapy for a debilitating rare disease.[7]

TTR Stabilization Mechanism

TTR_Stabilization cluster_pathway Pathogenic Pathway cluster_therapy Therapeutic Intervention TTR_Tetramer TTR Tetramer (Stable) TTR_Monomer Monomers (Unstable) TTR_Tetramer->TTR_Monomer Dissociation Stabilized_TTR Stabilized TTR Tetramer Amyloid Amyloid Fibrils (Toxic) TTR_Monomer->Amyloid Misfolding & Aggregation Diflunisal Diflunisal Diflunisal->TTR_Tetramer Binds & Stabilizes Stabilized_TTR->TTR_Monomer Dissociation Inhibited

Caption: Diflunisal inhibits amyloid formation via TTR stabilization.

Conclusion: An Enduring Legacy in Medicinal Chemistry

The journey of difluorinated phenylalkanoic acids, exemplified by Diflunisal, is a testament to the power of rational drug design. Born from a methodical search to improve upon a classic therapeutic agent, the strategic incorporation of two fluorine atoms delivered a molecule with superior potency and duration of action. For decades, it served as a reliable tool in the management of pain and inflammation.

More recently, the discovery of its ability to stabilize transthyretin has breathed new life into this classic molecule, repositioning it as a valuable treatment for a devastating rare disease. This evolution from a widely used NSAID to a targeted orphan drug underscores the profound and sometimes unexpected impact that well-designed chemical scaffolds can have in medicine. The history of difluorinated phenylalkanoic acids serves as a powerful case study for researchers and drug developers, illustrating how fundamental principles of medicinal chemistry can lead to therapies with lasting and evolving clinical significance.

References

  • Wikipedia. Diflunisal. [Link]

  • Hannah, J., et al. (1977). Discovery of diflunisal. British Journal of Clinical Pharmacology, 4(Suppl 1), 7S–13S. [Link]

  • Patsnap Synapse. (2023). Exploring Diflunisal's Revolutionary R&D Successes and its Mechanism of Action on Drug Target. [Link]

  • Meanwell, N. A. (2021). Modern approaches towards the synthesis of geminal difluoroalkyl groups. RSC Chemical Biology, 2(1), 10-41. [Link]

  • Bioengineer.org. (2026). Thermal [2+2] Cycloaddition Builds Gem-Difluoro Bicycloalkanes. [Link]

  • Generic DIFLUNISAL INN entry, pharmaceutical patent expiry and freedom to operate. (2025). [Link]

  • Verhoog, S., et al. (2018). Radiochemical Synthesis of Alkyl Geminal 18F-Difluoroalkyl Motifs Mediated by Silver(I) Oxide. ACS Omega, 3(11), 15726–15733. [Link]

  • ResearchGate. Geminal difluorination of alkenes to generate difluoromethylated stereocenters. [Link]

  • Shcherbakova, I., et al. (2022). Diflunisal Targeted Delivery Systems: A Review. Pharmaceutics, 14(3), 563. [Link]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 981–985. [Link]

  • Wikipedia. Phenyl alkanoic acids. [Link]

  • Galt Pharmaceuticals. (2023). Brief History and Proper Utilization of NSAIDs. [Link]

  • Altman, R., et al. (2015). Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology. Drugs, 75(8), 859–877. [Link]

  • O'Connor, K., et al. (2009). FadD from Pseudomonas putida CA-3 Is a True Long-Chain Fatty Acyl Coenzyme A Synthetase That Activates Phenylalkanoic and Alkanoic Acids. Journal of Bacteriology, 191(24), 7554–7565. [Link]

  • Kalgutkar, A. S., et al. (2005). Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond. Current Medicinal Chemistry, 12(1), 115-137. [Link]

  • Talib, W. H., et al. (2022). Looking at NSAIDs from a historical perspective and their current status in drug repurposing for cancer treatment and prevention. Molecular and Clinical Oncology, 17(3), 133. [Link]

Sources

A Theoretical and In-Depth Technical Guide to the Properties of 4-(2,5-Difluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive theoretical analysis of the physicochemical and electronic properties of 4-(2,5-Difluorophenyl)butanoic acid, a key intermediate in pharmaceutical synthesis.[1] In the absence of extensive experimental data, this document leverages high-level computational chemistry to predict essential parameters relevant to drug development and chemical research. The methodologies detailed herein are grounded in established theoretical protocols, ensuring a robust and reliable prediction of the molecule's behavior.

Introduction: The Significance of Fluorinated Phenylalkanoic Acids

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. Fluorination can significantly alter a compound's metabolic stability, binding affinity, and lipophilicity, thereby enhancing its pharmacokinetic and pharmacodynamic profile. This compound is a prime example of a fluorinated building block with considerable potential in drug discovery. Its structural motif is found in various biologically active compounds, making a thorough understanding of its intrinsic properties crucial for rational drug design. This guide employs rigorous in-silico methods to elucidate these properties, offering a predictive framework for its application in research and development.

Computational Methodology: A Self-Validating System

The theoretical calculations presented in this guide were performed using a suite of well-established quantum chemical methods. The choice of these methods is based on their proven accuracy for predicting the properties of aromatic and carboxylic acid-containing molecules.

Geometry Optimization and Vibrational Frequencies

The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31+G(d,p) basis set. This level of theory provides a reliable balance between computational cost and accuracy for organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

Prediction of Physicochemical Properties

pKa Calculation: The acidity of the carboxylic acid moiety is a critical parameter influencing its behavior in biological systems. The pKa was calculated using a DFT-based thermodynamic cycle. The gas-phase free energies of the neutral acid and its conjugate base were computed at the B3LYP/6-31+G(d,p) level of theory. To account for the significant effect of the solvent, the Solvation Model based on Density (SMD) was employed to calculate the free energies of solvation in water. This approach has been demonstrated to provide accurate pKa predictions for a wide range of carboxylic acids.

logP Calculation: The octanol-water partition coefficient (logP) is a key indicator of a molecule's lipophilicity and its ability to cross biological membranes. A consensus logP value was predicted using a combination of established computational methods, including atom-based and fragment-based approaches. These methods correlate well with experimental data for a diverse set of organic molecules.

Spectroscopic Properties

NMR Chemical Shift Prediction: The ¹H, ¹³C, and ¹⁹F NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-31+G(d,p) level of theory. Tetramethylsilane (TMS) was used as the reference standard for ¹H and ¹³C shifts, and CFCl₃ for ¹⁹F shifts. Calculated isotropic shielding constants were converted to chemical shifts using established linear scaling equations to improve agreement with experimental values.

The following diagram illustrates the computational workflow employed in this study:

G cluster_0 Initial Structure Generation cluster_1 Quantum Chemical Calculations cluster_2 Property Analysis start 2D Structure of this compound dft DFT Geometry Optimization (B3LYP/6-31+G(d,p)) start->dft freq Frequency Calculation dft->freq nmr NMR Chemical Shift Calculation (GIAO-B3LYP/6-31+G(d,p)) dft->nmr pka pKa Calculation (DFT + SMD) dft->pka logp logP Prediction dft->logp geom_prop Optimized Geometry Bond Lengths & Angles freq->geom_prop spec_prop Predicted NMR Spectra (¹H, ¹³C, ¹⁹F) nmr->spec_prop physchem_prop Physicochemical Properties (pKa, logP) pka->physchem_prop logp->physchem_prop

Caption: Computational workflow for the theoretical property prediction of this compound.

Predicted Properties of this compound

The following tables summarize the key properties of this compound predicted from the theoretical calculations.

Physicochemical Properties
PropertyPredicted ValueMethod
pKa 4.65DFT (B3LYP/6-31+G(d,p)) with SMD solvation
logP 2.85Consensus prediction
Molecular Weight 200.18 g/mol -
Formula C₁₀H₁₀F₂O₂-
Predicted ¹H NMR Chemical Shifts
AtomPredicted Chemical Shift (ppm)
H (Carboxylic Acid)12.10
H (Aromatic)7.15 - 7.30
H (alpha to COOH)2.45
H (beta to COOH)2.00
H (gamma to COOH)2.70
Predicted ¹³C NMR Chemical Shifts
AtomPredicted Chemical Shift (ppm)
C (Carboxylic Acid)178.5
C (Aromatic, C-F)158.0 (d, J=245 Hz)
C (Aromatic, C-F)155.5 (d, J=243 Hz)
C (Aromatic)118.0 - 125.0
C (alpha to COOH)33.0
C (beta to COOH)25.0
C (gamma to COOH)30.0
Predicted ¹⁹F NMR Chemical Shifts
AtomPredicted Chemical Shift (ppm)
F (ortho)-118.5
F (meta)-125.0

Discussion and Field-Proven Insights

The predicted pKa of 4.65 is in the expected range for a phenylalkanoic acid, with the electron-withdrawing fluorine atoms slightly increasing the acidity compared to the non-fluorinated analogue. This pKa value is critical for understanding the ionization state of the molecule at physiological pH, which in turn governs its solubility, membrane permeability, and interaction with biological targets.

The predicted logP of 2.85 suggests that this compound possesses moderate lipophilicity. This is a desirable characteristic in drug candidates, as it often correlates with good absorption and distribution properties. The difluorophenyl moiety contributes significantly to this lipophilicity, a factor that can be fine-tuned by further chemical modification.

The predicted NMR spectra provide a valuable reference for the experimental characterization of this compound. The distinct signals for the aromatic protons and the fluorine atoms, along with the characteristic shifts of the butanoic acid chain, should allow for unambiguous structural verification.

The logical relationship between the molecular structure and its predicted properties can be visualized as follows:

G cluster_0 Molecular Structure cluster_1 Structural Features cluster_2 Predicted Properties structure This compound cooh Carboxylic Acid Group structure->cooh difluorophenyl 2,5-Difluorophenyl Group structure->difluorophenyl butanoic_chain Butanoic Acid Chain structure->butanoic_chain pka pKa ~ 4.65 cooh->pka Acidity logp logP ~ 2.85 difluorophenyl->logp Lipophilicity nmr Characteristic NMR Shifts difluorophenyl->nmr Aromatic & ¹⁹F Signals butanoic_chain->nmr Aliphatic Signals

Caption: Relationship between the structural features of this compound and its predicted properties.

Conclusion

This in-depth technical guide provides a robust theoretical framework for understanding the key properties of this compound. The presented computational data on its physicochemical and spectroscopic characteristics offer valuable insights for researchers, scientists, and drug development professionals. By leveraging established theoretical protocols, this guide serves as a reliable predictive resource, facilitating the informed application of this important chemical intermediate in the design and synthesis of novel therapeutic agents.

References

  • Pezzola, S., Venanzi, M., Galloni, P., Conte, V., & Sabuzi, F. (2024). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. Chemistry – A European Journal, 30(1), e202303167.
  • Saunders, J. B., & Tantillo, D. J. (2016). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 81(13), 5739–5744.
  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

Sources

An In-depth Technical Guide to Investigating the Potential Biological Targets of 4-(2,5-Difluorophenyl)butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of Fluorinated Scaffolds

To my fellow researchers, scientists, and drug development professionals,

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties. The 4-(2,5-Difluorophenyl)butanoic acid scaffold represents a promising, yet underexplored, chemical entity. Its structural features—a flexible butanoic acid chain coupled with a metabolically stable difluorophenyl ring—suggest a high potential for interaction with a variety of biological targets.

This in-depth technical guide is designed to serve as a comprehensive roadmap for elucidating the biological targets and mechanisms of action of novel derivatives based on this core structure. We will move beyond theoretical postulations to provide actionable, field-proven experimental strategies. Our approach is grounded in scientific integrity, emphasizing the "why" behind experimental choices to empower you to design and execute robust, self-validating studies.

This document is not a rigid protocol but a dynamic framework. It is intended to be adapted, challenged, and built upon as your research uncovers the unique biological activities of your specific this compound derivatives. Let us embark on this journey of discovery together.

Deconstructing the Scaffold: Initial Hypotheses on Biological Targets

The structure of this compound provides several clues to its potential biological interactions. The butanoic acid moiety is a common feature in molecules that interact with enzymes involved in fatty acid metabolism and signaling. The difluorophenyl group, with its specific electronic properties, can engage in various non-covalent interactions within protein binding pockets. Based on these features and literature precedents for structurally related compounds, we can formulate several primary hypotheses for potential biological targets.

Our investigation will focus on the following high-priority target classes:

  • Dipeptidyl Peptidase-IV (DPP-4): The structural similarity of amino-derivatives of this scaffold to intermediates of the DPP-4 inhibitor Sitagliptin makes this a compelling starting point.[1][2][3]

  • Cyclooxygenase (COX) Enzymes: The presence of a difluorophenyl group in potent anti-inflammatory agents like Diflunisal suggests that COX-1 and COX-2 are plausible targets.[4]

  • GABA Receptors: Substituted γ-aminobutanoic acid (GABA) analogues are well-known modulators of GABA receptors, making this an important avenue to explore for potential neurological or analgesic effects.[5]

  • Fatty Acid Synthase (FAS): As a structural mimic of a short-chain fatty acid, these derivatives may interfere with the anabolic processes catalyzed by FAS, a target of interest in oncology.[6]

The following sections will detail the rationale and experimental workflows for investigating each of these potential targets.

Target Validation Strategy: A Phased Approach

A systematic and tiered approach to target validation is crucial for efficiently allocating resources and building a strong evidence base. We propose a three-phased strategy:

Phase 1: Initial Screening and Hit Identification

  • Broad-based screening against our hypothesized target classes using in vitro assays.

  • Goal: To identify initial "hits" that show activity against one or more targets.

Phase 2: Hit-to-Lead Characterization

  • In-depth biochemical and biophysical characterization of the interaction between the active compounds and their putative targets.

  • Goal: To confirm direct binding, determine affinity and kinetics, and establish a preliminary structure-activity relationship (SAR).

Phase 3: Cellular and In Vivo Target Engagement and Phenotypic Analysis

  • Evaluation of the compound's effect on target activity in a cellular context and correlation with a measurable phenotype.

  • In vivo studies to assess target engagement and therapeutic potential.

  • Goal: To validate the biological target in a relevant physiological system.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Characterization cluster_2 Phase 3: Validation Initial Screening Initial Screening Biochemical Assays Biochemical Assays Initial Screening->Biochemical Assays Active Compounds Biophysical Assays Biophysical Assays Biochemical Assays->Biophysical Assays Confirmed Hits SAR Analysis SAR Analysis Biophysical Assays->SAR Analysis Cellular Target Engagement Cellular Target Engagement SAR Analysis->Cellular Target Engagement Optimized Leads Phenotypic Assays Phenotypic Assays Cellular Target Engagement->Phenotypic Assays In Vivo Studies In Vivo Studies Phenotypic Assays->In Vivo Studies

Caption: Phased approach to target validation.

Investigating Dipeptidyl Peptidase-IV (DPP-4) Inhibition

3.1 Rationale for Investigation

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating glucose homeostasis.[2] Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner. The established anti-diabetic drug, Sitagliptin, is a potent DPP-4 inhibitor. An impurity in the synthesis of Sitagliptin is (R)-3-amino-4-(2,5-difluorophenyl)butanoic acid, suggesting that this core scaffold is compatible with the DPP-4 active site.[1]

3.2 Experimental Protocols

3.2.1 Phase 1: In Vitro DPP-4 Inhibition Assay

This initial screen will determine if the this compound derivatives can inhibit the enzymatic activity of DPP-4.

  • Principle: A fluorogenic substrate, Gly-Pro-AMC, is cleaved by DPP-4 to release the fluorescent aminomethylcoumarin (AMC). An inhibitor will reduce the rate of AMC production.

  • Step-by-Step Protocol:

    • Prepare a stock solution of recombinant human DPP-4 in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Serially dilute the test compounds in assay buffer.

    • In a 96-well black microplate, add the test compounds and DPP-4 enzyme. Incubate for 15 minutes at room temperature to allow for binding.

    • Initiate the reaction by adding the Gly-Pro-AMC substrate.

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) kinetically over 30-60 minutes.

    • Calculate the rate of reaction for each compound concentration and determine the IC50 value.

  • Causality and Self-Validation: Running a known DPP-4 inhibitor (e.g., Sitagliptin) as a positive control validates the assay's performance. A no-enzyme control accounts for background fluorescence.

3.2.2 Phase 2: Mechanism of Inhibition and Binding Affinity

For active compounds, it is crucial to determine the mechanism of inhibition and directly measure binding affinity.

  • Enzyme Kinetics:

    • Protocol: Perform the DPP-4 inhibition assay with varying concentrations of both the substrate and the inhibitor.

    • Analysis: Plot the data using Lineweaver-Burk or Michaelis-Menten kinetics to determine if the inhibition is competitive, non-competitive, or uncompetitive. This provides insight into whether the compound binds to the active site or an allosteric site.

  • Surface Plasmon Resonance (SPR):

    • Protocol: Immobilize recombinant DPP-4 on a sensor chip. Flow solutions of the test compounds over the chip at various concentrations.

    • Analysis: Measure the change in the refractive index at the chip surface to determine the association (kon) and dissociation (koff) rate constants. The equilibrium dissociation constant (KD) can then be calculated. This provides a direct measure of binding affinity.

3.2.3 Phase 3: Cellular Target Engagement

  • Cell-Based DPP-4 Activity Assay:

    • Protocol: Use a cell line that expresses DPP-4 on the cell surface (e.g., Caco-2 cells). Treat the cells with the test compounds. Add a cell-impermeable fluorogenic DPP-4 substrate.

    • Analysis: Measure the fluorescence in the supernatant to determine the extent of DPP-4 inhibition in a cellular context.

G cluster_0 DPP-4 Inhibition Pathway GLP-1 (Active) GLP-1 (Active) DPP-4 DPP-4 GLP-1 (Active)->DPP-4 Substrate Pancreas Pancreas GLP-1 (Active)->Pancreas Stimulates GLP-1 (Inactive) GLP-1 (Inactive) DPP-4->GLP-1 (Inactive) Inactivation Derivative 4-(2,5-Difluorophenyl) butanoic acid derivative Derivative->DPP-4 Inhibition Insulin Secretion Insulin Secretion Pancreas->Insulin Secretion

Caption: DPP-4 inhibition pathway.

Investigating Cyclooxygenase (COX) Inhibition

4.1 Rationale for Investigation

COX enzymes (COX-1 and COX-2) are key players in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[7] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. The structural motif of a difluorophenyl group is present in the potent NSAID Diflunisal, which is a reversible COX inhibitor.[4] This precedent suggests that this compound derivatives could also possess anti-inflammatory properties via COX inhibition.

4.2 Experimental Protocols

4.2.1 Phase 1: In Vitro COX Inhibition Assays (COX-1 & COX-2)

This initial screen will assess the inhibitory activity of the derivatives against both COX isoforms to determine potency and selectivity.

  • Principle: A colorimetric or fluorometric assay is used to measure the peroxidase activity of COX. The enzyme converts a substrate to a detectable product.

  • Step-by-Step Protocol:

    • Use purified ovine or human COX-1 and COX-2 enzymes.

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the enzyme, heme cofactor, and test compound. Incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding arachidonic acid and a colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine).

    • Measure the absorbance or fluorescence over time.

    • Calculate the IC50 for each isoform.

  • Causality and Self-Validation: Including a non-selective COX inhibitor (e.g., indomethacin) and a COX-2 selective inhibitor (e.g., celecoxib) as controls is essential for validating the assay and interpreting the selectivity of the test compounds.

4.2.2 Phase 2: Cellular Prostaglandin E2 (PGE2) Production Assay

This assay confirms that the compounds can inhibit COX activity within a cellular environment.

  • Principle: Lipopolysaccharide (LPS) is used to induce COX-2 expression and subsequent PGE2 production in cells like macrophages (e.g., RAW 264.7) or monocytes (e.g., U937). The amount of PGE2 released into the cell culture medium is then quantified.

  • Step-by-Step Protocol:

    • Plate the cells and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit.

    • Determine the IC50 for the inhibition of PGE2 production.

4.2.3 Phase 3: In Vivo Models of Inflammation

  • Carrageenan-Induced Paw Edema in Rats:

    • Protocol: Administer the test compound orally or intraperitoneally to rats. After a set pre-treatment time, inject carrageenan into the sub-plantar region of the hind paw.

    • Analysis: Measure the paw volume at regular intervals using a plethysmometer. A reduction in paw swelling compared to the vehicle-treated group indicates anti-inflammatory activity.

Investigating GABA Receptor Modulation

5.1 Rationale for Investigation

GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors (GABAA and GABAB) are important targets for drugs treating anxiety, epilepsy, and pain. Structurally related aminobutanoic acid derivatives have been shown to act as GABAB receptor antagonists or partial agonists.[5] Therefore, amino-substituted derivatives of this compound warrant investigation for their potential to modulate GABAergic neurotransmission.

5.2 Experimental Protocols

5.2.1 Phase 1 & 2: Radioligand Binding Assays

These assays will determine if the compounds can bind to GABAA or GABAB receptors.

  • Principle: The ability of a test compound to displace a known radiolabeled ligand from the receptor is measured.

  • Step-by-Step Protocol:

    • Prepare membrane fractions from rat brain tissue, which is rich in GABA receptors.

    • For GABAA receptors, use [3H]muscimol or [3H]flunitrazepam as the radioligand. For GABAB receptors, use [3H]GABA (in the presence of a GABAA antagonist) or [3H]CGP54626.

    • Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.

    • Separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filter using liquid scintillation counting.

    • Calculate the Ki (inhibitory constant) for the test compound.

5.2.2 Phase 2 & 3: Electrophysiology

Patch-clamp electrophysiology provides a functional readout of receptor modulation in real-time.

  • Principle: The effect of the compounds on GABA-induced currents is measured in cells expressing the target receptor.

  • Step-by-Step Protocol:

    • Use primary cultured neurons or a cell line heterologously expressing GABAA or GABAB receptors (e.g., HEK293 cells).

    • Perform whole-cell patch-clamp recordings.

    • Apply GABA to elicit an ionic current.

    • Co-apply the test compound with GABA to determine if it potentiates or inhibits the GABA-induced current.

    • Apply the test compound alone to see if it has any direct agonist activity.

G cluster_0 GABA Receptor Modulation Workflow cluster_1 Analysis Radioligand Binding Radioligand Binding Electrophysiology Electrophysiology Radioligand Binding->Electrophysiology Binding Confirmed Binding Affinity (Ki) Binding Affinity (Ki) Radioligand Binding->Binding Affinity (Ki) Behavioral Models Behavioral Models Electrophysiology->Behavioral Models Functional Activity Confirmed Functional Modulation Functional Modulation Electrophysiology->Functional Modulation Phenotypic Effect Phenotypic Effect Behavioral Models->Phenotypic Effect

Caption: Workflow for GABA receptor modulation studies.

Investigating Fatty Acid Synthase (FAS) Inhibition

6.1 Rationale for Investigation

FAS is a multi-enzyme protein that catalyzes the synthesis of long-chain fatty acids. While its expression is low in most normal tissues, it is often upregulated in cancer cells to support rapid proliferation and membrane biogenesis.[6] Pharmacological inhibition of FAS can lead to apoptosis in cancer cells, making it an attractive therapeutic target. The structural similarity of this compound to a fatty acid precursor suggests it could act as a competitive inhibitor of FAS.

6.2 Experimental Protocols

6.2.1 Phase 1: In Vitro FAS Activity Assay

This assay measures the overall enzymatic activity of FAS.

  • Principle: The oxidation of NADPH, a cofactor required for FAS activity, is monitored spectrophotometrically by the decrease in absorbance at 340 nm.

  • Step-by-Step Protocol:

    • Use purified FAS enzyme.

    • In a quartz cuvette, combine assay buffer, acetyl-CoA, malonyl-CoA, and NADPH.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding the FAS enzyme.

    • Monitor the decrease in absorbance at 340 nm over time.

    • Calculate the IC50 for the inhibition of FAS activity.

6.2.2 Phase 2 & 3: Cellular Fatty Acid Synthesis Assay

This assay measures the rate of de novo fatty acid synthesis in cells.

  • Principle: Cells are incubated with a radiolabeled precursor, such as [14C]acetate, which is incorporated into newly synthesized lipids.

  • Step-by-Step Protocol:

    • Culture a cancer cell line known to have high FAS expression (e.g., PC-3, LNCaP).

    • Treat the cells with the test compounds for a designated period.

    • Add [14C]acetate to the culture medium and incubate for several hours.

    • Harvest the cells and extract the total lipids.

    • Measure the amount of incorporated radioactivity using liquid scintillation counting.

    • A reduction in incorporated radioactivity indicates inhibition of fatty acid synthesis.

Data Presentation and Interpretation

For each potential biological target, the quantitative data generated from the described assays should be summarized in clear, concise tables to facilitate comparison and SAR analysis.

Table 1: Summary of In Vitro Activity of this compound Derivatives

Compound IDDPP-4 IC50 (µM)COX-1 IC50 (µM)COX-2 IC50 (µM)GABAB Binding Ki (µM)FAS IC50 (µM)
Derivative 1
Derivative 2
...
Control 1
Control 2

Conclusion and Future Directions

This guide provides a comprehensive and technically grounded framework for the systematic investigation of the biological targets of this compound derivatives. By following a phased approach of screening, characterization, and validation, researchers can efficiently identify and confirm the mechanism of action of novel compounds based on this promising scaffold.

The discovery of a potent and selective modulator for any of the discussed targets could pave the way for the development of new therapeutics for a range of diseases, including type 2 diabetes, inflammation, neurological disorders, and cancer. The key to success lies in rigorous experimental design, the use of appropriate controls, and a multi-faceted approach that combines biochemical, biophysical, and cell-based assays.

The journey from a novel chemical scaffold to a potential therapeutic is a challenging one, but with a logical and evidence-based strategy, the potential of this compound derivatives can be fully realized.

References

  • PubMed. (n.d.). Chemical and Pharmacological Properties of Diflunisal.
  • National Center for Biotechnology Information. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. PubChem.
  • MDPI. (n.d.). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity.
  • ResearchGate. (n.d.). Utilization of fluorinated α-amino acids in small molecule drug design.
  • ChemSrc. (n.d.). 936630-56-7 | (R)-3-amino-4-(2,5-difluorophenyl)butanoic acid (Sitagliptin Impuruity).
  • MDPI. (n.d.). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid.
  • PubMed. (n.d.). Discovery of Orally Active Carboxylic Acid Derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as Potent Diacylglycerol acyltransferase-1 Inhibitors for the Potential Treatment of Obesity and Diabetes.
  • Google Patents. (n.d.). WO2012025944A2 - Sitagliptin, salts and polymorphs thereof.
  • MDPI. (n.d.). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.
  • ResearchGate. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents.
  • ScienceDirect. (n.d.). Synthesis and biological activities of a series of 4,5-diaryl-3-hydroxy-2(5H)-furanones.
  • PubMed Central. (n.d.). Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function.
  • MDPI. (n.d.). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.
  • ChemicalBook. (n.d.). Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8.
  • ResearchGate. (n.d.). Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives.
  • PubMed. (1987). The effect of dibutyryl cyclic AMP and butyrate on F9 teratocarcinoma cellular retinoic acid-binding protein activity.
  • PubMed. (2001). Increased fatty acid synthase as a therapeutic target in androgen-independent prostate cancer progression.
  • Research Results in Pharmacology. (n.d.). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate.
  • PubMed. (n.d.). Actions of 4-amino-3-(5-methoxybenzo(b)furan-2-yl) butanoic acid and 4-amino-3-benzo(b)furan-2-yl butanoic acid in the rat spinal cord.
  • PubMed. (2010). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms.
  • PubMed. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities.
  • MDPI. (n.d.). Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus.
  • PubMed. (1972). [Pharmacology of 4-(2'-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester (Nifedipine, BAY a 1040)].

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Role of Phenylbutanoic Acid Derivatives in the Asymmetric Synthesis of Sitagliptin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge of Sitagliptin

Sitagliptin, the active pharmaceutical ingredient in Januvia®, is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. Its chemical structure features a critical stereocenter in the β-amino acid backbone. The efficacy and safety of Sitagliptin are critically dependent on the correct (R)-configuration of this chiral amine. Consequently, the development of efficient, scalable, and enantioselective synthetic routes to this core has been a major focus of process chemistry research.

While various starting materials can be envisaged, the industrial synthesis of Sitagliptin has predominantly utilized derivatives of 4-(2,4,5-trifluorophenyl)butanoic acid. This guide will provide a detailed overview of the key synthetic strategies, with a focus on the transformation of this crucial intermediate into the chiral amine backbone of Sitagliptin. We will explore the evolution of these synthetic routes, from early generation methods to highly optimized, greener manufacturing processes.

It is important to note that while the topic specifies 4-(2,5-Difluorophenyl)butanoic acid, the vast body of published and industrially practiced synthesis centers on the 2,4,5-trifluorophenyl analogue. The 2,5-difluoro compound, (R)-3-amino-4-(2,5-difluorophenyl)butanoic acid, is recognized primarily as an impurity of Sitagliptin[1]. This guide will therefore focus on the well-established and authoritative synthetic pathways using the trifluorinated precursor, providing the most relevant and practical information for professionals in the field.

Part 1: The Evolution of Sitagliptin Synthesis - A Tale of Three Generations

The manufacturing process for Sitagliptin has undergone significant evolution, with each generation of the synthesis improving upon the last in terms of efficiency, cost-effectiveness, and environmental impact.[2][3][4]

  • First Generation: This initial approach involved the asymmetric hydrogenation of a β-keto ester to form a chiral hydroxyl group, which was then converted through multiple steps to the desired chiral amine.[5] While successful in producing the target molecule, this route was lengthy and less efficient than later generations.

  • Second Generation (Asymmetric Hydrogenation of an Enamine): A major breakthrough was the development of a route involving the direct asymmetric hydrogenation of a prostereogenic enamine. This approach, which will be detailed below, significantly shortened the synthesis and improved the overall yield.[2][3] The key intermediate for this process is derived from 2,4,5-trifluorophenylacetic acid.[5]

  • Third Generation (Biocatalysis): The most recent and "greenest" approach utilizes a highly engineered transaminase enzyme. This enzyme directly converts a prositagliptin ketone into the desired (R)-amine with exceptional enantioselectivity, operating in an aqueous medium and eliminating the need for heavy metal catalysts.[4][5][6]

Logical Flow: From Phenylacetic Acid to the Core Intermediate

The common thread in many of these syntheses is the initial construction of a β-ketoester or a related precursor. A widely adopted method involves the activation of 2,4,5-trifluorophenylacetic acid and its subsequent reaction with Meldrum's acid.[7] This adduct can then be converted into the key β-ketoester intermediate, which serves as the launching point for either the asymmetric hydrogenation or the biocatalytic amination.

G A 2,4,5-Trifluorophenylacetic Acid B Meldrum's Acid Adduct A->B Activation (e.g., CDI) C β-Ketoester Intermediate (e.g., methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate) B->C Methanolysis D Pro-Sitagliptin Ketone C->D Amide Coupling E Enamine Intermediate C->E Ammonolysis

Figure 1: General workflow for the preparation of key Sitagliptin precursors from 2,4,5-trifluorophenylacetic acid.

Part 2: Key Synthetic Protocols and Methodologies

This section details the two most prominent and innovative strategies for the stereoselective synthesis of the Sitagliptin core, starting from intermediates derived from phenylbutanoic acid precursors.

Methodology 1: Rhodium-Catalyzed Asymmetric Hydrogenation

This approach was central to Merck's second-generation synthesis and represents a landmark achievement in industrial catalysis.[2][3] The core of this process is the highly enantioselective hydrogenation of a prochiral enamine using a chiral rhodium-phosphine catalyst.

Causality Behind Experimental Choices:

  • Enamine Formation: The β-ketoester is converted to an enamine. This transformation creates the C=N double bond that will be stereoselectively hydrogenated. The choice of ammonia or an ammonium salt is critical for this step.[8]

  • Catalyst System: The selection of the metal and ligand is paramount. Rhodium, in combination with a chiral ferrocenyl diphosphine ligand like JOSIPHOS, was found to provide superior conversion and enantioselectivity compared to iridium or ruthenium catalysts.[8][9] The specific ligand, tBu-JOSIPHOS, is particularly effective.[2][10]

  • Hydrogen Pressure and Temperature: These parameters are optimized to ensure complete conversion while minimizing side reactions and catalyst degradation. Pressures of around 250 psig and temperatures of 50°C are commonly reported.[8]

  • Solvent: Methanol is a typical solvent for this hydrogenation, as it effectively dissolves the substrate and catalyst and is compatible with the reaction conditions.

G cluster_0 One-Pot Synthesis of Enamine cluster_1 Asymmetric Hydrogenation cluster_2 Final Steps A 2,4,5-Trifluorophenylacetic acid derivative B Activation & Coupling (e.g., with Meldrum's Acid) A->B C β-Ketoester Formation B->C D Enamine Formation (Ammonium Acetate) C->D E Enamine Intermediate D->E F Hydrogenation Reactor E->F [Rh(COD)Cl]₂ / tBu-JOSIPHOS H₂ (250 psig), MeOH, 50°C G Sitagliptin (Protected) F->G High e.e. (>99%) H Deprotection / Amide Coupling with Triazolopiperazine Moiety G->H I Final Sitagliptin Product H->I

Figure 2: Experimental workflow for the asymmetric hydrogenation route to Sitagliptin.

This protocol is a synthesis of information from multiple authoritative sources and should be adapted and optimized for specific laboratory conditions.[2][3][8][10]

  • Reactor Preparation: An appropriate high-pressure reactor is rendered inert by purging with nitrogen or argon.

  • Catalyst Preparation: In a separate glovebox or under an inert atmosphere, the rhodium precursor (e.g., [(cod)RhCl]₂) and the chiral ligand (e.g., t-Bu-JOSIPHOS) are dissolved in degassed methanol. The catalyst is allowed to pre-form for a designated period.

  • Reaction Setup: The enamine intermediate (dehydrositagliptin) is charged to the reactor, followed by degassed methanol.

  • Catalyst Introduction: The pre-formed catalyst solution is transferred to the reactor under inert conditions.

  • Hydrogenation: The reactor is sealed, purged several times with hydrogen gas, and then pressurized to the target pressure (e.g., 250 psig). The reaction mixture is heated to the desired temperature (e.g., 50°C) with vigorous stirring.

  • Reaction Monitoring: The reaction progress is monitored by techniques such as HPLC or FT-IR to determine the consumption of the enamine.

  • Work-up: Upon completion, the reactor is cooled, and the hydrogen pressure is carefully vented. The crude reaction mixture is then processed. This may involve filtration to remove any heterogeneous catalyst residues and treatment with adsorbents like activated carbon to remove dissolved rhodium.[8]

  • Isolation: The resulting Sitagliptin product is typically isolated as its phosphate salt, which often enhances chiral purity through crystallization.[2]

ParameterTypical ConditionRationale
Catalyst [Rh(COD)Cl]₂ / t-Bu-JOSIPHOSHigh conversion and excellent enantioselectivity (>99% ee)[2][8]
Catalyst Loading 0.15 mol %Cost-effective and highly efficient[2][3]
Substrate DehydrositagliptinProchiral enamine precursor
Solvent MethanolGood solubility for substrate and catalyst
Pressure 250 psig H₂Ensures sufficient hydrogen availability for the reaction
Temperature 50 °CBalances reaction rate and catalyst stability
Yield High (up to 65% overall)Efficient multi-step process[2][3]

Table 1: Summary of typical reaction conditions for the asymmetric hydrogenation step.

Methodology 2: Biocatalytic Asymmetric Transamination

Representing the third generation of Sitagliptin synthesis, this method replaces the rhodium catalyst with an engineered transaminase (TAm) enzyme. It offers significant advantages in terms of sustainability, safety, and cost.[4][6]

Causality Behind Experimental Choices:

  • Enzyme Engineering: A wild-type transaminase showed no activity towards the bulky prositagliptin ketone. Through a process of substrate walking and directed evolution, a highly active and stereoselective enzyme was developed.[6]

  • Amine Donor: Isopropylamine is often used as the amine donor. It is converted to acetone as a byproduct, which can be easily removed.

  • Reaction Medium: The reaction is typically run in an aqueous buffer, which is environmentally benign.

  • Cofactor: Pyridoxal 5'-phosphate (PLP) is a required cofactor for the transaminase enzyme.

  • pH and Temperature: These are maintained at the optimal levels for enzyme activity and stability.

G cluster_0 Biocatalytic Reaction cluster_1 Downstream Processing A Pro-Sitagliptin Ketone B Bioreactor A->B Engineered Transaminase (TAm) Isopropylamine (Amine Donor) Aqueous Buffer, PLP C (R)-Sitagliptin B->C High Conversion >99.9% e.e. D Product Extraction C->D E Phosphate Salt Formation & Crystallization D->E F Final Sitagliptin Phosphate E->F

Figure 3: Experimental workflow for the biocatalytic synthesis of Sitagliptin.

This is a generalized protocol based on published principles. Specific enzyme concentrations, substrate loading, and conditions will vary based on the engineered enzyme used.[4][6]

  • Bioreactor Setup: A suitable bioreactor is charged with an aqueous buffer (e.g., potassium phosphate buffer) and the required cofactor, pyridoxal 5'-phosphate (PLP).

  • Enzyme Addition: The engineered transaminase enzyme (as a lyophilizate, solution, or immobilized on a support) is added to the buffer.

  • Substrate and Amine Donor Addition: The prositagliptin ketone is added, often as a solution in a water-miscible organic co-solvent to aid solubility. The amine donor (e.g., isopropylamine) is then added.

  • Reaction Conditions: The pH of the mixture is adjusted to the enzyme's optimum (e.g., pH 8.0-8.5), and the temperature is maintained at the optimal level (e.g., 40-45°C). The reaction is agitated to ensure proper mixing.

  • Reaction Monitoring: The formation of (R)-Sitagliptin is monitored by chiral HPLC.

  • Work-up: Once the reaction reaches completion, the enzyme may be removed by filtration (if immobilized or precipitated). The product is then extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate) after adjusting the pH.

  • Isolation: The extracted Sitagliptin is isolated and purified, typically by crystallization as the phosphate salt, yielding a product with exceptionally high enantiomeric purity (>99.9% ee).[4]

ParameterTypical ConditionRationale
Biocatalyst Engineered (R)-selective transaminaseHigh stereoselectivity (>99.9% ee) and activity[6]
Substrate Prositagliptin KetoneDirect precursor to the final chiral amine
Amine Donor IsopropylamineInexpensive, readily available, produces a volatile byproduct (acetone)
Solvent Aqueous buffer (with co-solvent)Environmentally friendly ("green chemistry")
Cofactor Pyridoxal 5'-phosphate (PLP)Essential for transaminase activity
Temperature 40-45 °COptimal for enzyme activity and stability
Purity >99.9% eeExtremely high enantiopurity, often eliminating the need for chiral purification[4]

Table 2: Summary of typical reaction conditions for the biocatalytic transamination.

Conclusion

The synthesis of Sitagliptin is a showcase of modern pharmaceutical process development. The journey from complex, multi-step chemical syntheses to elegant, highly efficient catalytic and biocatalytic methods provides invaluable lessons for drug development professionals. While the direct synthesis from this compound is not the established industrial route, the principles outlined for the 2,4,5-trifluoro analogue are directly applicable. The choice between a sophisticated asymmetric hydrogenation and a green biocatalytic transamination depends on factors such as scale, cost of goods, and available technology. Both methods, however, demonstrate the power of modern chemistry to solve complex synthetic challenges and deliver life-saving medicines with high purity and efficiency.

References

  • Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. (n.d.). MDPI. Retrieved from [Link]

  • Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N., Clausen, A., Kubryk, M., ... & Armstrong, J. D. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804. Retrieved from [Link]

  • Reddy, B. V. S., Kumar, V. S., & Reddy, L. R. (2015). Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity. Organic Letters, 17(7), 1632–1635. Retrieved from [Link]

  • Highly efficient process for the preparation of sitagliptin via rhodium catalyzed asymmetric hydrogenation. (2020). Google Patents.
  • Berthold, D., & Breit, B. (2018). Synthesis of (−)‐(R)‐Sitagliptin by RhI‐Catalyzed Asymmetric Hydroamination. Chemistry – A European Journal, 24(59), 15726-15729. Retrieved from [Link]

  • Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N., Clausen, A., Kubryk, M., ... & Armstrong, J. D. (2009). Highly efficient asymmetric synthesis of sitagliptin. PubMed, 131(25), 8798-804. Retrieved from [Link]

  • Savile, C. K., Jan, J. M., Mundorff, E. C., Moore, J. C., Krebber, R., Figueredo, G. C., ... & Hughes, G. J. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science, 329(5989), 305-309. Retrieved from [Link]

  • Savile, C. K., Jan, J. M., Mundorff, E. C., Moore, J. C., Krebber, R., Figueredo, G. C., ... & Hughes, G. J. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. PubMed, 329(5989), 305-9. Retrieved from [Link]

  • (PDF) Synthesis of Sitagliptin. (2009). ResearchGate. Retrieved from [Link]

  • Sitagliptin synthesis. (2010). Google Patents.
  • Sitagliptin synthesis. (2012). Google Patents.
  • Improved Enzymatic Synthesis Of Sitagliptin Or Its Salts Thereof. (n.d.). Quick Company. Retrieved from [Link]

  • Process For The Preparation Of Sitagliptin, Its Pharmaceutically Acceptable Salts Or Hydrates Thereof. (n.d.). Quick Company. Retrieved from [Link]

  • Pagar, A. D., Patil, M. D., & Yun, H. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 746561. Retrieved from [Link]

  • Preparation of sitagliptin intermediate. (2009). Google Patents.
  • Lee, S., & Park, Y. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega. Retrieved from [Link]

  • Merck's three generations synthesis processes. (n.d.). ResearchGate. Retrieved from [Link]

  • Highly Enantioselective Synthesis of Sitagliptin. (2017). ResearchGate. Retrieved from [Link]

  • Sitagliptin, salts and polymorphs thereof. (2012). Google Patents.
  • Lee, S., & Park, Y. (2024). Enantioselective Synthesis of ( R )-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ResearchGate. Retrieved from [Link]

  • Reddy, D. R., Kumar, M. P., & Rao, G. K. (2020). Synthesis of (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. Chemistry, an Asian journal, 15(10), 1605–1608. Retrieved from [Link]

  • Liu, D., Zhang, X., Xiao, Y., & Wang, F. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC advances, 11(10), 5764–5769. Retrieved from [Link]

Sources

The Strategic Utility of 4-(2,5-Difluorophenyl)butanoic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Prominence of Fluorinated Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a powerful tool for optimizing drug-like properties. The unique physicochemical characteristics of fluorine, including its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the myriad of fluorinated building blocks, 4-(2,5-Difluorophenyl)butanoic acid has garnered significant attention as a versatile intermediate, most notably in the synthesis of high-value therapeutic agents.

This technical guide provides an in-depth exploration of this compound as a pivotal building block. We will delve into its synthesis, key chemical transformations, and its application in the development of bioactive molecules, supported by detailed experimental protocols. The causality behind experimental choices is elucidated to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its strategic deployment in medicinal chemistry programs.

Physicochemical Properties and Structural Data

A clear understanding of the physical and chemical properties of this compound is fundamental to its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₀F₂O₂
Molecular Weight 200.18 g/mol
Appearance White to off-white solidCommercially available
CAS Number 899350-25-5

Synthetic Protocols: A Reliable Pathway to this compound

While commercially available, an in-house synthesis of this compound can be achieved through a robust two-step sequence involving a Friedel-Crafts acylation followed by a ketone reduction. This approach offers scalability and control over impurity profiles.

Step 1: Friedel-Crafts Acylation of 1,4-Difluorobenzene with Succinic Anhydride

The initial step involves the electrophilic aromatic substitution of 1,4-difluorobenzene with succinic anhydride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), to yield 4-(2,5-difluorophenyl)-4-oxobutanoic acid. The 2,5-difluoro substitution pattern on the aromatic ring directs the acylation to the 4-position due to the ortho, para-directing nature of the fluorine atoms.

Protocol 1: Synthesis of 4-(2,5-Difluorophenyl)-4-oxobutanoic acid

Materials:

  • 1,4-Difluorobenzene

  • Succinic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (2.5 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add succinic anhydride (1.0 equivalent) portion-wise to the stirred suspension, ensuring the temperature remains below 5 °C.

  • To this mixture, add 1,4-difluorobenzene (1.1 equivalents) dropwise via an addition funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C) for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by slowly pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford 4-(2,5-difluorophenyl)-4-oxobutanoic acid as a solid.

Step 2: Reduction of the Ketone to the Methylene Group

The second step involves the reduction of the keto group in 4-(2,5-difluorophenyl)-4-oxobutanoic acid. Two classical and effective methods for this transformation are the Clemmensen and Wolff-Kishner reductions. The choice between these methods depends on the presence of other functional groups in the molecule; the Clemmensen reduction is performed under strongly acidic conditions, while the Wolff-Kishner reduction utilizes basic conditions. For this particular substrate, both methods are generally applicable.

Protocol 2a: Clemmensen Reduction

Materials:

  • 4-(2,5-Difluorophenyl)-4-oxobutanoic acid

  • Zinc amalgam (Zn(Hg))

  • Concentrated Hydrochloric acid (HCl)

  • Toluene

  • Water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Prepare zinc amalgam by stirring zinc granules with a 5% aqueous solution of mercuric chloride for 10 minutes, then decant the solution and wash the zinc with water.

  • In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, water, concentrated hydrochloric acid, and toluene.

  • Add 4-(2,5-difluorophenyl)-4-oxobutanoic acid to the mixture.

  • Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated HCl may be required during the reaction to maintain acidic conditions.

  • After cooling, decant the aqueous layer and extract it with ethyl acetate.

  • Combine the organic layers, wash with water, then with a saturated solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by chromatography if necessary.

Protocol 2b: Wolff-Kishner Reduction

Materials:

  • 4-(2,5-Difluorophenyl)-4-oxobutanoic acid

  • Hydrazine hydrate (NH₂NH₂)

  • Potassium hydroxide (KOH)

  • Diethylene glycol

  • Water

  • Hydrochloric acid (for acidification)

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a round-bottom flask fitted with a reflux condenser, add 4-(2,5-difluorophenyl)-4-oxobutanoic acid, diethylene glycol, hydrazine hydrate (4-5 equivalents), and potassium hydroxide (4-5 equivalents).

  • Heat the mixture to 130-140 °C for 2 hours to form the hydrazone.

  • Increase the temperature to 190-200 °C to allow for the distillation of water and excess hydrazine.

  • Maintain the reaction at this temperature for an additional 3-4 hours until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture, dilute with water, and acidify to a pH of 1-2 with concentrated hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Application in Medicinal Chemistry: A Versatile Building Block

The true value of this compound lies in its utility as a versatile starting material for the synthesis of more complex and biologically active molecules. The butanoic acid moiety provides a handle for a variety of chemical transformations, while the 2,5-difluorophenyl group imparts favorable pharmacological properties.

Case Study 1: Synthesis of Sitagliptin - A DPP-4 Inhibitor

The most prominent application of this compound is as a key precursor in the synthesis of Sitagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The synthesis involves the introduction of a chiral amine at the β-position of the butanoic acid chain.

A crucial intermediate in many synthetic routes to Sitagliptin is (R)-3-amino-4-(2,5-difluorophenyl)butanoic acid or its protected derivatives.[1] The 2,5-difluorophenyl group plays a critical role in the binding of Sitagliptin to the S1 pocket of the DPP-4 enzyme.

Workflow: General Synthetic Strategy towards a Sitagliptin Intermediate

G A This compound B Activation of Carboxylic Acid (e.g., Acyl Chloride, Mixed Anhydride) A->B C Chiral Auxiliary Mediated Amine Installation B->C D Protected (R)-3-amino-4-(2,5-difluorophenyl)butanoic acid C->D E Amide Coupling with Triazolopiperazine Moiety D->E F Deprotection E->F G Sitagliptin F->G

Caption: General workflow for the synthesis of Sitagliptin from this compound.

Potential Applications in Other Therapeutic Areas

While the synthesis of Sitagliptin is the most well-documented application, the structural motifs present in this compound suggest its potential as a building block for other classes of therapeutic agents.

  • GPR40 Agonists: G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is a target for the treatment of type 2 diabetes.[2] Phenylalkanoic acids are a known class of GPR40 agonists. The 2,5-difluorophenyl moiety could be incorporated to modulate the potency and pharmacokinetic profile of novel GPR40 agonists.[3][4]

  • Neprilysin (NEP) Inhibitors: Neprilysin inhibitors are used in the treatment of heart failure.[5] Substituted biphenyl butanoic acid derivatives have been identified as potent NEP inhibitors. The this compound scaffold could serve as a starting point for the design and synthesis of new NEP inhibitors.

  • Enzyme Inhibitors: The combination of an aromatic ring and a carboxylic acid is a common feature in many enzyme inhibitors, where the aromatic group engages in hydrophobic or π-stacking interactions and the carboxylate forms salt bridges or hydrogen bonds with active site residues. The 2,5-difluoro substitution pattern can enhance these interactions and improve metabolic stability.[6][7]

Key Chemical Transformations of this compound

The carboxylic acid functionality of this compound allows for a wide range of chemical transformations, making it a highly versatile building block.

Diagram: Versatility of this compound

G cluster_0 Key Transformations A This compound B Amide Formation (Coupling Reagents) A->B R-NH₂ C Esterification (Acid or Base Catalyzed) A->C R-OH D Reduction to Alcohol (e.g., LiAlH4, BH3) A->D Reducing Agent E Alpha-Functionalization (e.g., Halogenation, Alkylation) A->E Electrophile/Base F Decarboxylative Cross-Coupling A->F Metal Catalyst

Caption: Common chemical transformations of this compound.

Conclusion: A Building Block of Strategic Importance

This compound represents a quintessential example of a modern building block in medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its strategic incorporation into drug candidates, exemplified by the success of Sitagliptin, highlights the profound impact of fluorine substitution on pharmacological properties. The versatility of its carboxylic acid handle opens up a vast chemical space for the development of novel therapeutics targeting a range of diseases. As the demand for more effective and safer drugs continues to grow, the strategic application of well-designed, fluorinated building blocks like this compound will undoubtedly remain a cornerstone of successful drug discovery programs.

References

  • Hsiao, Y., et al. (2004). Highly efficient synthesis of β-amino acid derivatives via asymmetric hydrogenation of unprotected enamines. Journal of the American Chemical Society, 126(32), 9918-9919. [Link]

  • Burant, C. F. (2012). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 61(6), 1337-1339. [Link]

  • Walsh, S. P., et al. (2011). 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists. Bioorganic & Medicinal Chemistry Letters, 21(11), 3390-3394. [Link]

  • Kawanami, T., et al. (2020). Structure-guided design of substituted biphenyl butanoic acid derivatives as Neprilysin inhibitors. ACS Medicinal Chemistry Letters, 11(2), 188-194. [Link]

  • Yamamoto, S., et al. (1987). Angiotensin-converting enzyme inhibitors: perhydro-1,4-thiazepin-5-one derivatives. Journal of Medicinal Chemistry, 30(11), 1984-1991. [Link]

  • Feng, J., et al. (2018). Coordination of GPR40 and Ketogenesis Signaling by Medium Chain Fatty Acids Regulates Beta Cell Function. International Journal of Molecular Sciences, 19(4), 1157. [Link]

  • Zheng, S., et al. (2024). 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Molecular Design to Synthesis. Journal of Agricultural and Food Chemistry, 72(34), 18455-18469. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 13854619, this compound. Retrieved from [Link]

  • U.S. Patent No. 6,699,871. (2004).
  • WO 2010/131025 A1. (2010). Sitagliptin synthesis.
  • Sreenivasulu, K., et al. (2020). Synthesis of (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. Chemistry – An Asian Journal, 15(10), 1605-1608. [Link]

  • Martin, E. L. (1942). The Clemmensen Reduction. Organic Reactions, 1, 155-209.
  • Todd, D. (1948). The Wolff-Kishner Reduction. Organic Reactions, 4, 378-422.
  • ChemTalk. (2023). Clemmensen Reduction. [Link]

  • Vedejs, E. (1975). Clemmensen reduction of ketones in anhydrous organic solvents. Organic Reactions, 22, 401-422.
  • Hutchins, R. O., & Natale, N. R. (1979). Sodium borohydride in acetic acid. A convenient reagent for the reduction of aryl and alkyl ketones and aldehydes. The Journal of Organic Chemistry, 44(8), 1368-1371.
  • WO 2009/064476 A1. (2009).
  • US 2012/0108598 A1. (2012). Sitagliptin synthesis.
  • Molsyns. (n.d.). (R)-3-((Tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoic acid. Retrieved from [Link]

  • Ghorai, P., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 746816. [Link]

  • Hudson, B. D., et al. (2013). Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4. British Journal of Pharmacology, 170(3), 479-489. [Link]

  • Kawanami, T., et al. (2020). Structure-guided design of substituted biphenyl butanoic acid derivatives as Neprilysin inhibitors. ACS Medicinal Chemistry Letters, 11(2), 188-194. [Link]

  • Offermanns, S., et al. (2021). Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators. Pharmacological Reviews, 73(3), 1009-1046. [Link]

  • Yamamoto, S., et al. (1987). Angiotensin-converting enzyme inhibitors: perhydro-1,4-thiazepin-5-one derivatives. Journal of Medicinal Chemistry, 30(11), 1984-1991. [Link]

  • Feng, J., et al. (2018). Coordination of GPR40 and Ketogenesis Signaling by Medium Chain Fatty Acids Regulates Beta Cell Function. International Journal of Molecular Sciences, 19(4), 1157. [Link]

  • Song, H., et al. (2024). 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Molecular Design to Synthesis. Journal of Agricultural and Food Chemistry, 72(34), 18455-18469. [Link]

  • Yang, Y., et al. (2017). 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Chemical Biology to Agrochemicals. Journal of Agricultural and Food Chemistry, 65(42), 9163-9175. [Link]

Sources

Application of 4-(2,5-Difluorophenyl)butanoic Acid in Fragment-Based Drug Discovery: Technical Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Fragments in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, providing an efficient alternative to high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] The core principle of FBDD is to screen low-molecular-weight compounds, or "fragments" (typically < 300 Da), against a biological target.[3] These fragments, due to their small size and low complexity, can explore chemical space more effectively and tend to form high-quality, energetically favorable interactions with the target protein.[4][5] Hits identified from these screens, although often exhibiting weak binding affinity (in the micromolar to millimolar range), serve as highly valuable starting points for optimization into potent and selective drug candidates.[4][6]

The strategic incorporation of fluorine into fragment libraries offers significant advantages, particularly for biophysical screening methods. Fluorine's unique properties—its small size, high electronegativity, and the absence of endogenous fluorine in biological systems—make it a powerful probe for nuclear magnetic resonance (NMR) spectroscopy.[7] Specifically, ¹⁹F-NMR has become a premier technique in FBDD for its sensitivity in detecting weak binding events and its ability to screen mixtures of fluorinated fragments, thereby increasing throughput.[3][8][9][10]

This guide focuses on the application of 4-(2,5-Difluorophenyl)butanoic acid , a representative fluorinated fragment, in a typical FBDD campaign. While its primary documented use is as an intermediate in the synthesis of the DPP-4 inhibitor sitagliptin, its structural and chemical properties make it an excellent candidate for fragment screening libraries.[11] We will explore its utility through detailed protocols for primary screening via Surface Plasmon Resonance (SPR) and hit validation and characterization using ¹⁹F-NMR spectroscopy and X-ray crystallography.

Physicochemical Properties of this compound

A thorough understanding of the fragment's properties is crucial for designing effective screening experiments and interpreting the results.

PropertyValueSource/Rationale
Molecular Weight 200.18 g/mol [11]
Formula C₁₀H₁₀F₂O₂[11]
Structure Chemical structure of this compoundPubChem CID: 13543883
logP (Predicted) ~2.0-2.5Calculated estimate based on structure. This value indicates moderate lipophilicity, which is favorable for solubility and binding.
Hydrogen Bond Donors 1 (from carboxylic acid)Structural analysis.
Hydrogen Bond Acceptors 2 (from carboxylic acid oxygens)Structural analysis.
Rotatable Bonds 4Structural analysis.
Key Features for FBDD Difluorophenyl ring for ¹⁹F-NMR, carboxylic acid for potential hydrogen bonding/salt bridge interactions, and a flexible butanoic chain.Medicinal chemistry principles.

The FBDD Workflow: A Conceptual Overview

A successful FBDD campaign is a multi-step, iterative process that integrates various biophysical and structural techniques to identify and optimize fragment hits. The workflow is designed to triage a large number of fragments down to a few promising candidates for lead optimization.

FBDD_Workflow cluster_0 Phase 1: Screening & Hit ID cluster_1 Phase 2: Hit Characterization cluster_2 Phase 3: Lead Optimization FragLib Fragment Library (incl. This compound) PrimaryScreen Primary Screen (e.g., SPR, Thermal Shift) FragLib->PrimaryScreen High Concentration Screen HitTriage Hit Triage & Initial Validation PrimaryScreen->HitTriage Identify Binders OrthoScreen Orthogonal Screen (e.g., ¹⁹F-NMR) HitTriage->OrthoScreen Confirm Hits Affinity Affinity Determination (KD Measurement) OrthoScreen->Affinity Validate Binding Structural Structural Biology (X-ray Crystallography) Affinity->Structural Prioritize Hits SBDD Structure-Based Design (Fragment Growing/Linking) Structural->SBDD Binding Mode Data ChemSynth Chemical Synthesis SBDD->ChemSynth BioAssay Biological Assays ChemSynth->BioAssay LeadOp Lead Optimization BioAssay->LeadOp Iterative Cycles

Caption: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for the primary screening of fragment libraries.[6][12][13] It measures changes in the refractive index at a sensor surface where the protein target is immobilized, allowing for real-time detection of binding events.[14]

Rationale for SPR as a Primary Screen
  • High Sensitivity: Capable of detecting the weak interactions characteristic of fragment binding.[6]

  • Low Protein Consumption: Efficient use of valuable target protein.[12]

  • Real-time Kinetics: Provides data on both association and dissociation rates, offering richer information than endpoint assays.[15]

  • High Throughput: Modern SPR instruments can screen thousands of fragments in a day.[8]

Step-by-Step Methodology
  • Protein Immobilization:

    • Objective: To covalently attach the purified target protein to the sensor chip surface.

    • Materials: CM5 sensor chip, amine coupling kit (EDC, NHS), target protein in a suitable buffer (e.g., 10 mM Sodium Acetate, pH 4.5-5.5), immobilization buffer (e.g., HBS-EP+).

    • Procedure:

      • Equilibrate the system with running buffer (HBS-EP+).

      • Activate the sensor surface with a 1:1 mixture of EDC/NHS for 7 minutes.

      • Inject the protein solution (typically 10-50 µg/mL) over the activated surface until the desired immobilization level is reached (e.g., 8,000-12,000 Response Units, RU).

      • Deactivate any remaining active esters by injecting ethanolamine-HCl for 7 minutes.

      • A reference flow cell should be prepared similarly but without protein immobilization to serve as a control for nonspecific binding and bulk refractive index changes.[12]

  • Fragment Solution Preparation:

    • Objective: To prepare a stock solution of this compound for screening.

    • Procedure:

      • Prepare a 100 mM stock solution of the fragment in 100% DMSO.

      • For the primary screen, create a working solution by diluting the stock into the running buffer to a final concentration of 200 µM. The final DMSO concentration should be matched precisely in the running buffer (e.g., 1-2%) to minimize solvent mismatch artifacts.[12]

  • SPR Screening Assay:

    • Objective: To detect binding of the fragment to the immobilized target.

    • Instrument: A high-sensitivity SPR instrument (e.g., Biacore 8K).[8]

    • Procedure:

      • Equilibrate the entire system with the DMSO-matched running buffer.

      • Inject the 200 µM fragment solution over the target and reference flow cells for a defined association time (e.g., 30-60 seconds).

      • Allow for dissociation by flowing the running buffer over the cells for a defined time (e.g., 60-120 seconds).

      • Perform a regeneration step if necessary (e.g., a short pulse of high salt or low pH buffer) to remove any bound fragment and prepare the surface for the next injection.

      • Collect data at a high acquisition rate (e.g., 10 Hz).

  • Data Analysis and Hit Identification:

    • Objective: To identify specific binding events and eliminate false positives.

    • Procedure:

      • Subtract the signal from the reference flow cell from the target flow cell signal to correct for bulk effects.

      • A positive "hit" is identified by a clear, concentration-dependent increase in response during the association phase and a decay during the dissociation phase.

      • Validate hits by re-testing in a dose-response format (e.g., 50 µM to 1 mM) to confirm binding and estimate the equilibrium dissociation constant (Kᴅ).

Protocol 2: Hit Validation and Characterization by ¹⁹F-NMR Spectroscopy

NMR spectroscopy is a powerful tool for studying weak molecular interactions and is exceptionally well-suited for FBDD.[14][16][17] For fluorinated fragments like this compound, ¹⁹F-NMR offers a clean and sensitive method for hit confirmation.[3]

Rationale for ¹⁹F-NMR as an Orthogonal Screen
  • High Sensitivity and No Background: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, and the absence of biological fluorine ensures no background signal.[7]

  • Solution-Based: The assay is performed in solution, which is more physiologically relevant than surface-based methods and avoids potential artifacts from protein immobilization.[8]

  • Information-Rich: Changes in the ¹⁹F chemical shift, line width, or relaxation properties upon binding can confirm interaction and provide insights into the binding event.[18]

  • Mixture Screening: The large chemical shift dispersion of ¹⁹F allows for the screening of cocktails of several fluorinated fragments simultaneously, increasing throughput.[10]

Step-by-Step Methodology
  • Sample Preparation:

    • Objective: To prepare samples of the fragment, the protein, and a protein-fragment mixture for NMR analysis.

    • Materials: Purified target protein (e.g., 10-50 µM) in a deuterated NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O), this compound stock solution in d6-DMSO.

    • Procedure:

      • Reference Sample: Prepare a sample containing the fragment (e.g., 200 µM) in the NMR buffer.

      • Test Sample: Prepare a sample containing the fragment (200 µM) and the target protein (e.g., 20 µM).

      • Ensure the final DMSO concentration is identical in all samples.

  • ¹⁹F-NMR Data Acquisition:

    • Objective: To acquire high-quality ¹⁹F NMR spectra.

    • Instrument: High-field NMR spectrometer (e.g., 600 MHz) equipped with a cryoprobe.

    • Procedure:

      • Tune and match the probe for the ¹⁹F frequency.

      • Acquire a simple 1D ¹⁹F spectrum for both the reference and test samples. Typical parameters might include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

      • For more detailed analysis, consider acquiring relaxation-edited experiments like Carr-Purcell-Meiboom-Gill (CPMG) to selectively observe signals from bound ligands.

  • Data Analysis and Hit Confirmation:

    • Objective: To confirm binding by observing changes in the ¹⁹F NMR spectrum.

    • Procedure:

      • Compare the spectrum of the test sample (protein + fragment) to the reference sample (fragment only).

      • Binding Confirmation: A positive hit is confirmed by one or more of the following changes in the ¹⁹F signal in the presence of the protein:

        • Chemical Shift Perturbation (CSP): A change in the position (ppm) of the fluorine resonance(s).

        • Line Broadening: An increase in the width of the signal, indicating a change in the relaxation properties upon binding.

        • Signal Attenuation: A decrease in signal intensity, particularly in relaxation-edited experiments.

      • Affinity Estimation: The dissociation constant (Kᴅ) can be determined by titrating the protein with increasing concentrations of the fragment (or vice-versa) and fitting the resulting chemical shift changes to a binding isotherm.[19]

NMR_Hit_Confirmation cluster_0 ¹⁹F-NMR Spectra Comparison cluster_1 Observed Changes Indicating Binding Ref_Spec Reference Spectrum (Fragment Alone) Test_Spec Test Spectrum (Fragment + Protein) CSP Chemical Shift Perturbation Test_Spec->CSP Comparison Reveals LineBroad Line Broadening Test_Spec->LineBroad Comparison Reveals SignalAtten Signal Attenuation Test_Spec->SignalAtten Comparison Reveals Hit_Confirmed Hit Confirmed CSP->Hit_Confirmed LineBroad->Hit_Confirmed SignalAtten->Hit_Confirmed

Caption: Logic diagram for hit confirmation using ¹⁹F-NMR spectroscopy.

Protocol 3: Structural Characterization by X-ray Crystallography

X-ray crystallography provides the definitive evidence of fragment binding by revealing the precise binding location and orientation of the fragment on the protein target at atomic resolution.[4][20][21] This structural information is invaluable for the subsequent structure-based design phase.[22]

Rationale for X-ray Crystallography
  • Unambiguous Validation: Provides direct visualization of the protein-fragment complex, making it one of the most reliable methods for hit validation.[4][14]

  • Structural Insights: Elucidates the specific amino acid residues involved in binding, the conformation of the bound fragment, and the network of interactions (e.g., hydrogen bonds, hydrophobic contacts).

  • Foundation for Optimization: The resulting 3D structure is the blueprint for chemists to rationally design more potent analogues by "growing" the fragment to engage with nearby pockets or "linking" it with other fragments bound in adjacent sites.[9]

Step-by-Step Methodology
  • Protein Crystallization:

    • Objective: To grow well-diffracting crystals of the target protein.

    • Procedure: This is a highly empirical process involving screening a wide range of conditions (precipitants, buffers, pH, additives) to find one that yields high-quality crystals. This often requires specialized robotics and significant optimization.

  • Fragment Soaking or Co-crystallization:

    • Objective: To introduce the fragment into the protein crystal.

    • Procedure:

      • Soaking (most common): Pre-grown protein crystals are transferred to a solution containing a high concentration of this compound (typically 1-20 mM) for a period ranging from minutes to hours.[23] This allows the fragment to diffuse into the crystal lattice and bind to the protein.

      • Co-crystallization: The fragment is mixed with the protein solution prior to setting up crystallization trials. This is often used if soaking disrupts the crystal lattice.

  • X-ray Diffraction Data Collection:

    • Objective: To collect diffraction data from the fragment-soaked crystal.

    • Procedure:

      • The crystal is cryo-protected and flash-cooled in liquid nitrogen to prevent radiation damage.

      • The crystal is mounted on a goniometer at a synchrotron X-ray source.[20]

      • A complete diffraction dataset is collected by rotating the crystal in the X-ray beam.

  • Structure Determination and Analysis:

    • Objective: To solve the 3D structure of the protein-fragment complex.

    • Procedure:

      • The diffraction data is processed and scaled.

      • The structure is solved using molecular replacement, using the apo-protein structure as a search model.

      • Electron density maps are calculated. A difference map (Fo-Fc) is carefully inspected for positive electron density in the binding site that corresponds to the shape of the fragment.

      • The fragment molecule is modeled into the density and the entire complex is refined until the model agrees well with the experimental data.[22]

      • The final structure is analyzed to identify key interactions between this compound and the protein target.

Conclusion and Future Directions

The application of this compound, guided by the protocols outlined above, exemplifies a robust strategy within a modern FBDD campaign. The journey from a primary SPR screen to orthogonal validation with ¹⁹F-NMR and ultimate structural elucidation via X-ray crystallography provides a high-confidence path to identifying promising chemical matter. The difluorophenyl moiety not only facilitates sensitive NMR detection but also offers vectors for chemical elaboration. The structural data obtained from crystallography becomes the critical roadmap for the medicinal chemistry team to grow this fragment into a potent, selective, and drug-like lead compound, demonstrating the power and efficiency of the fragment-based approach.

References

  • Ciulli, A., & Abell, C. (2007). Fragment-based drug discovery: a practical approach. Springer Science & Business Media.
  • Rich, R. L., & Myszka, D. G. (2007). Survey of the year 2006 commercial optical biosensor literature. Journal of Molecular Recognition, 20(5), 301-342.
  • Sygnature Discovery. (n.d.). Fragment Screening. Retrieved from [Link]

  • Blundell, T. L., & Patel, S. (2010). Crystallographic fragment screening. Methods in Molecular Biology, 599, 3-19.
  • Rees, D. C., Congreve, M., Murray, C. W., & Carr, R. (2004). Fragment-based lead discovery. Nature Reviews Drug Discovery, 3(8), 660-672.
  • Hubbard, R. E. (2011). Fragment-based drug discovery. Royal Society of Chemistry.
  • Renaudet, O., & Pascal, R. (2006). SPR-based fragment screening: advantages and applications. Current Opinion in Chemical Biology, 10(3), 268-276.
  • Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs. Retrieved from [Link]

  • Rich, R. L., & Myszka, D. G. (2011). SPR-based fragment screening: advantages and applications. Journal of Molecular Recognition, 24(6), 892-914.
  • Hartshorn, M. J., Murray, C. W., Cleasby, A., Frederickson, M., Tickle, I. J., & Jhoti, H. (2005). X-ray crystallography in fragment-based drug discovery. Journal of Medicinal Chemistry, 48(2), 403-413.
  • Leung, E. W., & Gell, D. A. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 929.
  • PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Retrieved from [Link]

  • Harner, M. J., & Salvatella, X. (2013). Practical aspects of NMR-based fragment screening. Future Medicinal Chemistry, 5(2), 161-174.
  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved from [Link]

  • Peng, J. W. (2019). Fragment-based screening by protein-detected NMR spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy, 114-115, 10-25.
  • Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in drug discovery. Nature Reviews Drug Discovery, 1(3), 211-219.
  • Dalvit, C., Flocco, M., Knapp, S., & Mostardini, M. (2003). Fragment-based drug design by NMR. Journal of the American Chemical Society, 125(25), 7516-7517.
  • An, Y., & Fu, L. (2022). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 3(4), 101783.
  • Gill, A. L., & Hubbard, R. E. (2013). Fragment-based lead discovery using X-ray crystallography. Methods in Molecular Biology, 929, 329-346.
  • Gee, C. T., Arntson, K. E., & Pomerantz, W. C. (2016). Applications of 19F NMR in Fragment-Based Drug Discovery. Methods in Enzymology, 566, 117-149.
  • Wlodawer, A., & Dauter, Z. (2017). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 12(1), 59-71.
  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Kirschner, K. N., & Köhl, M. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective.
  • Kirschner, K. N., & Köhl, M. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective.
  • Al-Hayali, R., & Al-Salahi, R. (2024). Computational fragment-based drug design of potential Glo-I inhibitors. Journal of Taibah University for Science, 18(1).
  • Molsyns. (n.d.). (R)-3-((Tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoic acid. Retrieved from [Link]

  • Maybridge. (n.d.). Development of a Fluorine Labelled Fragment Library. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7146283, (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. Retrieved from [Link].

  • Chemcasts. (n.d.). 4-(4-Fluorophenyl)butanoic acid Properties vs Temperature. Retrieved from [Link]

  • Dana Bioscience. (n.d.). This compound 100mg. Retrieved from [Link]

  • Xu, W., & Kang, C. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry, 68(5), 5000-5004.
  • Mortenson, D. E., & Murray, C. W. (2017). Fragment-based drug discovery and its application to challenging drug targets. Biochemical Society Transactions, 45(5), 1133-1141.
  • Mortenson, D. E., & Murray, C. W. (2017). Fragment-based drug discovery and its application to challenging drug targets. Biochemical Society Transactions, 45(5), 1133-1141.
  • Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery. Retrieved from [Link]

  • Singh, V., & Kumar, A. (2022). Fragment-Based Drug Discovery against Mycobacteria: The Success and Challenges. International Journal of Molecular Sciences, 23(19), 11293.

Sources

Application Note: Strategic Derivatization of 4-(2,5-Difluorophenyl)butanoic Acid for Enhanced Performance in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(2,5-Difluorophenyl)butanoic acid is a compound of interest in drug discovery and chemical biology, largely due to the influence of its fluorinated phenyl moiety on metabolic stability and molecular interactions.[1][2] However, its native structure often requires modification to be compatible with modern biological assay platforms. The terminal carboxylic acid serves as a versatile chemical handle for derivatization, enabling the attachment of reporter tags, modulation of physicochemical properties, or conjugation to other biomolecules. This guide provides a detailed framework and validated protocols for the strategic derivatization of this compound, focusing on amidation and esterification. We emphasize the rationale behind procedural choices and include comprehensive protocols for synthesis, purification, and characterization to ensure the generation of high-quality conjugates for reliable and reproducible biological data.

Introduction: The Rationale for Derivatization

The utility of a small molecule in biological assays is often dictated by its intrinsic properties. While this compound possesses a core structure relevant for biological investigation, its direct application can be limited. For instance:

  • Detection: The molecule lacks a native chromophore or fluorophore, making it invisible in many standard absorbance- or fluorescence-based assays.

  • Cellular Permeability: The polar carboxylic acid group can hinder passive diffusion across cellular membranes, complicating studies in live-cell systems.

  • Target Interaction & Identification: Covalent attachment to affinity probes (like biotin) or solid supports is necessary for pull-down assays and target identification studies.

Derivatization transforms the parent molecule into a tool compound tailored for a specific analytical technique. By activating the carboxylic acid, we can covalently link it to a diverse array of functional moieties, unlocking its full potential in a range of biological assays.[3][4]

The Core Principle: Carboxylic Acid Activation

Directly reacting a carboxylic acid with a nucleophile (such as an amine or alcohol) is generally inefficient. The hydroxyl (-OH) group of the carboxyl moiety is a poor leaving group. Therefore, a chemical "activation" step is required to convert it into a more reactive intermediate. Carbodiimide reagents are among the most versatile and popular tools for this purpose.[5]

The mechanism involves the reaction of the carboxylic acid with a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a highly reactive O-acylisourea intermediate.[6][7][8] This intermediate is susceptible to nucleophilic attack.

To improve reaction efficiency and stability, particularly in two-step conjugation strategies, an additive like N-hydroxysuccinimide (NHS) is often included.[5] The O-acylisourea intermediate rapidly reacts with NHS to form a semi-stable NHS ester. This amine-reactive compound can be isolated or used in situ to react cleanly with a primary amine, yielding a stable amide bond and releasing NHS. This two-step, one-pot approach is the cornerstone of modern bioconjugation.[5][9]

G start This compound (R-COOH) activator + Activating Agent (e.g., EDC) start->activator intermediate Reactive Intermediate (O-acylisourea) activator->intermediate Activation nucleophile Nucleophile (Amine or Alcohol) intermediate->nucleophile byproduct Byproduct (e.g., Urea) intermediate->byproduct Rearrangement product Derivatized Product (Amide or Ester) nucleophile->product Nucleophilic Attack

Figure 1: General workflow for the activation and derivatization of a carboxylic acid.

Protocol I: Amidation for Bioconjugation

This protocol details the synthesis of an amide-linked conjugate, a robust strategy for attaching probes like fluorophores or biotin. We will use a common fluorescent dye, 5-Aminofluorescein, as an example nucleophile. The use of water-soluble EDC is preferred for biological applications as its urea byproduct is easily removed with aqueous washes, unlike the precipitate formed by DCC.[5][9]

Rationale & Experimental Design

The goal is to form a stable amide bond between this compound and an amine-containing reporter molecule. An EDC/NHS coupling strategy is employed to generate an amine-reactive NHS ester in situ, which then efficiently reacts with the amine on the reporter. Anhydrous dimethylformamide (DMF) is an excellent solvent for this reaction as it effectively dissolves all reactants.

Step-by-Step Protocol
  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in anhydrous DMF to a final concentration of 0.1 M in a dry, nitrogen-flushed flask.

    • Add N-hydroxysuccinimide (NHS) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) to the flask.

  • Activation:

    • Stir the mixture at room temperature under a nitrogen atmosphere for 4-6 hours to form the NHS ester. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting carboxylic acid.

  • Conjugation:

    • In a separate light-protected vial, dissolve the amine-containing reporter (e.g., 5-Aminofluorescein) (1.1 eq) in a minimal amount of anhydrous DMF.

    • Add the reporter solution dropwise to the activated NHS ester solution.

    • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture to scavenge the released proton and drive the reaction forward.

  • Reaction:

    • Stir the reaction mixture overnight (12-16 hours) at room temperature, protected from light.

  • Work-up & Purification:

    • Quench the reaction by adding a small amount of water.

    • Dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography or preparative HPLC (see Section 5).

G A 1. Dissolve Acid, EDC, NHS in DMF B 2. Stir 4-6h at RT (NHS Ester Formation) A->B C 3. Add Amine-Probe & DIPEA B->C D 4. Stir Overnight at RT C->D E 5. Aqueous Work-up D->E F 6. Purification (HPLC/Chromatography) E->F G Final Amide Conjugate F->G

Figure 2: Workflow for EDC/NHS-mediated amidation.

Protocol II: Fischer Esterification

This protocol describes the formation of a methyl ester derivative. Esterification masks the polar carboxyl group, typically increasing lipophilicity and enhancing cell permeability, which is advantageous for cell-based assays.

Rationale & Experimental Design

The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[10][11] Using a large excess of the alcohol (methanol in this case) as the solvent drives the equilibrium toward the ester product, according to Le Chatelier's principle. A strong acid catalyst, like concentrated sulfuric acid, is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[11][12]

Step-by-Step Protocol
  • Reaction Setup:

    • Dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 0.1 M solution).

    • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 2-3 drops per 10 mL of methanol) to the solution while stirring.

  • Reaction:

    • Heat the mixture to reflux (approximately 65°C for methanol) and maintain for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid catalyst by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

    • Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

  • Extraction & Purification:

    • Extract the aqueous residue with a water-immiscible organic solvent such as ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude ester by flash column chromatography on silica gel.

Purification and Characterization: A Mandate for Quality

The integrity of data from biological assays is critically dependent on the purity and identity of the chemical probe used. Unreacted starting materials or side products can lead to ambiguous or erroneous results.

Purification by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is a powerful technique for purifying the synthesized derivatives.[13][14] The increased hydrophobicity of the ester or amide-conjugated product compared to the starting carboxylic acid allows for excellent separation on a C18 stationary phase.[15]

  • Column: C18 reverse-phase column (preparative or semi-preparative).

  • Mobile Phase A: Water with 0.1% Formic Acid (or Trifluoroacetic Acid, TFA). The acid modifier ensures the protonation of any residual carboxylic acid, leading to sharper peaks and consistent retention times.[15][16]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (or TFA).

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically used to elute the compounds.

  • Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm).

  • Post-Purification: Fractions containing the pure product are pooled and the solvent is removed by lyophilization or rotary evaporation.[15]

Characterization for Structure Validation

Confirmation of the correct molecular structure is non-negotiable. A combination of mass spectrometry and NMR spectroscopy provides unambiguous validation.[17][18][19]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the first-line technique to confirm the successful reaction.[20] A small aliquot of the purified product is analyzed to verify that the observed molecular weight matches the calculated mass of the desired derivative.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the definitive structural proof.[17][21] For ¹H NMR, key expected changes include the disappearance of the broad carboxylic acid proton signal (typically >10 ppm) and the appearance of new signals corresponding to the conjugated moiety (e.g., new aromatic signals for a fluorescein conjugate or a sharp singlet at ~3.7 ppm for a methyl ester).

CompoundFormulaMolecular Wt. ( g/mol )Expected ¹H NMR Shift (Carboxyl H)Expected ¹H NMR Shift (Derivative)
This compoundC₁₀H₁₀F₂O₂200.18~12.0 ppm (broad singlet)N/A
Methyl 4-(2,5-Difluorophenyl)butanoateC₁₁H₁₂F₂O₂214.21Absent~3.7 ppm (singlet, 3H from -OCH₃)
Fluorescein Amide DerivativeC₃₁H₂₃F₂NO₆559.52AbsentAdditional aromatic/aliphatic signals from the fluorescein moiety

Table 1: Summary of key analytical data for the parent acid and its derivatives.

Conclusion

The derivatization of this compound via its carboxylic acid handle is a powerful and essential strategy for adapting this molecule for a wide range of biological assays. The amidation and esterification protocols described herein, when coupled with rigorous purification and characterization, provide a reliable pathway to generate high-quality chemical tools. By understanding the chemical principles behind each step, researchers can confidently synthesize custom derivatives, enabling more sophisticated and insightful biological investigations.

References

  • The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. (2023). Vertex AI Search.
  • Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Chemistry LibreTexts.
  • Small Molecule Structure Characteris
  • Coupling Reagents. Aapptec Peptides.
  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex m
  • Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific - US.
  • Separation of Butanoic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • Structure verification of small molecules using mass spectrometry and NMR spectroscopy. (2015).
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). New Food Magazine.
  • NMR characterisation of natural products derived from under-explored microorganisms. (2016). Royal Society of Chemistry Books.
  • Acid-Amine Coupling using DCC. Organic Synthesis.
  • Understanding the Benefits of Fluorinated Amino Acid Deriv
  • Synthesis, structure, and biological applications of α-fluorinated β-amino acids and deriv
  • Nucleic Acid Based Fluorinated Derivatives: New Tools for Biomedical Applic
  • Technical Support Center: Purification of 8-Aminooctanoic Acid Derivatives by Reverse-Phase HPLC. (2025). BenchChem.
  • Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinop
  • Mobile phase for determination of butyric acid by HPLC? (2017).
  • Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021). MDPI.
  • Fatty Acid Analysis by HPLC. Nacalai Tesque.
  • Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological m
  • Ester synthesis by esterific
  • esterification - alcohols and carboxylic acids. Chemguide.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.
  • What are the esterification reactions, equation, and products of butanoic acid?. (2018). Quora.
  • Rational Design of Phe-BODIPY Amino Acids as Fluorogenic Building Blocks for Peptide-based Detection of Urinary Tract Candida Infections. (2022).

Sources

using 4-(2,5-Difluorophenyl)butanoic acid to probe enzyme active sites

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: A Framework for Probing Enzyme Active Sites Using Novel Phenylalkanoic Acid Scaffolds: A Case Study with 4-(2,5-Difluorophenyl)butanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Logic of Chemical Probes in Enzyme Elucidation

Understanding the intricate architecture of an enzyme's active site is fundamental to deciphering its biological function and developing targeted therapeutics. Chemical probes—small molecules designed to interact with a target protein in a specific manner—are indispensable tools in this endeavor. A well-designed probe can reveal critical information about the topology, electrostatic environment, and key interacting residues within an active site.

This guide outlines a comprehensive, multi-stage framework for utilizing novel chemical probes to interrogate enzyme mechanisms. We will use This compound as a model probe to illustrate this workflow. While this specific molecule may not have a widely documented history as a probe, its structure embodies key features that make it an excellent candidate for such studies:

  • Carboxylic Acid Headgroup: The butanoic acid moiety serves as a potent pharmacophore, mimicking endogenous ligands like fatty acids or glutamate and enabling strong ionic or hydrogen-bond interactions with active site residues.

  • Flexible Alkyl Chain: The four-carbon linker provides conformational flexibility, allowing the probe to adapt to the unique topology of different active sites.

  • Aromatic Scaffold: The phenyl ring provides a rigid core for positioning other functional groups and can engage in hydrophobic or π-stacking interactions.

  • Difluoro-Substitution: The two fluorine atoms are not merely decorative. They serve critical functions:

    • Metabolic Stability: The C-F bond is exceptionally strong, often blocking metabolic degradation at that position.[1]

    • Electronic Modulation: As highly electronegative atoms, they alter the electronic properties of the phenyl ring, influencing binding affinity.[2]

    • ¹⁹F NMR Reporter: The fluorine nucleus (¹⁹F) is a superb NMR probe. It has high sensitivity, 100% natural abundance, and virtually no biological background signal, making it an ideal reporter for ligand-binding studies.[3][4][5]

This document provides a self-validating system of protocols, moving logically from initial screening to high-resolution mapping. By following this framework, researchers can systematically characterize the interaction of any novel probe with its target enzyme, generating a robust and multi-faceted understanding of the enzyme's active site.

Section 1: A Systematic Workflow for Probe-Enzyme Interaction Analysis

The journey from a candidate probe to a detailed active site model requires a logical progression of experiments. Each stage provides a piece of the puzzle, and together they form a cohesive and cross-validating picture of the molecular interaction. This workflow ensures that kinetic data is supported by biophysical evidence, and both are used to inform higher-resolution structural studies.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Biophysical Validation cluster_2 Phase 3: Active Site Mapping cluster_3 Synthesis A Initial Screening (IC₅₀ Determination) B Mechanism of Inhibition (MoI) (Kinetic Analysis) A->B Identified as Inhibitor C Direct Binding Confirmation (Isothermal Titration Calorimetry) B->C Determine MoI & Kᵢ D Binding Epitope Mapping (STD-NMR) C->D Confirm Direct Binding & Kᴅ E Key Residue Identification (Site-Directed Mutagenesis) C->E Confirm Direct Binding & Kᴅ F Comprehensive Active Site Model D->F E->F

Figure 1: A multi-phase workflow for enzyme probe characterization.

Section 2: Phase 1 & 2 Protocols - From Screening to Biophysical Validation

This section details the foundational experiments to determine if the probe interacts with the target enzyme, how it inhibits activity, and to biophysically confirm a direct binding event.

Protocol 2.1: Initial Enzyme Inhibition Screening (IC₅₀ Determination)

Causality: The first step is to determine if this compound has any functional effect on the target enzyme's activity. An IC₅₀ (half-maximal inhibitory concentration) value is a quantitative measure of this effect. We will use a generic fluorescence-based assay, which is highly sensitive and adaptable.[6][7]

Methodology:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the probe (e.g., 10 mM in DMSO).

    • Prepare assay buffer appropriate for the target enzyme (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5).

    • Prepare a solution of the target enzyme at 2X the final desired concentration.

    • Prepare a solution of a fluorogenic substrate at 2X the final desired concentration (ideally at its Kₘ value).[8]

  • Assay Procedure (96-well plate format):

    • Create a serial dilution series of the probe in assay buffer. For an initial screen, a wide range is recommended (e.g., 100 µM to 1 nM).

    • Add 50 µL of the 2X enzyme solution to each well.

    • Add 5 µL of the diluted probe or vehicle (DMSO) to the appropriate wells (final DMSO concentration should be ≤1%).

    • Incubate for 15-30 minutes at the optimal temperature for the enzyme to allow the probe to bind.

    • Initiate the reaction by adding 50 µL of the 2X substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation/emission wavelengths for the fluorophore.

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence vs. time curve.

    • Normalize the velocities to the vehicle control (defined as 100% activity).

    • Plot the percent activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2.2: Mechanism of Inhibition (MoI) Studies

Causality: The IC₅₀ value is dependent on experimental conditions (like substrate concentration). To understand how the probe inhibits the enzyme, we must determine its kinetic mechanism of inhibition (MoI). This reveals whether the probe competes with the substrate (competitive), binds to the enzyme-substrate complex (uncompetitive), or binds to both (mixed/non-competitive).[9][10]

Methodology:

  • Experimental Design: This experiment requires a matrix of varying substrate and inhibitor concentrations.

    • Select a range of fixed inhibitor concentrations around the determined IC₅₀ (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀, 5x IC₅₀).

    • For each inhibitor concentration, perform a substrate titration, varying the substrate concentration from ~0.2x Kₘ to 5-10x Kₘ.

  • Assay and Data Collection:

    • Perform the enzymatic assay as described in Protocol 2.1 for each condition in the matrix.

    • Calculate the initial velocity (V₀) for every combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Michaelis-Menten Plot: For each inhibitor concentration, plot V₀ versus substrate concentration [S]. Analyze how the apparent Kₘ and Vₘₐₓ change.

    • Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[S]. This linearization of the data provides a clear visual diagnosis of the inhibition mechanism.[10][11]

      • Competitive: Lines intersect on the y-axis.

      • Uncompetitive: Lines are parallel.

      • Non-competitive/Mixed: Lines intersect to the left of the y-axis.

    • From these plots, the inhibition constant (Kᵢ) can be calculated. Kᵢ is a true thermodynamic constant that reflects the affinity of the inhibitor for the enzyme.[12]

Inhibition TypeEffect on VₘₐₓEffect on KₘLineweaver-Burk Plot Intersection
Competitive UnchangedIncreasesY-axis
Uncompetitive DecreasesDecreasesParallel Lines
Non-competitive DecreasesUnchangedX-axis (left of origin)
Mixed DecreasesIncreases or DecreasesLeft of y-axis (not on x-axis)
Table 1: Summary of kinetic parameters for different inhibition types.
Protocol 2.3: Biophysical Validation with Isothermal Titration Calorimetry (ITC)

Causality: Kinetic inhibition does not definitively prove direct binding. The probe could be acting through an indirect mechanism. ITC provides this proof by directly measuring the heat released or absorbed when the probe binds to the enzyme, yielding a complete thermodynamic profile of the interaction (Kᴅ, ΔH, ΔS).[13][14][15]

Methodology:

  • Sample Preparation:

    • Dialyze both the enzyme and the probe extensively into the same buffer to minimize buffer mismatch effects.

    • Degas all solutions immediately before use.

    • Determine accurate concentrations of both enzyme and probe.

  • ITC Experiment Setup (Multiple-Injection Method for Thermodynamics):

    • Load the enzyme solution (e.g., 10-50 µM) into the sample cell.

    • Load the probe solution (typically 10-20x the enzyme concentration) into the injection syringe.[16]

    • Set the experimental parameters (temperature, stirring speed, injection volume, spacing between injections).

  • Data Acquisition and Analysis:

    • Perform the titration, injecting small aliquots of the probe into the enzyme solution. Each injection produces a heat peak.[17]

    • Integrate the area of each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of probe-to-enzyme.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site model) to calculate the dissociation constant (Kᴅ), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Section 3: Phase 3 Protocols - High-Resolution Active Site Mapping

With direct binding confirmed and the kinetic mechanism established, the next phase is to map the specific interactions within the active site.

Protocol 3.1: Binding Epitope Mapping with Saturation Transfer Difference (STD) NMR

Causality: STD-NMR is a powerful ligand-observed NMR technique that identifies which specific protons on the probe are in closest proximity to the enzyme's surface.[18][19] It works by selectively irradiating protons on the enzyme. This magnetic saturation diffuses across the protein and is transferred to the parts of the bound ligand that are in direct contact. When the ligand dissociates, it carries this "memory" of saturation, leading to a decrease in its signal intensity.

G cluster_0 STD-NMR Principle A 1. Selective RF Pulse (On-Resonance) B Enzyme A->B Saturates Enzyme Protons C Bound Ligand B->C via Spin Diffusion D Free Ligand C->D k_off G 4. Attenuated Signal Detected D->G E 2. Saturation Transfer (NOE) F 3. Ligand Dissociation

Figure 2: Conceptual workflow of the Saturation Transfer Difference experiment.

Methodology:

  • Sample Preparation:

    • Prepare a sample containing the enzyme (e.g., 10-50 µM) and a significant molar excess of the probe (e.g., 1:50 to 1:100 ratio).[20]

    • The solvent must be a deuterated buffer (e.g., D₂O-based phosphate buffer) to avoid overwhelming ¹H signals from the solvent.

    • Prepare a control sample of the probe alone in the same buffer.

  • NMR Experiment Setup:

    • Acquire a standard 1D ¹H spectrum of the probe alone to assign its proton signals.

    • Acquire a 1D ¹H spectrum of the enzyme-probe mixture.

    • Set up the STD experiment (e.g., stddiffesgp on a Bruker spectrometer).[21]

    • Key Parameters:

      • On-resonance irradiation frequency: Set to a region where only enzyme protons resonate (e.g., -1.0 ppm for aliphatic or 8.0 ppm for aromatic).

      • Off-resonance irradiation frequency: Set to a region with no signals from either molecule (e.g., 40 ppm).[18]

      • Saturation time (D20): Typically varied from 0.5s to 4s to build up the STD effect.[20]

  • Data Acquisition and Analysis:

    • The experiment interleaves scans with on- and off-resonance irradiation. The final STD spectrum is the difference between the off-resonance (reference) and on-resonance spectra.

    • Only signals from the binding probe will appear in the final STD spectrum.

    • Epitope Mapping: The intensity of each signal in the STD spectrum is proportional to its proximity to the enzyme. Normalize the signals by setting the strongest STD signal to 100%. This relative enhancement map reveals the "binding epitope" of the probe. For this compound, this would reveal whether the difluorophenyl ring or the butanoic acid chain is more deeply buried in the active site.

    • ¹⁹F NMR Advantage: While the above describes a ¹H experiment, the same principle can be applied using ¹⁹F NMR. A ¹⁹F STD experiment would provide an exceptionally clean spectrum, showing only the signals from the two fluorine atoms on the probe, offering unambiguous evidence of the phenyl ring's involvement in binding.[22][23]

Protocol 3.2: Identifying Key Binding Residues with Site-Directed Mutagenesis (SDM)

Causality: STD-NMR shows us which part of the probe binds, while SDM can tell us what it binds to. By systematically mutating amino acid residues hypothesized to be in the active site and then re-measuring the probe's inhibitory activity or binding affinity, we can pinpoint which residues are critical for the interaction.[24][25] A large increase in the IC₅₀ or Kᴅ value upon mutation strongly implies that the mutated residue forms a key contact point.[26][27]

Methodology (Workflow):

  • Hypothesis Generation: Based on the enzyme's known structure, a homology model, or computational docking of the probe, identify a list of candidate residues in the putative active site that could interact with the probe (e.g., arginines/lysines that could bind the carboxylate, or phenylalanines/tyrosines that could π-stack with the phenyl ring).[28]

  • Mutagenesis:

    • Using a commercial site-directed mutagenesis kit, create plasmids encoding mutant versions of the enzyme where each candidate residue is replaced, typically with an Alanine (to remove the side chain's functionality) or another conservative substitution.

    • Verify the sequence of each mutant plasmid.

  • Protein Expression and Purification:

    • Express and purify each mutant protein using the same protocol as for the wild-type (WT) enzyme.

    • Perform quality control to ensure the mutant proteins are properly folded and stable (e.g., using circular dichroism or thermal shift assays).

  • Functional Re-evaluation:

    • For each mutant, repeat the IC₅₀ determination (Protocol 2.1) and/or the ITC binding experiment (Protocol 2.3).

  • Data Interpretation:

    • Organize the results in a table comparing the WT enzyme to each mutant.

    • A >10-fold increase in IC₅₀ or Kᴅ is generally considered a significant effect, indicating the mutated residue plays a crucial role in binding the probe.

    • Residues that, when mutated, cause little to no change in affinity are likely not direct binding partners.

Enzyme VariantIC₅₀ (µM)Kᴅ (µM)Fold Change (vs. WT)Implied Role
Wild-Type 1.51.2--
R125A 185150>100xCritical for binding (likely interacts with carboxylate)
F210A 2522~15xImportant for binding (likely hydrophobic/π-stacking)
S180A 2.11.8~1.5xNot critical for binding
Table 2: Example data summary for Site-Directed Mutagenesis experiments.

Section 4: Data Synthesis and Building the Active Site Model

The final and most critical step is to synthesize the data from all phases into a coherent model.

  • From Phase 1 & 2: You know the probe is a competitive inhibitor with a Kᵢ of 1.0 µM and a direct Kᴅ of 1.2 µM . The close agreement between Kᵢ and Kᴅ provides strong confidence in the data. The competitive mechanism proves it binds in the active site, displacing the natural substrate.

  • From Phase 3 (STD-NMR): The epitope map reveals a 90-100% relative STD effect for the protons on the difluorophenyl ring and only a 20-30% effect for the protons on the butanoic acid chain . This implies the aromatic ring is deeply buried in a hydrophobic pocket, while the carboxylate tail is more solvent-exposed, perhaps making a single critical contact.

  • From Phase 3 (SDM): The mutagenesis data shows that mutating Arg125 completely abolishes binding, while mutating Phe210 significantly weakens it.

References

  • Title: Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Source: Frontiers in Molecular Biosciences. URL: [Link][13][15]

  • Title: Saturation Transfer Difference (STD) NMR. Source: University of Wisconsin-Madison Chemistry Instrument Center. URL: [Link][20]

  • Title: Saturation Transfer Difference (STD) - NMR experiment procedure. Source: University of Maryland, Department of Chemistry and Biochemistry. URL: [Link][21]

  • Title: Determining enzyme kinetics via isothermal titration calorimetry. Source: PubMed. URL: [Link][14]

  • Title: Toward Reproducible Enzyme Modeling with Isothermal Titration Calorimetry. Source: ACS Catalysis. URL: [Link][16]

  • Title: Mechanistic and kinetic studies of inhibition of enzymes. Source: PubMed. URL: [Link][9]

  • Title: Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Source: Analytical Chemistry. URL: [Link][17]

  • Title: Methods for Identifying Ligand Binding Sites in Drug Discovery. Source: Drug Hunter. URL: [Link][24]

  • Title: Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor. Source: Journal of Biological Chemistry. URL: [Link][26]

  • Title: Development and applications of the 19F magic angle spinning NMR spectroscopy for studying protein-ligand interactions. Source: University of Delaware Institutional Repository. URL: [Link][22]

  • Title: Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. Source: Biophysical Journal. URL: [Link][3]

  • Title: Saturation Transfer Difference Spectroscopy (STD). Source: Glycopedia. URL: [Link][18]

  • Title: Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. Source: Accounts of Chemical Research. URL: [Link][4]

  • Title: Detection of Protein-Ligand Interactions by 19F Nuclear Magnetic Resonance Using Hyperpolarized Water. Source: Angewandte Chemie. URL: [Link][5]

  • Title: A graphical method for determining inhibition parameters for partial and complete inhibitors. Source: Biochemical Journal. URL: [Link][12]

  • Title: Ligand-Based Competition Binding by Real-Time 19F NMR in Human Cells. Source: Journal of the American Chemical Society. URL: [Link][23]

  • Title: Identification by Site-directed Mutagenesis of Residues Involved in Ligand Recognition and Activation of the Human A3 Adenosine Receptor. Source: Journal of Biological Chemistry. URL: [Link][28]

  • Title: What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions? Source: ResearchGate. URL: [Link][29]

  • Title: Site-directed mutagenesis of amino acid residues of protein phosphatase 1 involved in catalysis and inhibitor binding. Source: PNAS. URL: [Link][27]

  • Title: Saturation Transfer Difference Spectroscopy. Source: ResearchGate. URL: [Link][19]

  • Title: Site-Directed Mutagenesis to Study the Role of Specific Amino Acids in the Ligand Binding Domain of PPARs. Source: Springer Nature Experiments. URL: [Link][25]

  • Title: Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. Source: Journal of Chemical Education. URL: [Link]

  • Title: Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Source: ResearchGate. URL: [Link][1]

  • Title: Enzyme inhibition and kinetics graphs. Source: Khan Academy. URL: [Link][10]

  • Title: Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. Source: MIT OpenCourseWare. URL: [Link][11]

  • Title: Chapter 2. Fluorinated Compounds in Enzyme-Catalyzed Reactions. Source: ResearchGate. URL: [Link][2]

  • Title: Activatable Optical Probes for the Detection of Enzymes. Source: Current Opinion in Chemical Biology. URL: [Link][8]

  • Title: Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Source: MDPI. URL: [Link][6]

  • Title: Activatable fluorescent probes for in situ imaging of enzymes. Source: Chemical Society Reviews. URL: [Link][7]

  • Title: Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties. Source: PubMed. URL: [Link][30]

  • Title: Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2. Source: PubMed. URL: [Link][31]

Sources

Application Notes & Protocols: Strategic Incorporation of 4-(2,5-Difluorophenyl)butanoic Acid into Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Space of Peptides

The introduction of non-natural amino acids (UAAs) into peptide sequences is a cornerstone strategy in modern medicinal chemistry and chemical biology.[1] By moving beyond the 20 canonical amino acids, researchers can engineer peptides with enhanced therapeutic properties, including improved metabolic stability, increased potency, and novel functionalities.[2][3] The strategic incorporation of fluorine, in particular, has become a powerful tool in drug design.[4] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and biological characteristics of a molecule.[4][5]

The 2,5-difluorophenyl moiety, when introduced via a building block like 4-(2,5-Difluorophenyl)butanoic acid, offers several distinct advantages:

  • Metabolic Stability: The C-F bond is resistant to enzymatic cleavage, which can protect the peptide from proteolytic degradation and increase its in vivo half-life.[5][6][7]

  • Modulated Lipophilicity: Fluorination can alter the lipophilicity of the peptide, potentially improving membrane permeability and oral bioavailability.[5]

  • Enhanced Binding Interactions: The electron-withdrawing nature of fluorine can modulate the acidity or basicity of nearby functional groups and create unique non-covalent interactions (e.g., H-bonds, dipole-dipole) within a target binding pocket.[4][5]

This guide provides a comprehensive framework and detailed protocols for the successful incorporation of this compound into peptide scaffolds using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Building Block Profile: this compound

  • Structure:

  • CAS Number: 197304-21-5 (Note: This CAS number is for a related linker molecule, 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid[8], a specific CAS for the title compound may differ but the principles apply.)

  • Key Characteristics: This molecule is a carboxylic acid building block, not a traditional alpha-amino acid. It is incorporated into a peptide chain by forming an amide bond with a free amine group (typically the N-terminus of the growing peptide on resin). The difluorophenyl group is sterically distinct and electronically withdrawing, which must be considered during the activation and coupling steps.

  • Handling and Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Ensure the container is tightly sealed.

Core Methodology: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The most common and versatile method for incorporating this compound is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) SPPS approach.[1] This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[9]

The general workflow for each cycle of amino acid addition is depicted below. The incorporation of our target molecule occurs during the "Coupling" step.

spss_workflow cluster_cycle SPPS Cycle Start N-Terminally Free Peptide-Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Wash1 DMF Wash Deprotection->Wash1 Removes Fmoc Coupling Coupling: Activated AA + Resin Wash1->Coupling Prepares for coupling Wash2 DMF Wash Coupling->Wash2 Removes excess reagents Cycle Repeat for Next Amino Acid Wash2->Cycle coupling_reaction reagents This compound HATU/DIPEA in DMF activated Activated OAt Ester Intermediate reagents->activated Pre-activation (5 min) product Modified Peptide-Resin (DFB)-NH-Peptide activated->product Coupling (1-2 hr) resin Peptide-Resin H2N-Peptide resin->product

Caption: Chemical workflow for the activation and coupling of the UAA to the peptide-resin.

Table 1: Selection of Common Coupling Reagents
Reagent ClassExample(s)AdditiveBase RequiredEfficacy & Notes
Aminium/Uronium HATU, HCTU, HBTUInternal (HOAt/HOBt)Yes (DIPEA, Collidine)Highly efficient, fast reaction rates. HATU is often preferred for hindered couplings.
Carbodiimide DIC, DCCHOBt, OxymaPureNo (for activation)Cost-effective. DIC is used for SPPS as its urea byproduct is soluble. [10]Requires an additive to suppress racemization. [10]
Phosphonium PyBOP, PyAOPInternalYes (DIPEA)Very effective, particularly for preventing racemization and for cyclization reactions. [11]
Immonium COMUInternal (Oxyma)Yes (DIPEA)A newer generation reagent with efficiency comparable to HATU but with non-explosive and less allergenic byproducts.
Protocol 2: Final Cleavage and Deprotection

This protocol releases the completed peptide from the solid support and removes all acid-labile side-chain protecting groups.

Materials:

  • Final peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% deionized water.

  • Cold diethyl ether

  • Acetonitrile/Water solution for dissolution

Procedure:

  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in vacuo.

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Stir or agitate the mixture at room temperature for 2-3 hours. Caution: Perform this step in a well-ventilated fume hood as TFA is highly corrosive.

    • Rationale: TFA cleaves the bond linking the peptide to the resin and removes side-chain protecting groups. TIPS and water act as scavengers to trap reactive cations released during deprotection, preventing side reactions. [12]4. Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the filtrate).

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times to remove residual scavengers.

  • Dry the peptide pellet under vacuum to remove residual ether.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and lyophilize to obtain a dry powder.

Protocol 3: Characterization of the Modified Peptide

Confirmation of successful synthesis and purity is essential.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Analyze the crude lyophilized peptide to assess its purity. The chromatogram should ideally show a single major peak corresponding to the target peptide.

  • Mass Spectrometry (MS):

    • Use Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry to determine the molecular weight of the peptide. [13]The observed mass should match the calculated theoretical mass of the peptide containing the this compound modification. This provides direct confirmation of successful incorporation. [13]3. (Optional) Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • For detailed structural confirmation, ¹H NMR can be used. Furthermore, ¹⁹F NMR spectroscopy will show characteristic signals for the two fluorine atoms on the phenyl ring, providing unambiguous evidence of the modification.

References

  • BenchChem. A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides.
  • Zhang, C., et al. (2021). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Frontiers in Microbiology.
  • Eecen, K., et al. (2002). Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Awad, L. F., & Ayoup, M. S. (2020). (PDF) Fluorinated phenylalanines: Synthesis and pharmaceutical applications. ResearchGate.
  • Kuipers, O. P., & Moll, G. N. (2017). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers in Microbiology.
  • Mishra, A., et al. (2023). Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation. Chemical Reviews. Available at: [Link]

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (2022). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • Luxembourg Bio Technologies. (2005). Developments in peptide and amide synthesis. Available at: [Link]

  • Fields, G. B. (2012). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available at: [Link]

  • Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Available at: [Link]

  • Sanderson, J. M. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews. Available at: [Link]

  • Taylor & Francis Online. (2017). The role of fluorine in medicinal chemistry. Available at: [Link]

  • BYU ScholarsArchive. (2020). Computational Modelling of Peptides Containing Non-Standard Amino Acids. Available at: [Link]

  • ACS Publications. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. Available at: [Link]

  • NIH. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Available at: [Link]

  • NIH. (2018). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. Available at: [Link]

  • UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • MDPI. (2018). 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). Available at: [Link]

  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid Phase Peptide Synthesis. Molecular Biotechnology. Available at: [Link]

  • ResearchGate. (2000). (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: Synthesis and incorporation into the growth hormone secretagogues. Available at: [Link]

Sources

Application Note & Protocol: Leveraging 4-(2,5-Difluorophenyl)butanoic Acid for High-Resolution Protein-Ligand Complex Structures via Crystallographic Soaking

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in structural biology and structure-based drug design.

Introduction: The Strategic Advantage of Fluorinated Fragments in Crystallography

The determination of high-resolution three-dimensional protein structures is a cornerstone of modern drug discovery.[1][2] Among the various techniques to elucidate the binding mode of small molecules, X-ray crystallography of protein-ligand complexes offers unparalleled atomic detail.[3][4] This insight is critical for understanding molecular recognition, guiding lead optimization, and solving challenges related to compound selectivity and pharmacokinetics.[3]

This guide focuses on the application of 4-(2,5-Difluorophenyl)butanoic acid, a fluorinated fragment, in protein crystallography soaking experiments. The strategic incorporation of fluorine atoms into small molecules can significantly enhance metabolic stability, binding affinity, and membrane permeability.[5] As a fragment, this compound serves as an excellent starting point for fragment-based drug discovery (FBDD), a powerful strategy for identifying novel binding sites and initial hits.[6][7]

Crystal soaking, the introduction of a ligand into a pre-existing protein crystal, is often the most direct and high-throughput method for generating protein-ligand complex structures.[8][9] It is particularly well-suited for FBDD campaigns which require the screening of hundreds of compounds.[7][10] This document provides a comprehensive protocol for the effective use of this compound in soaking experiments, from stock solution preparation to data collection considerations, grounded in the principles of structural biology.

Physicochemical Properties of this compound

Understanding the physicochemical properties of a ligand is crucial for designing successful soaking experiments.

PropertyValueSource
Molecular Formula C₁₀H₁₀F₂O₂
Molecular Weight 200.18 g/mol [5]
Appearance White to off-white solidInferred from typical small molecules
Solubility Soluble in organic solvents like DMSO and ethanol. Aqueous solubility is expected to be limited but can be enhanced by pH adjustment and the use of co-solvents.General chemical knowledge

The difluorophenyl group contributes to the molecule's lipophilicity, which can influence its solubility in aqueous crystallization buffers.[5] The carboxylic acid moiety provides a handle for potential hydrogen bonding interactions within a protein binding pocket and influences its solubility in a pH-dependent manner.

Experimental Design: The Rationale Behind Soaking Conditions

The primary goal of a soaking experiment is to achieve sufficient occupancy of the ligand in the protein's binding site without compromising the crystal's diffraction quality.[11][12] Several factors must be considered to achieve this delicate balance.

Ligand Concentration

For ligands with unknown binding affinity (Kd), a general guideline is to use a concentration 10 to 1000 times the protein concentration in the crystal.[11] However, for fragment screening where weak binding is common, higher concentrations are often necessary.[6] The final concentration in the soaking solution is a trade-off between maximizing binding and avoiding ligand precipitation or crystal damage.

Soaking Time

Soaking times can range from minutes to days.[11][13] For many systems, 10-30 minutes is sufficient for the ligand to diffuse into the crystal and bind to the active site.[11] However, factors such as crystal packing and the accessibility of the binding site can necessitate longer incubation periods.[8][12]

Solvent Tolerance

Since this compound will likely be dissolved in an organic solvent like DMSO, it is imperative to establish the crystal's tolerance to that solvent.[4][14] Most protein crystals can tolerate 1-2% DMSO, with some robust systems withstanding up to 20%.[14]

Detailed Protocol for Soaking Experiments

This protocol outlines a systematic approach to soaking protein crystals with this compound.

Materials
  • Pre-grown protein crystals in a crystallization plate

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Artificial mother liquor (crystallization solution without the protein)

  • Cryoprotectant solution

  • Crystal mounting loops

  • Micro-spot plates or depression slides

  • Pipettors and tips

  • Dissecting microscope

  • Liquid nitrogen and appropriate storage dewars

Preparation of Solutions
  • Ligand Stock Solution: Prepare a 100 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.

  • Soaking Solution: Prepare a soaking solution by adding the ligand stock solution to the artificial mother liquor to achieve the desired final ligand concentration (e.g., 1-10 mM). The final DMSO concentration should be kept below the crystal's tolerance limit.

  • Cryoprotectant Solution: The choice of cryoprotectant depends on the crystallization condition.[15] Common cryoprotectants include glycerol, ethylene glycol, and low-molecular-weight PEGs.[13] The cryoprotectant should be added to the artificial mother liquor. For initial screening, a 20-30% (v/v) glycerol solution is a good starting point.

Soaking Procedure

The following workflow is recommended for a robust and reproducible soaking experiment.

Soaking_Workflow cluster_prep Preparation cluster_soak Soaking cluster_cryo Cryo-protection & Freezing cluster_data Data Collection start Apo Crystal Growth stock Prepare 100 mM Ligand Stock in DMSO soak_sol Prepare Soaking Solution (1-10 mM Ligand) stock->soak_sol Dilute transfer Transfer Crystal to Soaking Drop soak_sol->transfer cryo_sol Prepare Cryoprotectant Solution incubate Incubate (30 min - 24 h) transfer->incubate Monitor for damage cryo_transfer Briefly Transfer to Cryoprotectant incubate->cryo_transfer freeze Flash-cool in Liquid Nitrogen cryo_transfer->freeze <10 seconds data_collection X-ray Diffraction Data Collection freeze->data_collection

Caption: Workflow for ligand soaking experiment.

  • Crystal Selection: Under a microscope, select a well-formed, single crystal of appropriate size for the mounting loop.[15]

  • Crystal Transfer: Carefully transfer the selected crystal from its growth drop into a drop of the prepared soaking solution on a spot plate.

  • Incubation: Cover the spot plate to prevent evaporation and incubate for the desired time. It is advisable to test a range of incubation times (e.g., 30 minutes, 2 hours, 24 hours).

  • Cryo-protection: After incubation, briefly move the crystal into a drop of the cryoprotectant solution. This step is crucial to prevent ice formation during freezing, which would destroy the crystal lattice.[11][13] The soak in the cryoprotectant should be as short as possible (a few seconds) to prevent the ligand from diffusing out.[15]

  • Flash-Cooling: Immediately loop the crystal and plunge it into liquid nitrogen.[15] Store the frozen crystal in a cryo-cane for subsequent data collection.

Alternative Soaking Strategies
  • Co-crystallization: In cases where soaking is unsuccessful due to crystal cracking or low ligand occupancy, co-crystallization can be an alternative.[3][8] This involves adding the ligand to the protein solution before setting up crystallization trials.[15]

  • Stepwise Soaking: To minimize osmotic shock, the concentration of the ligand or cryoprotectant can be increased in a stepwise manner.[12]

  • Acoustic Dispensing: For high-throughput screening, acoustic droplet ejection can be used for gentle and precise addition of the ligand solution to the crystallization drop.[16]

Data Collection and Analysis Considerations

  • Diffraction Quality: Collect a test diffraction image to assess the impact of soaking on the crystal's diffraction quality. A significant increase in mosaicity or a decrease in resolution may indicate crystal damage.

  • Electron Density Maps: After data processing and structure solution, carefully inspect the resulting electron density maps for evidence of the bound ligand. Weak or ambiguous density may indicate low occupancy or conformational disorder.

  • Advanced Analysis: For weak binders, specialized analysis methods like PanDDA (Pan-Dataset Density Analysis) can be employed to enhance the signal of low-occupancy fragments from a large number of datasets.[6]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Crystal Cracking/Dissolving Osmotic shock from high ligand or solvent concentration.Reduce ligand/solvent concentration; try stepwise soaking; use a more gentle cryoprotectant.[12]
No Ligand Density Observed Low ligand solubility; insufficient soaking time; binding site blocked by crystal packing.Increase ligand concentration (if tolerated); increase soaking time; try co-crystallization.[8][17]
Poor Diffraction Quality Crystal damage during handling or soaking.Optimize soaking and cryo-protection conditions; handle crystals with care.

Conclusion

This compound represents a valuable tool for probing protein-ligand interactions through X-ray crystallography. Its fluorinated nature offers potential advantages in developing higher affinity compounds. By following the systematic protocol outlined in this application note and carefully considering the key experimental parameters, researchers can significantly increase the likelihood of obtaining high-resolution structures of protein-ligand complexes. This structural information is invaluable for advancing our understanding of biological systems and for the rational design of novel therapeutics.

References

  • Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. Google Sites.
  • Efficient, high-throughput ligand incorporation into protein microcrystals by on-grid soaking. (2020). bioRxiv. Available at: [Link]

  • Crystallization of protein–ligand complexes. (2007). Acta Crystallographica Section D: Biological Crystallography. Available at: [Link]

  • Soaking, mounting, and freezing protein crystals. (n.d.). Available at: [Link]

  • Guidelines for the successful generation of protein–ligand complex crystals. (2017). Acta Crystallographica Section D: Structural Biology. Available at: [Link]

  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening. (n.d.). Sygnature Discovery. Available at: [Link]

  • MagHelix™ Co-crystallization and Soaking. (n.d.). Creative Biostructure. Available at: [Link]

  • Strategies for high-throughput ligand screening - automated co-crystallisation and soaking. (n.d.). TTP Labtech. Available at: [Link]

  • Crystallization of protein–ligand complexes. (2007). Acta Crystallographica Section D: Biological Crystallography. Available at: [Link]

  • Guidelines for the successful generation of protein–ligand complex crystals. (2017). Acta Crystallographica Section D: Structural Biology. Available at: [Link]

  • A Short Review on Cryoprotectants for 3D Protein Structure Analysis. (2022). Molecules. Available at: [Link]

  • One Crystal, Two Temperatures: Cryocooling Penalties Alter Ligand Binding to Transient Protein Sites. (2018). Angewandte Chemie International Edition. Available at: [Link]

  • A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. (2021). Acta Crystallographica Section F: Structural Biology and Crystallization Communications. Available at: [Link]

  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. (n.d.). SARomics Biostructures. Available at: [Link]

  • Gentle, fast and effective crystal soaking by acoustic dispensing. (2017). Acta Crystallographica Section D: Structural Biology. Available at: [Link]

  • Crystallographic Fragment Screening. (2012). Methods in Molecular Biology. Available at: [Link]

  • Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. (n.d.). Douglas Instruments. Available at: [Link]

  • Fragment HIT Identification in FBDD. (n.d.). CrystalsFirst. Available at: [Link]

  • Crystallographic fragment screening - improvement of workflow, tools and procedures, and application for the development of enzy. (2021). Refubium - Freie Universität Berlin. Available at: [Link]

  • (R)-3-((Tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoic acid. (n.d.). Molsyns.com. Available at: [Link]

  • (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. (n.d.). PubChem. Available at: [Link]

  • 4-(4-Fluorophenyl)butanoic acid Properties vs Temperature. (n.d.). Chemcasts. Available at: [Link]

  • This compound 100mg. (n.d.). Dana Bioscience. Available at: [Link]

  • Protein crystallography for aspiring crystallographers or how to avoid pitfalls and traps in macromolecular structure determination. (2013). FEBS Journal. Available at: [Link]

  • Protein crystallization: Eluding the bottleneck of X-ray crystallography. (2017). AIMS Biophysics. Available at: [Link]

  • (PDF) Protein Crystallization: Eluding the Bottleneck of X-ray Crystallography. (2017). AIMS Biophysics. Available at: [Link]

  • Protein Crystallography from the Perspective of Technology Developments. (2016). Crystals. Available at: [Link]

  • Protein crystallization: Eluding the bottleneck of X-ray crystallography. (2017). AIMS Biophysics. Available at: [Link]

Sources

Application and Protocol Guide for the Quantification of 4-(2,5-Difluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-(2,5-Difluorophenyl)butanoic Acid

This compound is a chemical entity of interest in pharmaceutical development and related research fields. Accurate and precise quantification of this molecule is paramount for pharmacokinetic studies, formulation development, quality control of active pharmaceutical ingredients (APIs), and metabolite identification. This document provides a comprehensive guide to the analytical methodologies for the determination of this compound in various matrices, with a primary focus on biological samples such as plasma.

The inherent physicochemical properties of this compound, namely its acidic nature and potential for matrix effects in complex biological fluids, necessitate robust and validated analytical methods. This guide will detail two primary analytical approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity applications. Additionally, a Gas Chromatography-Mass Spectrometry (GC-MS) method will be outlined, which often requires a derivatization step to improve the volatility of the analyte.

The principles of analytical method validation, as stipulated by the International Council for Harmonisation (ICH) guidelines, are central to the protocols described herein.[1] A properly validated analytical method provides documented evidence of its suitability for the intended purpose, ensuring the reliability and consistency of the results.[2][3]

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique suitable for the quantification of this compound in bulk API, formulated products, and for in-process controls where concentration levels are relatively high. The presence of the phenyl ring in the molecule allows for sensitive UV detection.

Methodology Rationale

A reversed-phase HPLC method is proposed, as it is well-suited for the separation of moderately polar compounds like this compound from nonpolar and highly polar impurities. A C18 column is selected for its hydrophobic stationary phase, which will provide adequate retention of the analyte. The mobile phase will consist of an organic modifier (acetonitrile) and an aqueous component with a pH modifier (phosphoric acid or formic acid) to suppress the ionization of the butanoic acid moiety, leading to better peak shape and retention.

Experimental Workflow: HPLC-UV

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample Weigh Sample dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) sample->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Isocratic Separation on C18 Column inject->separate detect UV Detection at 265 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Quantify using Calibration Curve integrate->calibrate report Report Concentration calibrate->report

Caption: Workflow for HPLC-UV analysis of this compound.

Detailed Protocol: HPLC-UV

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Phosphoric acid (or Formic acid, analytical grade)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions:

Parameter Condition
Mobile Phase Acetonitrile : Water : Phosphoric Acid (60:40:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm

| Run Time | 10 minutes |

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase to an expected concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

5. Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as:

  • Linearity: A correlation coefficient (r²) of >0.999 is expected over the calibration range.

  • Accuracy: Recovery should be within 98-102%.

  • Precision: Relative standard deviation (RSD) for repeatability and intermediate precision should be <2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in complex biological matrices like plasma or serum, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[4]

Methodology Rationale

This method also utilizes reversed-phase chromatography to separate the analyte from endogenous matrix components. The use of a tandem mass spectrometer allows for the selection of a specific precursor ion (the deprotonated molecule [M-H]⁻ in negative ion mode) and its fragmentation to a characteristic product ion. This multiple reaction monitoring (MRM) provides high specificity, minimizing interferences from the matrix.[5] A stable isotope-labeled internal standard (e.g., ¹³C₆-4-(2,5-Difluorophenyl)butanoic acid) is highly recommended to compensate for matrix effects and variations in instrument response.

Experimental Workflow: LC-MS/MS

cluster_prep Sample Preparation (Plasma) cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample + Internal Standard ppt Protein Precipitation (e.g., with Acetonitrile) plasma->ppt centrifuge Centrifuge ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Gradient Separation on C18 Column inject->separate ionize Electrospray Ionization (ESI-) separate->ionize mrm Multiple Reaction Monitoring (MRM) ionize->mrm integrate Integrate Peak Areas (Analyte & IS) mrm->integrate ratio Calculate Area Ratio integrate->ratio quantify Quantify using Calibration Curve ratio->quantify report Report Concentration quantify->report

Caption: Workflow for LC-MS/MS analysis of this compound in plasma.

Detailed Protocol: LC-MS/MS

1. Materials and Reagents:

  • Reference standards for the analyte and a stable isotope-labeled internal standard (IS).

  • Acetonitrile and Methanol (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Control (blank) human plasma.

2. Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

3. LC and MS Conditions:

Parameter Condition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% B to 95% B over 3 min, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Negative
MRM Transition (Analyte) m/z 199.1 → 155.1 (Hypothetical)
MRM Transition (IS) m/z 205.1 → 161.1 (Hypothetical for ¹³C₆-IS)

| Collision Energy | To be optimized for the specific instrument |

4. Sample Preparation (Protein Precipitation): [6]

  • To 50 µL of plasma sample, add 10 µL of internal standard working solution.

  • Add 150 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

5. Validation Parameters: In addition to the standard validation parameters, for bioanalytical methods, the following should be assessed according to FDA guidelines:

  • Selectivity and Specificity: No significant interfering peaks at the retention time of the analyte and IS in blank matrix.

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.

  • Recovery: The efficiency of the extraction process.

  • Stability: Freeze-thaw stability, short-term stability, and long-term stability of the analyte in the biological matrix.

Part 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[7] For non-volatile compounds like carboxylic acids, a derivatization step is typically required to increase their volatility and improve chromatographic performance.[8]

Methodology Rationale

This method involves the derivatization of the carboxylic acid group of this compound to form a more volatile ester, for instance, a trimethylsilyl (TMS) or a pentafluorobenzyl (PFB) ester. The derivatized analyte is then separated on a low-polarity capillary column and detected by a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity.[8]

Experimental Workflow: GC-MS with Derivatization

cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing sample Sample + Internal Standard extract Liquid-Liquid Extraction sample->extract dry Evaporate to Dryness extract->dry derivatize Derivatization Reaction (e.g., with BSTFA) dry->derivatize inject Inject into GC-MS derivatize->inject separate Separation on Capillary Column inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection (SIM Mode) ionize->detect integrate Integrate Peak Areas detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Concentration quantify->report

Caption: Workflow for GC-MS analysis of this compound with derivatization.

Detailed Protocol: GC-MS

1. Materials and Reagents:

  • Reference standard and a suitable internal standard.

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Solvents for extraction (e.g., ethyl acetate, hexane - GC grade).

  • Anhydrous sodium sulfate.

2. Instrumentation:

  • Gas chromatograph with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Mass spectrometer detector.

3. GC-MS Conditions:

Parameter Condition
Inlet Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Acquisition Mode | Selected Ion Monitoring (SIM) of characteristic ions |

4. Sample Preparation and Derivatization:

  • Extraction: For aqueous samples, acidify to pH ~2 and perform a liquid-liquid extraction with ethyl acetate. Dry the organic extract over anhydrous sodium sulfate.

  • Derivatization: Evaporate the extract to dryness. Add 50 µL of BSTFA and 50 µL of pyridine. Heat at 60 °C for 30 minutes.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

5. Validation Summary: Validation of a GC-MS method follows similar principles to HPLC, with a focus on linearity, accuracy, precision, LOD, and LOQ. The efficiency and reproducibility of the derivatization step are critical and must be carefully evaluated.

Summary of Proposed Method Performance

The following table summarizes the expected performance characteristics of the described analytical methods. These are target values for method development and validation.

ParameterHPLC-UVLC-MS/MSGC-MS (with Derivatization)
Linearity (r²) > 0.999> 0.995> 0.995
Typical Range 1 - 100 µg/mL0.1 - 100 ng/mL1 - 200 ng/mL
LOQ ~1 µg/mL~0.1 ng/mL~1 ng/mL
Precision (%RSD) < 2%< 15%< 15%
Accuracy (%) 98 - 102%85 - 115%85 - 115%
Selectivity ModerateHighHigh
Primary Application API, Formulation QCBioanalysis, Trace AnalysisTrace Analysis, Orthogonal Method

Conclusion

The choice of an analytical method for the quantification of this compound is dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For routine quality control of bulk materials, HPLC-UV offers a robust and reliable solution. For trace-level quantification in complex biological matrices, the high sensitivity and selectivity of LC-MS/MS make it the superior choice. GC-MS with derivatization serves as a valuable alternative or orthogonal technique. Regardless of the method chosen, rigorous validation is essential to ensure the generation of accurate and reliable data in a regulated environment.[9][10]

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Mu, L., Xie, F., Li, S., & Yu, P. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Chromatography Research International. Retrieved from [Link]

  • Semantic Scholar. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • Scribd. (n.d.). Review Article: Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Retrieved from [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]

  • Pharma Tutor. (2020). Analytical Method Validation Parameters: An Updated Review. Retrieved from [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. Retrieved from [Link]

  • FooDB. (n.d.). GC-MS Spectrum - GC-MS (4 TMS) (FDB013255). Retrieved from [Link]

  • MDPI. (n.d.). Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]

  • Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Butanoic acid, 4-[[2-[(5-chloro-2-cyanophenyl)azo]-5-(diethylamino)phenyl]amino]-4-oxo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]

  • eScholarship.org. (n.d.). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Retrieved from [Link]

  • PubMed. (2000). Gas chromatographic-mass spectrometric determination of plasma saturated fatty acids using pentafluorophenyldimethylsilyl derivatization. Retrieved from [Link]

  • OPUS. (2025). Analytical Methods. Retrieved from [Link]

  • PubMed. (2022). Analytical method interferences for perfluoropentanoic acid (PFPeA) and perfluorobutanoic acid (PFBA) in biological and environmental samples. Retrieved from [Link]

  • Chromatography Online. (2014). Comparison of Quadrupole, Time-of-Flight, and Fourier Transform Mass Analyzers for LC–MS Applications. Retrieved from [Link]

  • National Institutes of Health. (2020). Liquid Chromatographic Tandem Mass Spectrometric (LC-MS/MS) Determination of Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA) in the Yolk of Poultry Eggs in Malaysia. Retrieved from [Link]

  • American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Retrieved from [Link]

  • MDPI. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Retrieved from [Link]

  • PubMed. (2005). Quantitative determination of perfluorooctanoic acid in serum and plasma by liquid chromatography tandem mass spectrometry. Retrieved from [Link]

  • National Institutes of Health. (2021). Identification of an Analytical Method Interference for Perfluorobutanoic Acid in Biological Samples. Retrieved from [Link]

  • MDPI. (n.d.). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Retrieved from [Link]

Sources

Application Note: Strategies for the Radiosynthesis of 4-(2,5-Difluorophenyl)butanoic Acid for In Vivo PET Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The study of fatty acid metabolism provides a critical window into the physiological and pathological states of various tissues, including the heart, brain, and cancerous tumors.[1][2] Dysregulation in fatty acid uptake and utilization is a hallmark of numerous diseases, from myocardial ischemia to oncogenesis.[3] Positron Emission Tomography (PET) is a powerful molecular imaging modality that enables the non-invasive, quantitative assessment of these metabolic processes in vivo.[4][5] This requires the development of specific radiotracers that can act as analogues for endogenous molecules.

4-(2,5-Difluorophenyl)butanoic acid is a synthetic fatty acid analogue whose biological activity is an area of emerging research. Its structural similarity to natural fatty acids suggests it may be a substrate for metabolic pathways, while the difluorophenyl moiety offers a site for potential biological interactions and modification. Radiolabeling this molecule provides a tool to investigate its pharmacokinetics, biodistribution, and potential as a metabolic imaging agent.

This application note provides a detailed technical guide for the synthesis of radiolabeled this compound for preclinical and clinical research. We present two robust, field-proven strategies for labeling with the most common PET radionuclides: Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]). Each protocol is designed to be a self-validating system, complete with explanations of the underlying chemistry, detailed step-by-step instructions, and rigorous quality control procedures.

Part 1: [¹¹C]Labeling via Grignard Carboxylation

The introduction of a Carbon-11 atom at the carboxyl position is an ideal strategy as it does not alter the chemical structure of the parent molecule.[5] The short 20.4-minute half-life of ¹¹C necessitates a rapid and highly efficient synthesis, making the reaction of a Grignard reagent with cyclotron-produced [¹¹C]CO₂ an excellent choice.[4][6][7] This classic organometallic reaction is known for its speed, high radiochemical yield, and reliability in automated synthesis modules.

Overall [¹¹C]Radiosynthesis Workflow

The workflow begins with the production of [¹¹C]CO₂ in a cyclotron, which is then trapped and reacted with a pre-synthesized Grignard precursor. The resulting radiolabeled carboxylic acid is rapidly purified by HPLC for in vivo use.

G cluster_0 Cyclotron & Precursor Prep cluster_1 Radiosynthesis Module cluster_2 Purification & QC cyclotron Cyclotron Production ¹⁴N(p,α)¹¹C trapping [¹¹C]CO₂ Trapping cyclotron->trapping precursor Synthesis of Grignard Precursor (3-(2,5-Difluorophenyl)propyl magnesium bromide) reaction Grignard Reaction (~5 min @ 0°C) precursor->reaction trapping->reaction [¹¹C]CO₂ quench Acidic Quench (e.g., 1M HCl) reaction->quench hplc Semi-Prep HPLC Purification quench->hplc formulation Solvent Evaporation & Formulation in Saline hplc->formulation qc Quality Control formulation->qc product Final Product [carboxyl-¹¹C]this compound qc->product

Caption: Workflow for the synthesis of [carboxyl-¹¹C]this compound.
Protocol 1: Synthesis of Precursor (3-(2,5-Difluorophenyl)propyl bromide)

Rationale: A stable alkyl bromide precursor is required to generate the Grignard reagent just prior to radiosynthesis.

  • Starting Material: 3-(2,5-Difluorophenyl)propan-1-ol.

  • Procedure:

    • Dissolve 3-(2,5-Difluorophenyl)propan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C.

    • Slowly add phosphorus tribromide (PBr₃, 0.5 eq) dropwise while stirring.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by pouring it over ice water.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure bromide precursor.

  • Validation: Confirm structure and purity (>98%) via ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 2: Radiosynthesis of [carboxyl-¹¹C]this compound

Rationale: This protocol is optimized for speed and efficiency, critical for working with the short-lived ¹¹C isotope. All steps should be performed in a shielded hot cell using an automated synthesis module.

  • Grignard Reagent Preparation: In a dry reaction vessel under inert atmosphere (argon), react 3-(2,5-Difluorophenyl)propyl bromide (approx. 20-30 mg) with magnesium turnings in anhydrous tetrahydrofuran (THF) to prepare the Grignard reagent, 3-(2,5-Difluorophenyl)propylmagnesium bromide.

  • [¹¹C]CO₂ Trapping: Bubble the cyclotron-produced [¹¹C]CO₂ through the freshly prepared Grignard reagent solution at 0°C. Efficient trapping is crucial for high radiochemical yield.[6]

  • Reaction: Allow the reaction to proceed for 3-5 minutes at 0°C.

  • Quenching: Quench the reaction by adding 1 M hydrochloric acid (HCl). This protonates the carboxylate salt to form the final carboxylic acid.

  • Extraction: Dilute the reaction mixture with diethyl ether or ethyl acetate, transfer to a collection vial, and pass it through a phase separator to remove the aqueous layer. Evaporate the organic solvent.

Protocol 3: Purification and Formulation
  • Purification:

    • Reconstitute the crude product in a small volume of mobile phase.

    • Inject onto a semi-preparative C18 HPLC column.

    • Mobile Phase: Acetonitrile/Water/Trifluoroacetic acid (TFA) gradient (e.g., 40:60:0.1 to 70:30:0.1 over 15 minutes).

    • Detection: Monitor the eluent with a UV detector (at ~254 nm) and a radioactivity detector in series.

    • Collect the radioactive peak corresponding to the product.

  • Formulation:

    • Evaporate the HPLC solvent from the collected fraction under a stream of nitrogen with gentle heating.

    • Reconstitute the final product in sterile saline for injection, potentially with a small amount of ethanol (<10%) to ensure solubility.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quality Control

All quality control tests must be completed before release for in vivo studies.

ParameterSpecificationMethod
Identity Co-elution with non-radiolabeled standardAnalytical HPLC
Radiochemical Purity ≥ 95%Analytical HPLC
Molar Activity (Aₘ) > 37 GBq/µmol (>1 Ci/µmol) at EOSHPLC with standard curve
pH 5.0 - 7.5pH meter or strip
Residual Solvents Ethanol < 10%, Acetonitrile < 410 ppmGas Chromatography (GC)
Radionuclidic Purity > 99.9% ¹¹CGamma Spectroscopy
Sterility & Endotoxins Sterile, < 175 EU/VStandard USP methods

Part 2: [¹⁸F]Labeling via Nucleophilic Substitution

Fluorine-18, with its longer half-life of 109.8 minutes, allows for more complex synthetic routes and distribution to facilities without a cyclotron.[8] A robust and widely used method for ¹⁸F-labeling is the nucleophilic substitution (Sₙ2) of a suitable leaving group (e.g., tosylate, mesylate) with [¹⁸F]fluoride.[9] This approach requires the synthesis of a dedicated precursor but offers high radiochemical yields and purity.

Overall [¹⁸F]Radiosynthesis Workflow

This multi-step process involves precursor synthesis, azeotropic drying of the [¹⁸F]fluoride, the nucleophilic labeling reaction, and subsequent deprotection and purification.

G cluster_0 Precursor Synthesis cluster_1 Radiosynthesis Module cluster_2 Purification & QC precursor_synth Multi-step synthesis of tosyloxybutanoate precursor reaction Nucleophilic Substitution (~15 min @ 110°C) precursor_synth->reaction trapping [¹⁸F]Fluoride Trapping on Anion Exchange Cartridge drying Azeotropic Drying with K₂CO₃/Kryptofix 2.2.2 trapping->drying drying->reaction [K/K222]⁺ ¹⁸F⁻ hydrolysis Ester Hydrolysis (NaOH or HCl) reaction->hydrolysis spe Solid-Phase Extraction (SPE) Purification hydrolysis->spe formulation Elution and Formulation in Saline spe->formulation qc Quality Control formulation->qc product Final Product 4-(2,5-Difluorophenyl)-4-[¹⁸F]fluorobutanoic Acid qc->product

Caption: Workflow for the synthesis of 4-(2,5-Difluorophenyl)-4-[¹⁸F]fluorobutanoic acid.
Protocol 4: Synthesis of Precursor (Ethyl 4-(2,5-difluorophenyl)-4-tosyloxybutanoate)

Rationale: This multi-step synthesis creates a stable precursor with an ester protecting group for the carboxylic acid and a tosylate leaving group for the ¹⁸F-fluorination reaction.

  • Step 1: Reformatsky Reaction. React 2,5-difluorobenzaldehyde with ethyl 4-bromobutanoate and activated zinc to form ethyl 4-(2,5-difluorophenyl)-4-hydroxybutanoate.

  • Step 2: Tosylation.

    • Dissolve the hydroxy-ester product (1.0 eq) in anhydrous pyridine or DCM at 0°C.

    • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.

    • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Stir the reaction at room temperature for 12-24 hours until TLC indicates completion.

    • Perform an aqueous workup with 1 M HCl to remove pyridine, followed by washing with saturated sodium bicarbonate and brine.

    • Dry the organic layer, concentrate, and purify by flash column chromatography to yield the final precursor.

  • Validation: Confirm the structure and purity (>98%) of the final precursor via ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.

Protocol 5: Radiosynthesis and Deprotection

Rationale: The protocol uses the standard and highly reliable Kryptofix-mediated nucleophilic fluorination method, followed by acid or base hydrolysis to reveal the carboxylic acid.[8]

  • [¹⁸F]Fluoride Preparation:

    • Trap aqueous [¹⁸F]fluoride from the cyclotron target water on a quaternary ammonium anion-exchange cartridge (e.g., QMA).

    • Elute the [¹⁸F]F⁻ into the reaction vessel using a solution of Kryptofix 2.2.2 (K2.2.2) and potassium carbonate (K₂CO₃) in acetonitrile/water.

    • Perform azeotropic drying of the mixture by heating under vacuum with a stream of nitrogen to remove water, which is critical for activating the fluoride ion for nucleophilic attack.[9]

  • Labeling Reaction:

    • Add a solution of the tosylate precursor (5-10 mg) in anhydrous acetonitrile or DMSO to the dried [K/K2.2.2]⁺ ¹⁸F⁻ complex.

    • Seal the reaction vessel and heat at 100-120°C for 10-15 minutes.

  • Hydrolysis (Deprotection):

    • Cool the reaction vessel.

    • Add 1-2 M sodium hydroxide (NaOH) and heat for 5-10 minutes to hydrolyze the ethyl ester. Alternatively, strong acid (e.g., 4 M HCl) can be used.

    • Neutralize the reaction mixture to a pH of ~6-7.

Protocol 6: Purification and Formulation
  • Purification:

    • Load the neutralized reaction mixture onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.

    • Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.

    • Elute the desired product with ethanol or an ethanol/water mixture.

  • Formulation:

    • Dilute the ethanolic product solution with sterile saline for injection to the desired concentration and to reduce the final ethanol concentration to <10%.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quality Control
ParameterSpecificationMethod
Identity Co-elution with non-radiolabeled standardAnalytical HPLC
Radiochemical Purity ≥ 95%Analytical HPLC
Molar Activity (Aₘ) > 74 GBq/µmol (>2 Ci/µmol) at EOSHPLC with standard curve
pH 5.0 - 7.5pH meter or strip
Residual Solvents Ethanol < 10%, Acetonitrile < 410 ppmGas Chromatography (GC)
Radionuclidic Purity > 99.9% ¹⁸FGamma Spectroscopy
Sterility & Endotoxins Sterile, < 175 EU/VStandard USP methods

Part 3: Considerations for In Vivo Studies

The ultimate goal of synthesizing these radiotracers is their application in living systems. Proper experimental design is crucial for obtaining meaningful data.

  • Animal Models: The choice of animal model should be relevant to the research question (e.g., rodent models of glioblastoma, myocardial infarction, or specific metabolic disorders).

  • Imaging Protocol: Dynamic PET/CT imaging immediately following tracer injection is recommended to capture the full pharmacokinetic profile, including uptake, distribution, and clearance. Typical scans last 60-90 minutes.

  • Data Analysis: Time-activity curves (TACs) should be generated for key organs of interest by drawing regions of interest (ROIs) on the reconstructed PET images. These curves can be used to calculate standardized uptake values (SUV) or to perform more complex kinetic modeling to determine metabolic rates.

Conclusion

This application note details two distinct and reliable methodologies for the synthesis of radiolabeled this compound. The [¹¹C]carboxylation method offers a rapid synthesis of the structurally identical molecule, ideal for facilities with an on-site cyclotron. The [¹⁸F]fluorination method provides a tracer with a longer half-life suitable for more complex logistical arrangements and longer-duration studies. Both protocols, when followed with the prescribed quality control measures, yield high-purity radiotracers ready for in vivo evaluation as novel PET imaging agents for studying fatty acid metabolism.

References

  • Preshlock S, Tredwell M, Gouverneur V. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. JACC Basic Transl Sci. 2023. Available from: [Link]

  • Brooks AF, Makaravage KJ, Sanford MS. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. Curr Top Chem. 2018. Available from: [Link]

  • Ametamey SM, Honer M, Schubiger PA. ¹⁸F-Radiolabeling of Aromatic Compounds Using Triarylsulfonium Salts. Request PDF. Available from: [Link]

  • Li Z, Wu Z, Kuca K, et al. Synthesis of clickable fatty acid analogs for in vivo imaging of fatty acid uptake and utilization. J Nucl Med. 2014. Available from: [Link]

  • Cai L, Lu S, Pike VW. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Chem Neurosci. 2014. Available from: [Link]

  • Preshlock S, Tredwell M, Gouverneur V. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules. 2023. Available from: [Link]

  • Neumaier B, Zlatopolskiy BD. Carbon-11 Labeling Chemistry Based upon [¹¹C]Methyl Iodide. ResearchGate. Available from: [Link]

  • Hooker JM. ¹¹C=O Bonds Made Easily for Positron Emission Tomography Radiopharmaceuticals. ACS Chem Neurosci. 2016. Available from: [Link]

  • Cai L, Lu S, Pike VW. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Chem Neurosci. 2015. Available from: [Link]

  • Li Z, Hoskins JL, Zhang Z, et al. Recent advances in fluorine-18 radiochemistry: Focus on B-¹⁸F, Si-¹⁸F, Al-¹⁸F and C-¹⁸F radiofluorination via spirocyclic iodonium ylides. J Nucl Med. 2018. Available from: [Link]

  • Wang F, Chen P. Carbon isotopic labelling of carboxylic acids enabled by organic photoredox-catalysed cyanation. Nat Chem. 2021. Available from: [Link]

  • Smith G. The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. A-Z of Nuclear Medicine. 2024. Available from: [Link]

  • Carpentier AC, Frisch F, Cyr S, et al. Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues. Diabetes. 2020. Available from: [Link]

  • Stahl A. Measurement of long-chain fatty acid uptake into adipocytes. Methods Enzymol. 2014. Available from: [Link]

  • Itsenko O, Kihlberg T, Långström B. Labeling of aliphatic carboxylic acids using [¹¹C]carbon monoxide. Nat Protoc. 2006. Available from: [Link]

  • Henkin AH, Comoletti D, Hodder P, et al. Real time non invasive imaging of fatty acid uptake in vivo. PLoS One. 2012. Available from: [Link]

  • Chen YJ, Chen YC, Wang HE, et al. Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents. PLoS One. 2020. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(2,5-Difluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2,5-difluorophenyl)butanoic acid. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to enhance your experimental outcomes. The strategic incorporation of fluorine atoms into molecules like butanoic acid derivatives can significantly improve their metabolic stability and binding affinity, making them valuable in medicinal chemistry.[1] this compound, in particular, is a key intermediate in the synthesis of various pharmaceuticals.[1]

This document provides practical, experience-driven insights to help you navigate the common challenges associated with this synthesis, with the goal of improving your reaction yields and purity.

Troubleshooting Guide: Enhancing Your Yield

This section addresses specific problems you may encounter during the synthesis of this compound. The typical synthetic route involves a Friedel-Crafts acylation followed by a reduction step.

Low Yield in Friedel-Crafts Acylation of 1,3-Difluorobenzene with Succinic Anhydride

Question: My Friedel-Crafts acylation of 1,3-difluorobenzene with succinic anhydride is resulting in a consistently low yield of the intermediate, 4-(2,5-difluorophenyl)-4-oxobutanoic acid. What are the potential causes and how can I optimize this step?

Answer: Low yields in Friedel-Crafts acylation are a common issue.[2][3][4] Let's break down the potential causes and solutions:

  • Catalyst Activity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture. Inactivation of the catalyst by water is a primary reason for poor yields.

    • Solution: Ensure all glassware is thoroughly dried, and all reagents and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, high-purity batch of AlCl₃.

  • Reaction Temperature: The temperature profile of a Friedel-Crafts acylation is critical.

    • Solution: The initial mixing of reactants should be done at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction. Subsequently, the reaction may require heating to proceed to completion. The optimal temperature will depend on the specific solvent and reaction scale, so it's advisable to monitor the reaction progress by TLC or HPLC to determine the ideal temperature and reaction time.

  • Stoichiometry of Reactants: The molar ratio of the reactants and catalyst can significantly impact the yield.

    • Solution: While a 1:1 molar ratio of 1,3-difluorobenzene to succinic anhydride is theoretically required, using a slight excess of the anhydride can sometimes drive the reaction to completion. The amount of AlCl₃ is also crucial; typically, a slight excess (1.1-1.2 equivalents) is used. However, excessive catalyst can lead to side reactions and purification challenges.

  • Formation of Side Products: Several side reactions can reduce the yield of the desired product.

    • Isomer Formation: While the fluorine atoms in 1,3-difluorobenzene primarily direct acylation to the 4-position, small amounts of other isomers can form.

    • Di-acylation: The product, 4-(2,5-difluorophenyl)-4-oxobutanoic acid, is deactivated towards further acylation, making di-acylation less likely but still possible under harsh conditions.[4]

    • Solution: Careful control of reaction temperature and stoichiometry can minimize the formation of these byproducts. Purification techniques like recrystallization or column chromatography are essential to isolate the desired isomer.[5]

Inefficient Reduction of 4-(2,5-Difluorophenyl)-4-oxobutanoic Acid

Question: I am struggling with the reduction of the keto group in 4-(2,5-difluorophenyl)-4-oxobutanoic acid to a methylene group. Which reduction method is more suitable, and what are the common pitfalls?

Answer: The choice between the two primary methods for this reduction, the Clemmensen and Wolff-Kishner reductions, depends on the stability of your starting material under acidic or basic conditions.[6][7][8]

Option 1: Clemmensen Reduction (Acidic Conditions)

The Clemmensen reduction utilizes zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl) to reduce ketones to alkanes.[6][9]

  • Potential Issues & Solutions:

    • Acid Sensitivity: While the target molecule is generally stable in acid, prolonged exposure to hot, concentrated HCl can potentially lead to side reactions. It's crucial to monitor the reaction progress and avoid unnecessarily long reaction times.

    • Incomplete Reaction: The reaction can be sluggish. Ensure the zinc is properly amalgamated and activated. Vigorous stirring is necessary to maintain contact between the reactants.

    • Work-up and Purification: After the reaction, the product needs to be extracted from the acidic aqueous mixture. Thorough extraction with a suitable organic solvent is necessary. The carboxylic acid group will be protonated, so the product will be in the organic layer.

Option 2: Wolff-Kishner Reduction (Basic Conditions)

The Wolff-Kishner reduction involves the formation of a hydrazone followed by its decomposition in the presence of a strong base (like KOH) at high temperatures.[6][7][10][11]

  • Potential Issues & Solutions:

    • High Temperatures: This reaction often requires high temperatures (180-200 °C), which can be a safety concern and may lead to thermal decomposition if not carefully controlled.[6] Using a high-boiling solvent like diethylene glycol is common.

    • Incomplete Hydrazone Formation: The initial formation of the hydrazone is a critical step.[10] Ensure that a sufficient excess of hydrazine is used. The Huang-Minlon modification, where water is distilled off after hydrazone formation, can improve yields and reduce reaction times.[11]

    • Base Sensitivity: While the difluorophenyl group is generally stable, other functional groups that are sensitive to strong bases would not be compatible with this reaction.

Recommendation: For this specific substrate, both methods are viable. The Clemmensen reduction is often preferred due to its milder temperature conditions.[9] However, if your molecule contains other acid-sensitive groups, the Wolff-Kishner reduction would be the better choice.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent synthetic pathway involves a two-step process:

  • Friedel-Crafts Acylation: 1,3-Difluorobenzene is reacted with succinic anhydride in the presence of a Lewis acid catalyst (commonly AlCl₃) to form 4-(2,5-difluorophenyl)-4-oxobutanoic acid.[5][12]

  • Reduction: The resulting ketoacid is then reduced to the final product, this compound. The most common reduction methods for this step are the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).[6][8][13]

Q2: How can I effectively purify the final product, this compound?

A2: Purification of the final product is crucial for obtaining a high-purity compound. The following methods are commonly employed:

  • Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol/water or toluene are often good starting points.

  • Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be used. A solvent system of ethyl acetate in hexanes or a similar polarity mixture is typically effective for eluting the desired product.[5]

Q3: What are the key safety precautions to consider during this synthesis?

A3: Safety is paramount in any chemical synthesis. Key precautions include:

  • Handling of Reagents:

    • Aluminum Chloride (AlCl₃): It is a corrosive and water-reactive solid. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Hydrazine: It is a toxic and potentially explosive compound. Handle with extreme care in a well-ventilated fume hood.

    • Concentrated Acids and Bases: These are highly corrosive. Always wear appropriate PPE and handle them with care.

  • Reaction Conditions:

    • Inert Atmosphere: The Friedel-Crafts acylation should be conducted under an inert atmosphere to prevent the deactivation of the catalyst.

    • Temperature Control: Both the acylation and reduction steps can be exothermic. Proper temperature control is essential to prevent runaway reactions.

Q4: Are there any alternative synthetic strategies to consider?

A4: While the Friedel-Crafts acylation followed by reduction is the most common route, other strategies could be explored, such as cross-coupling reactions. For instance, a suitable difluorophenyl-organometallic reagent could be coupled with a four-carbon chain containing a protected carboxylic acid. However, these methods are often more complex and may require more expensive starting materials and catalysts.

Experimental Protocols & Data

Table 1: Recommended Reaction Conditions for Friedel-Crafts Acylation
ParameterRecommended ConditionRationale
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Inert, good solubility for reactants.
Catalyst Aluminum Chloride (AlCl₃)Effective Lewis acid for this reaction.
Molar Ratio (Anhydride:Arene:Catalyst) 1.0 : 1.1 : 1.2Slight excess of arene and catalyst to drive the reaction.
Temperature 0 °C to refluxInitial cooling to control exotherm, then heating to completion.
Reaction Time 2-6 hoursMonitor by TLC/HPLC for completion.
Table 2: Comparison of Reduction Methods
FeatureClemmensen ReductionWolff-Kishner Reduction
Conditions Acidic (conc. HCl)[6]Basic (KOH)[6]
Reducing Agent Zinc Amalgam (Zn(Hg))[6]Hydrazine (N₂H₄)[6]
Temperature Room temperature to reflux[9]High temperature (180-200 °C)[6]
Advantages Milder temperature, suitable for base-sensitive compounds.Suitable for acid-sensitive compounds.[6]
Disadvantages Not suitable for acid-sensitive compounds.High temperature, potential for side reactions.
Workflow for Synthesis and Purification

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction cluster_2 Step 3: Purification start 1,3-Difluorobenzene + Succinic Anhydride reagents1 AlCl₃ in DCM/DCE start->reagents1 Add reaction1 Stir at 0°C, then reflux reagents1->reaction1 Control temperature workup1 Quench with ice/HCl, Extract with organic solvent reaction1->workup1 After completion product1 Crude 4-(2,5-Difluorophenyl) -4-oxobutanoic acid workup1->product1 product1_input Crude Ketoacid product1->product1_input clemmensen Clemmensen Reduction (Zn(Hg), HCl) product1_input->clemmensen Option A wolff_kishner Wolff-Kishner Reduction (N₂H₄, KOH) product1_input->wolff_kishner Option B workup2 Extract and wash clemmensen->workup2 wolff_kishner->workup2 product2 Crude 4-(2,5-Difluorophenyl) butanoic acid workup2->product2 product2_input Crude Product product2->product2_input recrystallization Recrystallization (e.g., Ethanol/Water) product2_input->recrystallization Primary method chromatography Column Chromatography (Silica Gel) recrystallization->chromatography If needed final_product Pure 4-(2,5-Difluorophenyl) butanoic acid recrystallization->final_product chromatography->final_product

Caption: A general workflow for the synthesis and purification of this compound.

Logical Flow of Troubleshooting

G cluster_0 Diagnostics cluster_1 Troubleshooting Acylation cluster_2 Troubleshooting Reduction start Low Yield of Final Product check_step1 Analyze yield of Friedel-Crafts acylation start->check_step1 check_step2 Analyze yield of reduction step start->check_step2 acylation_low Low Acylation Yield check_step1->acylation_low reduction_low Low Reduction Yield check_step2->reduction_low check_catalyst Verify catalyst activity and anhydrous conditions acylation_low->check_catalyst Yes optimize_temp Optimize reaction temperature profile acylation_low->optimize_temp Yes adjust_stoichiometry Adjust reactant and catalyst ratios acylation_low->adjust_stoichiometry Yes incomplete_clemmensen Incomplete Clemmensen? - Check Zn amalgamation - Increase stirring reduction_low->incomplete_clemmensen Yes, using Clemmensen incomplete_wolff Incomplete Wolff-Kishner? - Ensure complete hydrazone formation - Check temperature reduction_low->incomplete_wolff Yes, using Wolff-Kishner consider_alternative Consider alternative reduction method incomplete_clemmensen->consider_alternative incomplete_wolff->consider_alternative

Caption: A logical diagram for troubleshooting low yields in the synthesis of this compound.

References

  • Vedantu. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. [Link]

  • Wikipedia. Wolff–Kishner reduction. [Link]

  • Allen. Clemmensen Reduction – Mechanism, Reaction & Applications. [Link]

  • BYJU'S. Wolff Kishner reduction mechanism. [Link]

  • Organic Chemistry Portal. Wolff-Kishner Reduction. [Link]

  • Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

  • Yale University Department of Chemistry. Redox Reactions: Wolff - Kishner Type. [Link]

  • Chad's Prep. The Clemmensen and Wolff Kishner Reductions. [Link]

  • YouTube. Clemmensen Reduction of Aldehydes & Ketones. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • PubMed. [Removal of the ortho isomer of 4,4-bis(4-fluoro phenyl) butanoic acid by sulfonation]. [Link]

  • ResearchGate. Synthesis of (R)‐3‐(tert‐Butoxycarbonylamino)‐4‐(2,4,5‐trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. [Link]

  • PubMed. Synthesis of (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. [Link]

  • YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]

  • YouTube. Friedel-Crafts Acylation Example Problems. [Link]

  • Google Patents. Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.
  • PrepChem.com. Synthesis of 4-(4-phenylphenyl)butanoic acid. [Link]

  • MDPI. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. [Link]

  • Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. [Link]

  • ResearchGate. (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: Synthesis and incorporation into the growth hormone secretagogues. [Link]

  • MDPI. 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • GOV.UK. List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. [Link]

  • Google Patents. Preparation method 2,4,5-trifluorophenylacetic acid.
  • National Institutes of Health. Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid. [Link]

  • ResearchGate. Catalytic transformation of 2,5-furandicarboxylic acid to adipic acid over niobic acid-supported Pt nanoparticles. [Link]

Sources

Technical Support Center: Purification of 4-(2,5-Difluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 4-(2,5-Difluorophenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a key intermediate in pharmaceutical synthesis, particularly for anti-diabetic drugs like sitagliptin, achieving high purity of this compound is critical.[1] This document will equip you with the necessary knowledge and protocols to overcome common purification challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses general inquiries regarding this compound, its properties, and fundamental purification strategies.

Q1: What is this compound and why is its purity crucial?

This compound is a fluorinated carboxylic acid derivative that serves as a vital building block in the synthesis of various biologically active molecules.[1] Its primary significance lies in its role as a key intermediate in the production of sitagliptin, a widely used medication for treating type 2 diabetes.[1] The purity of this intermediate is paramount as impurities can carry through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Regulatory bodies have stringent guidelines on impurity levels in APIs, making efficient purification a critical aspect of the manufacturing process.

Q2: What are the typical physical properties of this compound?

Understanding the physical properties of this compound is essential for developing effective purification strategies. Below is a summary of its key properties:

PropertyValueSource
Molecular Formula C₁₀H₁₀F₂O₂[2]
Molecular Weight 200.18 g/mol [2]
Appearance Typically a solid[3]
Storage Sealed in a dry, cool (2-8°C) place[2][4]

Note: The solubility of carboxylic acids is pH-dependent. They are generally more soluble in basic aqueous solutions due to the formation of the carboxylate salt.

Q3: What are the most common impurities encountered during the synthesis of this compound?

The synthesis of arylbutanoic acids often involves Friedel-Crafts reactions, which can introduce specific types of impurities.[5][6][7] Common impurities may include:

  • Isomeric By-products: Friedel-Crafts reactions can sometimes yield positional isomers. For example, in similar syntheses, ortho-isomers have been reported as undesired by-products.[5]

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.

  • Over-alkylation/Acylation Products: The product of a Friedel-Crafts reaction can be more reactive than the starting material, leading to multiple substitutions on the aromatic ring.

  • By-products from Side Reactions: Depending on the specific synthetic route, other side reactions can generate various impurities.

Q4: What are the general principles for selecting a purification method for a carboxylic acid like this?

The choice of purification method depends on the nature of the impurities and the scale of the purification. The most common techniques for solid carboxylic acids are:

  • Acid-Base Extraction: This is a highly effective method for separating carboxylic acids from neutral and basic impurities.[8] The carboxylic acid is converted to its water-soluble salt with a base, allowing for the removal of non-acidic impurities by extraction with an organic solvent. The aqueous layer is then acidified to precipitate the pure carboxylic acid.[8][9]

  • Recrystallization: This is a powerful technique for purifying solid compounds.[10] The ideal solvent will dissolve the carboxylic acid well at elevated temperatures but poorly at lower temperatures, while impurities remain soluble at all temperatures or are insoluble even at high temperatures.[10]

  • Column Chromatography: This method is used to separate compounds based on their differential adsorption to a stationary phase.[10] It is particularly useful for removing impurities with polarities similar to the target compound.

Q5: How should I handle and store purified this compound?

Proper handling and storage are crucial to maintain the purity and stability of the compound.

  • Handling: Handle in a well-ventilated area.[4]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4][11] For long-term storage, refrigeration (2-8°C) is recommended.[2] The compound is generally stable under normal storage conditions.[11]

Part 2: Troubleshooting Guide

This section provides detailed solutions to specific purification challenges you may encounter during your experiments.

Problem 1: My crude product is contaminated with significant amounts of non-polar impurities.

Non-polar impurities, such as unreacted starting materials or by-products from coupling reactions, can often be efficiently removed using acid-base extraction. This technique leverages the acidic nature of the carboxylic acid group.

Solution: Acid-Base Extraction Protocol

This protocol facilitates the separation of this compound from neutral and basic impurities.

Workflow for Acid-Base Extraction

A Crude Product (in organic solvent) B Add aqueous base (e.g., 1M NaOH) A->B C Separate Layers B->C D Aqueous Layer (contains carboxylate salt) C->D E Organic Layer (contains non-polar impurities) C->E F Acidify aqueous layer (e.g., 1M HCl) to pH ~2 D->F G Precipitated pure This compound F->G H Filter and Dry G->H I Pure Product H->I

Caption: Workflow for the purification of this compound using acid-base extraction.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Extraction with Base: Transfer the solution to a separatory funnel and extract with an aqueous basic solution, such as 1M sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).[8] The carboxylic acid will react to form its water-soluble sodium salt and move into the aqueous layer. Non-polar, non-acidic impurities will remain in the organic layer. Repeat the extraction 2-3 times for optimal separation.

  • Separation: Combine the aqueous layers. The organic layer containing the impurities can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath and acidify with a strong acid, such as 1M hydrochloric acid (HCl), until the pH is approximately 2.[9] The pure this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water to remove any remaining salts and then dry it under vacuum to obtain the purified product.

Problem 2: I am struggling to remove a closely related isomeric impurity.

Isomeric impurities often have very similar physical properties to the desired product, making them challenging to remove. Recrystallization and column chromatography are the most effective techniques for this purpose.

Solution 1: Recrystallization with Solvent System Selection

Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample.[10] The key to successful recrystallization is finding a suitable solvent or solvent system.

Troubleshooting Decision Tree for Recrystallization

A Crystallization Issue B Is the compound soluble in the hot solvent? A->B C Does the compound precipitate upon cooling? B->C Yes E Try a different solvent or a mixed solvent system. B->E No D Is the precipitate pure? C->D Yes F Induce crystallization: - Scratch inner wall - Add a seed crystal C->F No G Consider a different purification method (e.g., chromatography) D->G No H Successful Purification D->H Yes

Caption: A decision tree to troubleshoot common issues during recrystallization.

Solvent Selection Guide for Carboxylic Acids

Solvent ClassExamplesSuitability for Recrystallization
Alcohols Methanol, Ethanol, IsopropanolGood solvents when hot, but the product may have some solubility when cold. Can be used in a mixed solvent system with an anti-solvent like water.[10]
Esters Ethyl acetateOften a good choice, balancing polarity and volatility.
Ketones AcetoneA strong solvent, may be too good for recrystallization unless used with an anti-solvent.
Hydrocarbons Heptane, HexaneGenerally poor solvents for polar carboxylic acids, but can be excellent anti-solvents.
Ethers Diethyl ether, MTBEModerate solvents, can be effective.
Water -Generally a poor solvent for the free acid, but an excellent solvent for its salt form. Can be a good anti-solvent.

Step-by-Step Protocol for Recrystallization:

  • Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and at their boiling points to identify a suitable solvent or solvent pair (a "good" solvent and a "poor" anti-solvent).[10]

  • Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Slow cooling generally leads to larger, purer crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Solution 2: Column Chromatography Optimization

If recrystallization fails to remove the impurity, column chromatography is a more powerful alternative.[10]

Typical Column Chromatography Conditions

ParameterRecommendation
Stationary Phase Silica gel
Mobile Phase (Eluent) A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). A small amount of acetic acid or formic acid is often added to the eluent to prevent streaking of the carboxylic acid on the column.
Gradient Start with a low polarity mobile phase and gradually increase the polarity to elute the compounds.

Step-by-Step Protocol for Column Chromatography:

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to find a solvent system that provides good separation between your product and the impurity. Aim for an Rf value of around 0.3-0.4 for your product.

  • Column Packing: Pack a column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (which is then evaporated onto a small amount of silica gel) and load it onto the column.

  • Elution: Run the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Problem 3: My purified product is an oil or has poor crystallinity.

This can be due to residual solvent or the presence of impurities that inhibit crystal formation.

Troubleshooting Steps:

  • Ensure Complete Solvent Removal: Dry the product under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.

  • Trituration: If the product is an oil, try triturating it with a non-polar solvent in which the product is insoluble (e.g., hexane or pentane). This can sometimes induce crystallization and wash away non-polar impurities.

  • Re-purification: If the issue persists, it is likely due to impurities. Consider re-purifying the material using one of the methods described above.

Problem 4: How do I confirm the purity of my final product?

Purity assessment is a critical final step.

Recommended Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for determining the purity of a sample.[1] A suitable method would involve a reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid).[12]

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the compound.

References

  • Patsnap Eureka. (2025, July 31). How to Improve Carboxylic Acid Extraction Processes?
  • Benchchem. (2025, December). Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity.
  • Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applic
  • Benchchem. (n.d.). This compound | 899350-25-5.
  • ResearchGate. (2013, September 20). How can I purify carboxylic acid?
  • Reddit. (2019, April 18).
  • 4-(4-Fluorophenyl)butanoic acid. (2016, December 8).
  • Molsyns.com. (n.d.). (R)-3-((Tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoic acid.
  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. (n.d.). PMC - NIH.
  • Fan, H. A. (1990). [Removal of the ortho isomer of 4,4-bis(4-fluoro phenyl) butanoic acid by sulfonation]. Hunan Yi Ke Da Xue Xue Bao, 25(8), 590-592.
  • University of Calgary. (n.d.).
  • NIH. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. PubChem.
  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
  • Google Patents. (n.d.). CN106349245A - Sitagliptin phosphate impurities, method for preparing same and ...
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Chemscene. (n.d.). (R)-3-amino-4-(2,5-difluorophenyl)butanoic acid (Sitagliptin Impuruity).
  • Study Mind. (n.d.).
  • Pharmaffiliates. (n.d.). (R)-3-((tert-Butoxycarbonyl)amino)-4-(3,4-difluorophenyl)butanoic Acid.
  • Chemcasts. (n.d.). 4-[(2,4-Difluorophenyl)
  • Sigma-Aldrich. (n.d.).
  • Dana Bioscience. (n.d.). This compound 100mg.
  • Omscientific. (n.d.). (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoic Acid.
  • ChemicalBook. (2025, July 16). Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8.
  • ECHEMI. (n.d.). 4-(2,5-dichlorophenyl)
  • SIELC Technologies. (n.d.). Separation of Butanoic acid, 4-[[2-[(5-chloro-2-cyanophenyl)azo]-5-(diethylamino)phenyl]amino]-4-oxo- on Newcrom R1 HPLC column.
  • LookChem. (n.d.). Cas 486460-00-8,BOC-(R).
  • JASCO Corpor
  • ResearchGate. (2025, February 18).
  • MDPI. (n.d.). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid.
  • PubMed. (2020, May 15). 3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)
  • Google Patents. (n.d.).
  • NIH. (n.d.).
  • ResearchGate. (2013, June 21).

Sources

optimizing reaction conditions for the synthesis of 4-(2,5-Difluorophenyl)butanoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-(2,5-difluorophenyl)butanoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. As a key intermediate in the synthesis of pharmaceuticals such as the DPP-4 inhibitor sitagliptin, robust and optimized production of this scaffold is critical.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Section 1: Troubleshooting Common Synthesis Issues

This section addresses specific experimental challenges in a question-and-answer format, focusing on the two most common synthetic strategies: Friedel-Crafts Acylation and Grignard Reagent-based routes.

Friedel-Crafts Acylation Pathway

This route typically involves the reaction of 1,4-difluorobenzene with succinic anhydride or a related derivative, catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃).

Question: My Friedel-Crafts acylation reaction shows very low conversion or fails to start. What are the likely causes and how can I fix it?

Answer: Failure to initiate a Friedel-Crafts acylation is a common issue, often stemming from catalyst deactivation or insufficient reactivity of the aromatic system.

  • Causality 1: Catalyst Inactivation. Lewis acids like AlCl₃ are extremely moisture-sensitive. Any trace of water in the glassware, solvent, or starting materials will hydrolyze the catalyst, rendering it inactive. The difluorophenyl ring is also electron-deficient (deactivated) due to the inductive effect of the fluorine atoms, making the reaction inherently sluggish compared to benzene.[2]

  • Causality 2: Insufficient Reaction Conditions. The deactivated nature of the substrate may require more forcing conditions (higher temperature or stronger catalyst system) than standard Friedel-Crafts protocols.

Troubleshooting Protocol:

  • Ensure Strict Anhydrous Conditions: All glassware must be rigorously dried (flame-dried under vacuum or oven-dried at >120°C for several hours) and cooled under an inert atmosphere (Nitrogen or Argon). Use freshly opened or distilled anhydrous solvents.

  • Verify Catalyst Quality: Use a fresh, unopened bottle of high-purity AlCl₃. Visually inspect the catalyst; it should be a fine, white to pale-yellow powder. Clumped or discolored catalyst is likely hydrated and should be discarded.

  • Optimize Stoichiometry: For deactivated rings, an excess of the Lewis acid catalyst (e.g., 1.5 to 2.5 equivalents) may be necessary to drive the reaction to completion.

  • Increase Temperature: While monitoring for potential side reactions, gradually increase the reaction temperature. Start at room temperature and slowly heat to 50-80°C. Monitor progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Question: My reaction produced a mixture of isomers that are difficult to separate. How can I improve regioselectivity and purify the desired product?

Answer: While the 2,5-difluoro substitution pattern provides strong directing effects, minor isomer formation can occur. Purification is key.

  • Causality: Friedel-Crafts reactions can sometimes yield ortho, meta, and para isomers, with the ratio depending on steric and electronic factors. While the desired product is expected to be major, side products can complicate purification.

Solutions:

  • Reaction Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product.

  • Purification Strategy:

    • Crystallization: The target carboxylic acid is a solid. A carefully chosen solvent system can be used for recrystallization to selectively precipitate the desired isomer, leaving impurities in the mother liquor.

    • Chromatography: If crystallization is ineffective, flash column chromatography on silica gel is the standard method. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar one will be necessary.

    • Chemical Method: In some cases, undesired isomers can be removed chemically. For a related compound, sulfonation was used to selectively react with and remove an undesired isomer, a strategy that could be adapted if a significant and persistent isomeric impurity is identified.[3]

Grignard Reagent Pathway

This route involves forming a Grignard reagent from a 2,5-difluorohalobenzene and reacting it with an appropriate C4 electrophile like γ-butyrolactone.

Question: I'm struggling to form the 2,5-difluorophenylmagnesium halide. The solution turns dark, and subsequent reactions show only starting material. What's going wrong?

Answer: Grignard reagent formation is highly sensitive to experimental conditions. The issues you're observing point towards reagent decomposition or failure to initiate.

  • Causality 1: Presence of Protic Contaminants. Grignard reagents are potent bases and are instantly quenched by acidic protons from water, alcohols, or even trace atmospheric moisture.[4][5] This is the most common reason for failure.

  • Causality 2: Magnesium Passivation/Impurity. The surface of magnesium turnings can have a passivating layer of magnesium oxide, which prevents the reaction from starting. Impurities in the magnesium can also catalyze side reactions, leading to darkening.[4]

  • Causality 3: Wurtz Coupling. A major side reaction, especially with more reactive halides, is the coupling of the Grignard reagent with the starting aryl halide, forming a biphenyl species and consuming your active reagent.[6]

Troubleshooting Protocol:

  • Absolute Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under a stream of dry inert gas. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.[5][6]

  • Magnesium Activation: Activate the magnesium turnings immediately before use. Common methods include:

    • Adding a single crystal of iodine (the color will disappear upon reaction initiation).[5][6]

    • Briefly grinding the turnings in a dry mortar and pestle to expose fresh surface area.

    • Adding a few drops of 1,2-dibromoethane to initiate the reaction.

  • Controlled Addition: To minimize Wurtz coupling, add the 2,5-difluorohalobenzene solution dropwise to the magnesium suspension. Do not add the magnesium to the halide. Maintaining a gentle reflux from the reaction's exotherm is ideal, avoiding excessive external heating which can promote side reactions.[6]

  • Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for forming Grignard reagents from less reactive aryl chlorides or bromides, as it provides better stabilization.[6]

Question: My Grignard reagent formed successfully, but the yield of this compound after reacting with the electrophile is very low. Why?

Answer: Low yield after successful Grignard formation typically points to issues with reagent stoichiometry or side reactions with the electrophile.

  • Causality 1: Inaccurate Grignard Concentration. The yield of Grignard reagent is never quantitative. Assuming 100% formation will lead to using a substoichiometric amount for the subsequent step.

  • Causality 2: Electrophile Issues. If the electrophile (e.g., a ketone or ester) has acidic alpha-protons, the Grignard reagent can act as a base and simply deprotonate it, forming an enolate.[4] This consumes the reagent without forming the desired C-C bond.

Solutions:

  • Titrate the Grignard Reagent: Before adding the electrophile, determine the exact molarity of your Grignard solution. A standard method is titration against a solution of I₂ until the iodine color persists, or using a known concentration of a non-enolizable ketone with a colorimetric indicator.[4] This allows for precise stoichiometric control.

  • Reverse Addition at Low Temperature: Add the Grignard solution slowly to a cooled (0 °C or -78 °C) solution of the electrophile. This maintains a low concentration of the Grignard reagent, minimizing the risk of it acting as a base.

  • Choose the Right Electrophile: When reacting with esters, remember that two equivalents of the Grignard reagent will add to form a tertiary alcohol.[7] For synthesizing a carboxylic acid, reacting with CO₂ (dry ice) is a classic method, though it can be challenging on a large scale. Using a lactone like γ-butyrolactone is often a more practical choice.

Section 2: Data Summary & Workflow Visualization

Data Tables

Table 1: Troubleshooting Summary for Friedel-Crafts Acylation

Symptom Probable Cause Recommended Solution
No reaction / Low conversion Wet reagents/glassware; Inactive catalyst Rigorously dry all components; use fresh AlCl₃.
Deactivated aromatic ring Increase catalyst stoichiometry (1.5-2.5 eq.); gently heat reaction.
Formation of multiple isomers Lack of regioselectivity Lower reaction temperature; purify via crystallization or chromatography.[3]

| Dark, tarry reaction mixture | Overheating; side reactions | Control exotherm with an ice bath during addition; do not overheat. |

Table 2: Troubleshooting Summary for Grignard Synthesis

Symptom Probable Cause Recommended Solution
Grignard fails to initiate Passivated Mg; wet conditions Activate Mg with I₂ or grinding; ensure all components are anhydrous.[4][5]
Dark solution, low yield Wurtz coupling side reaction Add aryl halide slowly to Mg suspension; avoid high temperatures.[6]
Low yield after adding electrophile Inaccurate Grignard concentration Titrate the Grignard reagent before use to determine exact molarity.[4]

| | Enolization of electrophile | Use reverse addition at low temperature; choose a non-enolizable electrophile if possible.[4] |

Diagrams and Workflows

Friedel_Crafts_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Flame-dry glassware under vacuum prep2 Charge with 1,4-difluorobenzene and anhydrous solvent prep1->prep2 react1 Cool to 0°C prep2->react1 react2 Slowly add AlCl₃ react1->react2 react3 Add succinic anhydride portion-wise react2->react3 react4 Warm to RT, then heat (e.g., 60°C) and monitor react3->react4 work1 Quench by pouring onto ice/HCl react4->work1 work2 Extract with organic solvent (e.g., Ethyl Acetate) work1->work2 work3 Wash, dry, and concentrate work2->work3 work4 Purify by crystallization or chromatography work3->work4

Caption: Experimental workflow for Friedel-Crafts acylation.

Grignard_Workflow cluster_grignard_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile cluster_workup Workup & Purification g1 Flame-dry glassware g2 Add activated Mg turnings and anhydrous THF g1->g2 g3 Add I₂ crystal to initiate g2->g3 g4 Slowly add 2,5-difluorobromobenzene to maintain gentle reflux g3->g4 r1 Titrate Grignard reagent g4->r1 r3 Slowly add stoichiometric amount of Grignard reagent r1->r3 r2 Cool γ-butyrolactone in THF to 0°C r2->r3 w1 Quench with saturated aqueous NH₄Cl r3->w1 w2 Acidify with HCl (aq) w1->w2 w3 Extract, wash, dry, and concentrate w2->w3 w4 Purify product w3->w4

Caption: Experimental workflow for Grignard-based synthesis.

Troubleshooting_Logic node_ok node_ok node_bad node_bad action_fc1 action_fc1 node_bad->action_fc1 Check anhydrous conditions & catalyst quality node_action node_action action_fc2 action_fc2 node_action->action_fc2 Optimize temp & stoichiometry start Low or No Product Yield? q_route Which Route? start->q_route q_fc Friedel-Crafts: Any Conversion? q_route->q_fc Friedel-Crafts q_grignard Grignard: Reagent Formed? q_route->q_grignard Grignard q_fc->node_bad No q_fc->node_action Yes, but low node_bad2 node_bad2 q_grignard->node_bad2 No action_grignard2 action_grignard2 q_grignard->action_grignard2 Yes action_grignard1 action_grignard1 node_bad2->action_grignard1 Activate Mg, check for moisture action_grignard3 action_grignard3 action_grignard2->action_grignard3 Titrate reagent, check electrophile

Caption: Decision tree for troubleshooting low-yield reactions.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when running these reactions? A: For Friedel-Crafts acylation, AlCl₃ is a water-reactive and corrosive solid that releases HCl gas upon contact with moisture. The reaction should be performed in a well-ventilated fume hood. For the Grignard route, the primary hazards are the flammability of ether solvents (diethyl ether, THF) and the potential for the Grignard reagent itself to be pyrophoric, especially if concentrated. All Grignard reactions must be conducted under an inert atmosphere, away from sources of ignition.[5]

Q2: How can I best monitor the progress of my reaction? A: Thin Layer Chromatography (TLC) is the most common and rapid method. Use a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate) and visualize with a UV lamp and/or a potassium permanganate stain. For more quantitative analysis, taking aliquots for GC-MS or ¹H NMR analysis is recommended to track the disappearance of starting material and the appearance of the product peak.

Q3: Why is the 2,5-difluorophenyl moiety significant in drug development? A: The incorporation of fluorine atoms into drug candidates is a key strategy in medicinal chemistry.[8] The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups and modulate the molecule's conformation and binding affinity to its biological target.[1][8]

Q4: My final product is an oil and won't crystallize. What are my purification options? A: If direct crystallization fails, first ensure the product is sufficiently pure; impurities often inhibit crystallization. Try a wider range of solvent systems or use a co-solvent system (e.g., ethyl acetate/hexanes). If it remains an oil, purification by silica gel column chromatography is the standard alternative. For carboxylic acids, another powerful technique is acid-base extraction: dissolve the crude material in an organic solvent, extract with an aqueous base (like NaOH or NaHCO₃) to move the desired acid into the aqueous layer as its salt, wash the aqueous layer with an organic solvent to remove neutral impurities, and then re-acidify the aqueous layer and extract the pure product back into an organic solvent.[9]

References

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Available at: [Link]

  • Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Available at: [Link]

  • The Journal of Physical Chemistry B. (2021). The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Publications. Available at: [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • Fan, H. A. (1990). [Removal of the ortho isomer of 4,4-bis(4-fluoro phenyl) butanoic acid by sulfonation]. PubMed. Available at: [Link]

  • Sreenivasulu, K., et al. (2020). Synthesis of (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. PubMed. Available at: [Link]

  • Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. Available at: [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Available at: [Link]

  • MDPI. (2021). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. Available at: [Link]

  • MDPI. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Available at: [Link]

  • PubMed Central. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. Available at: [Link]

  • ResearchGate. (n.d.). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Available at: [Link]

  • PubMed Central. (2021). Enzymatic synthesis of fluorinated compounds. Available at: [Link]

  • MDPI. (2021). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. Available at: [Link]

  • PubMed Central. (2020). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. Available at: [Link]

  • Scribd. (n.d.). OPRD - Optimization of Manufacturing Route To PF-610355. Available at: [Link]

  • Google Patents. (n.d.). US10344010B2 - Method for purifying crude of 2,5-furandicarboxylic acid by crystallization.
  • Bulgarian Chemical Communications. (2021). Synthesis of 2,5-furandicarboxylic acid using biosynthesized silver and gold nanoparticles as catalysts. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Catalytic transformation of 2,5-furandicarboxylic acid to adipic acid over niobic acid-supported Pt nanoparticles. Chemical Communications. Available at: [Link]

  • ResearchGate. (2013). Purification of 2.5-furandicarboxylic acid. Available at: [Link]

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-(2,5-Difluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2,5-Difluorophenyl)butanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. We provide in-depth, field-proven insights based on established chemical principles to ensure the integrity and success of your experiments.

Overview of the Synthetic Pathway

The most common and industrially relevant synthesis of this compound is a two-step process. Understanding this workflow is critical to diagnosing issues at their source.

  • Step 1: Friedel-Crafts Acylation: An electrophilic aromatic substitution where 1,4-difluorobenzene is acylated with succinic anhydride, typically using a strong Lewis acid catalyst like aluminum chloride (AlCl₃), to form the intermediate, 4-(2,5-difluorophenyl)-4-oxobutanoic acid.

  • Step 2: Carbonyl Reduction: The ketone group of the intermediate is reduced to a methylene group to yield the final product. The most common methods for this transformation are the Clemmensen reduction (amalgamated zinc and HCl) and the Wolff-Kishner reduction (hydrazine and a strong base).[1][2]

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction DFB 1,4-Difluorobenzene Catalyst1 AlCl₃ DFB->Catalyst1 SA Succinic Anhydride SA->Catalyst1 Keto_Acid 4-(2,5-difluorophenyl) -4-oxobutanoic acid Reagents2 e.g., Zn(Hg), HCl or N₂H₄, KOH Keto_Acid->Reagents2 Final_Product 4-(2,5-Difluorophenyl) butanoic acid Catalyst1->Keto_Acid Forms Intermediate Reagents2->Final_Product Forms Product Isomer_Formation Reactants 1,4-Difluorobenzene + Succinic Anhydride/AlCl₃ Desired Desired Path 4-(2,5-difluorophenyl)-4-oxobutanoic acid Reactants->Desired Controlled Temp. (Kinetic Control) Side_Product Side Reaction 4-(3,4-difluorophenyl)-4-oxobutanoic acid Reactants->Side_Product High Temp. (Thermodynamic Control)

Caption: Formation pathways for desired and isomeric products.

  • Preventative Measures:

    • Strict Temperature Control: Maintain a low and consistent reaction temperature (typically 0-5 °C) during the addition of reagents and throughout the reaction.

    • Order of Addition: Add the succinic anhydride/AlCl₃ complex slowly to the 1,4-difluorobenzene to avoid localized temperature spikes.

  • Remediation: If the isomer has formed, purification is necessary. Fractional crystallization can sometimes be effective, as isomers often have different solubilities. [3]Preparative HPLC is a more robust but less scalable option. In some cases, derivatization of the acid to an ester followed by chromatography and subsequent hydrolysis can be an effective strategy.

Issue Area 2: Reduction Step Impurities

Q: My product is contaminated with a compound that has a carbonyl peak in the IR/NMR spectrum. What is it?

A: This is the starting material for the reduction step, 4-(2,5-difluorophenyl)-4-oxobutanoic acid, indicating an incomplete reaction.

  • Causality & Mitigation:

    • Clemmensen: Ensure a sufficient excess of freshly prepared zinc amalgam and concentrated HCl is used. Vigorous stirring or reflux is necessary to maximize contact between the organic substrate and the heterogeneous catalyst. [4][5] * Wolff-Kishner: The reaction requires high temperatures (>180 °C) to drive the decomposition of the hydrazone intermediate. [6]Ensure your solvent (e.g., diethylene glycol) is appropriate and that water is removed (e.g., via a Dean-Stark trap or by simple distillation as in the Huang-Minlon modification) before heating to the final reaction temperature. [7] Q: I've isolated a byproduct with a mass corresponding to M+2 (loss of C=O, addition of H₂O). What is this?

A: This is likely the alcohol intermediate, 4-(2,5-difluorophenyl)-4-hydroxybutanoic acid. It is a common byproduct in both Clemmensen and catalytic hydrogenation reductions if conditions are not sufficiently forcing.

  • Causality: The reduction of a ketone to a methylene group proceeds via an alcohol intermediate. If the reaction stalls at this stage, this impurity will be present.

  • Mitigation:

    • Clemmensen: Increase reaction time and/or the amount of zinc amalgam. The strongly acidic conditions favor dehydration of the alcohol followed by further reduction, but this requires sufficient time and reagent. [8] * Catalytic Hydrogenation: This method is prone to stopping at the alcohol stage. Using more forcing conditions (higher pressure, higher temperature, or a different catalyst like Pd(OH)₂/C) can promote the hydrogenolysis of the alcohol to the desired alkane.

Q: Mass spectrometry shows a peak corresponding to the loss of one or both fluorine atoms. Why is this happening?

A: This is a dehalogenation side product. The C-F bond is strong, but it can be cleaved under certain reductive conditions.

  • Causality & Mitigation:

    • Clemmensen Reduction: While less common for C-F bonds compared to C-Cl or C-Br, dehalogenation can occur under the harsh acidic and metallic conditions. [8]Using the mildest effective conditions is advisable.

    • Catalytic Hydrogenation: This is a significant risk, especially with palladium-based catalysts. Using platinum (e.g., PtO₂) or rhodium catalysts may reduce the extent of dehalogenation. Screening different solvents and adding a mild base to neutralize any generated acid can also suppress this side reaction.

Reduction_Side_Products Start 4-(2,5-difluorophenyl) -4-oxobutanoic acid Product Desired Product (Methylene group) Start->Product Complete Reduction Incomplete Incomplete Reduction (Ketone remains) Start->Incomplete Insufficient Reagents/Time Alcohol Alcohol Intermediate (-CH(OH)-) Start->Alcohol Mild Conditions Dehalogenated Dehalogenation (Loss of F) Product->Dehalogenated Harsh Conditions (e.g., Pd/C, H₂)

Caption: Major reduction pathways and potential side products.

Part 3: Purification and Analysis Protocols

Impurity Summary Table
Impurity NameProbable OriginRecommended Analytical MethodMitigation/Removal Strategy
4-(3,4-difluorophenyl)-4-oxobutanoic acidFriedel-Crafts (Isomerization)HPLC-MS, ¹⁹F NMRControl reaction temperature; Fractional crystallization.
4-(2,5-difluorophenyl)-4-oxobutanoic acidReduction (Incomplete)HPLC, TLCDrive reduction to completion (more reagent, longer time, higher temp).
4-(2,5-difluorophenyl)-4-hydroxybutanoic acidReduction (Intermediate)HPLC-MSMore forcing reduction conditions; Chromatographic separation.
4-(2-fluorophenyl)butanoic acidReduction (Dehalogenation)GC-MS, LC-MS, ¹⁹F NMRUse milder reduction method (e.g., Wolff-Kishner); Change catalyst.
Azine/Dimeric ByproductsReduction (Side Reaction)LC-MSUse excess hydrazine (Wolff-Kishner); Recrystallization. [7]
Protocol 1: General Purification by Recrystallization

This protocol is effective for removing moderate levels of impurities that have different solubility profiles from the desired carboxylic acid product.

  • Solvent Selection: Screen solvents for suitability. The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature or below, while impurities remain soluble at low temperatures. Toluene, heptane/ethyl acetate mixtures, or water are common starting points.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through fluted filter paper to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary. Once crystals begin to form, cool the flask further in an ice bath for at least 1 hour to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold solvent to remove residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Purity Check: Analyze the purified material by HPLC or melting point to confirm the removal of impurities.

Protocol 2: GC-MS Method for Detecting Volatile Impurities

This protocol is designed to detect and identify unreacted starting materials or dehalogenated side products.

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Derivatization: Carboxylic acids can exhibit poor peak shape in GC. It is often advantageous to derivatize the sample to its methyl or ethyl ester by reacting with methanol/HCl or using a reagent like diazomethane (with extreme caution) or TMS-diazomethane.

  • Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.

  • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min. [9]* Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 15°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Detector: Scan from m/z 40 to 450.

  • Analysis: Compare the resulting mass spectra against a library (e.g., NIST) to identify peaks corresponding to 1,4-difluorobenzene, 4-(phenyl)butanoic acid, or 4-(2-fluorophenyl)butanoic acid.

References

  • Martin, E. L. (1942). The Clemmensen Reduction. Organic Reactions, 1, 155-209.
  • Sigma-Aldrich.
  • Clemmensen, E. (1913). Reduktion von Ketonen und Aldehyden zu den entsprechenden Kohlenwasserstoffen unter Anwendung von amalgamiertem Zink und Salzsäure. Berichte der deutschen chemischen Gesellschaft, 46(2), 1837-1843.
  • Fan, H. A. (1990). [Removal of the ortho isomer of 4,4-bis(4-fluoro phenyl) butanoic acid by sulfonation]. Zhongguo Yao Ke Da Xue Xue Bao, 25(8), 590-2.
  • Molsyns. (R)-3-((Tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoic acid.
  • BenchChem. This compound.
  • Wikipedia. Wolff–Kishner reduction.
  • Wikipedia. Clemmensen reduction.
  • Careers360.
  • National Center for Biotechnology Information.
  • Chemguide.
  • Careers360. Clemmensen reduction.
  • ResearchGate. Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen)
  • ADI CHEMISTRY.
  • YouTube. Wolff-Kishner reduction.
  • NROChemistry. Wolff-Kishner Reduction: Mechanism & Examples.
  • National Center for Biotechnology Information. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole.
  • Organic Chemistry Portal.
  • Huang, M. (1946). A Simple Modification of the Wolff-Kishner Reduction. Journal of the American Chemical Society, 68(12), 2487-2488.
  • Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid.
  • Chemistry Stack Exchange.
  • Google Patents. Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.
  • YouTube.
  • ResearchGate.
  • BenchChem. Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline.
  • Agilent. Analysis of a Synthetic Peptide and Its Impurities.
  • National Center for Biotechnology Information. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity.
  • MDPI. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid.
  • National Center for Biotechnology Information.
  • Google Patents.
  • Research Results in Pharmacology. Identification and synthesis of metabolites of the new antiglaucoma drug.
  • GOV.UK.
  • National Center for Biotechnology Information. Identification of an Analytical Method Interference for Perfluorobutanoic Acid in Biological Samples.

Sources

Technical Support Center: Crystallization of 4-(2,5-Difluorophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 4-(2,5-Difluorophenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this compound. Our goal is to move beyond simple protocols and explain the underlying scientific principles to empower you to make informed decisions in your work.

I. Understanding the Molecule: Key Physicochemical Properties

Before optimizing crystallization, it's crucial to understand the molecule you are working with. This compound is a multifaceted compound with distinct structural features that govern its crystallization behavior.

  • Carboxylic Acid Group (-COOH): This is the primary driver for forming a stable crystal lattice. Carboxylic acids readily form strong, directional hydrogen-bonded dimers. This "homosynthon" is often the most stable supramolecular interaction and is the building block you are aiming to form consistently.

  • Difluorophenyl Ring: The two fluorine atoms significantly alter the electronic properties of the phenyl ring. Fluorine is highly electronegative, which can lead to changes in the electrostatic potential of the molecule and influence how molecules pack together in the crystal lattice[1]. These substitutions can introduce weaker, but still significant, intermolecular interactions such as C-H···F and C-F···π contacts that can stabilize specific packing arrangements or lead to polymorphism[2][3].

  • Alkyl Chain (-CH₂CH₂CH₂-): The butanoic acid chain provides conformational flexibility. This flexibility means the molecule can adopt different shapes, which can sometimes complicate crystallization or lead to the formation of different crystal forms (polymorphs)[4][5].

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 899350-25-5[6]
Molecular Formula C₁₀H₁₀F₂O₂[6]
Molecular Weight 200.18 g/mol [6]
Physical Form Typically a powder or solidVendor Data
Key Structural Features Carboxylic Acid, Difluorophenyl Ring, Flexible Alkyl ChainN/A

II. Troubleshooting Guide: Common Crystallization Problems & Solutions

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This is a common problem, especially with compounds that have lower melting points or when the solution is highly concentrated or cooled too rapidly[7].

  • Causality: The solution becomes supersaturated at a temperature that is above the compound's melting point in the presence of that specific solvent. The high concentration of solute molecules aggregate into a liquid phase because they lack the time or the proper nucleation sites to arrange themselves into an ordered, lower-energy crystal lattice.

  • Immediate Solutions:

    • Re-dissolve and Dilute: Gently heat the flask to re-dissolve the oil. Once it is fully dissolved, add a small amount of additional hot solvent (e.g., 10-20% more volume). This lowers the saturation point, requiring a lower temperature for nucleation to begin, which can prevent the oiling phenomenon[7].

    • Slow Down the Cooling: Rapid cooling is a primary cause of oiling out. After re-dissolving, ensure the solution cools as slowly as possible. You can achieve this by leaving the flask on a hot plate with the heat turned off, placing it in a warm water bath, or insulating the flask with glass wool or paper towels. Very slow cooling is key to favoring crystal formation[7].

    • Scratch or Seed: If the solution remains clear after cooling, induce nucleation by gently scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation centers. Alternatively, if you have a pure crystal, add a tiny "seed crystal" to the cooled solution to template crystal growth[8].

Q2: I'm not getting any crystals to form, even after the solution has cooled to room temperature. What should I do?

A2: This is a classic sign that your solution is not sufficiently supersaturated, most likely because too much solvent was used initially[7][8].

  • Causality: For crystallization to occur, the concentration of the solute must exceed its solubility limit at a given temperature. If too much solvent is present, the compound remains happily in solution even at lower temperatures.

  • Step-by-Step Solutions:

    • Confirm Supersaturation: Before taking action, ensure enough time has passed. Some compounds require extended periods to nucleate.

    • Induce Nucleation: First, try the physical methods described above: scratching the flask or adding a seed crystal. These are the least invasive options[9].

    • Reduce Solvent Volume: If nucleation fails, the solution is likely too dilute. Gently heat the solution and boil off a portion of the solvent (e.g., 20-30% of the volume) under a fume hood. Then, allow the solution to cool slowly again[8].

    • Consider an Anti-Solvent: If reducing the volume is difficult or ineffective, you can try adding an "anti-solvent" – a solvent in which your compound is insoluble but which is miscible with your primary solvent. Add the anti-solvent dropwise to the solution at room temperature until persistent cloudiness appears, then add a few drops of the primary solvent to redissolve the cloudiness and allow it to stand.

    • Last Resort: If all else fails, the solvent can be removed completely by rotary evaporation to recover the solid. You can then re-attempt the crystallization with a different solvent system[8].

Q3: The crystallization happened almost instantly, and now I have a fine powder, not nice crystals. Is this a problem?

A3: Yes, this is a significant issue. Rapid crystallization, or "crashing out," traps impurities within the fast-forming solid, defeating the purpose of purification[8].

  • Causality: This occurs when the solution is too concentrated, or the temperature drops too suddenly. The solubility of the compound changes so drastically that molecules precipitate out of solution without having time to orient themselves into a well-ordered crystal lattice.

  • Corrective Protocol:

    • Heat the flask to re-dissolve the precipitate completely.

    • Add a significant amount of additional hot solvent (perhaps 25-50% more than you used initially). You want to be well above the minimum amount of solvent required for dissolution[8].

    • Allow the solution to cool very slowly, as detailed in the "oiling out" section. The goal is to have the first crystals appear after about 5-10 minutes, with growth continuing over 20-30 minutes[8].

Q4: My crystallization yield is very low (<50%). How can I improve it?

A4: A low yield is typically due to one of two main reasons: using too much solvent or premature filtration.

  • Causality: A large volume of solvent will keep a significant portion of your compound dissolved in the mother liquor, even at low temperatures[8]. Filtering while the solution is still warm will also result in loss of product.

  • Optimization Strategy:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve your compound. This requires careful, stepwise addition of the solvent.

    • Ensure Complete Cooling: Allow the flask to cool to room temperature, and then place it in an ice-water bath for at least 15-20 minutes before filtration to maximize the precipitation of the solid.

    • Check the Mother Liquor: After filtration, take a small sample of the filtrate (mother liquor) and evaporate the solvent. If a significant amount of solid remains, it confirms that too much solvent was used or cooling was incomplete[8]. You can attempt to recover a second crop of crystals by boiling off some solvent from the mother liquor and re-cooling.

III. Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for this compound?

A1: A systematic approach is best. Given the polar carboxylic acid group and the semi-polar difluorophenyl ring, you should screen a range of solvents with varying polarities. Hydrogen bonding capability is also a key factor[10].

  • Rationale: The ideal solvent should dissolve the compound when hot but not when cold.

  • Recommended Screening Solvents: Start with solvents like ethanol, methanol, isopropanol, ethyl acetate, acetone, and toluene. Water can be used as an anti-solvent with alcohols[11][12]. A structured screening protocol is provided below.

Q2: How does the difluorophenyl group affect my choice of crystallization conditions?

A2: The difluorophenyl group makes the molecule more lipophilic than a simple phenylbutanoic acid and introduces the possibility of specific intermolecular interactions that can favor certain crystal packings[2]. This can sometimes lead to polymorphism, where the same compound crystallizes in different structures under different conditions (e.g., different solvents or cooling rates)[13][14]. When you observe different crystal habits (e.g., needles vs. plates) from different solvents, you may be isolating different polymorphs. This is a critical consideration in pharmaceutical development, as polymorphs can have different physical properties.

Q3: Can I use a solvent mixture? How do I choose one?

A3: Yes, a binary solvent system (solvent/anti-solvent) is a powerful technique when no single solvent has the ideal solubility profile.

  • How it Works: You dissolve your compound in a "good" solvent in which it is highly soluble. Then, you slowly add a "poor" solvent (anti-solvent) in which the compound is insoluble. This gradually decreases the solubility of your compound in the mixture, inducing crystallization.

  • Common Pairs: A classic example for a carboxylic acid is an alcohol/water system (e.g., ethanol/water or methanol/water). Dissolve the compound in the minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes faintly cloudy. Add a drop or two of ethanol to clarify and then cool slowly. Other potential pairs include ethyl acetate/hexanes or toluene/hexanes. The two solvents must be miscible.

IV. Experimental Protocols & Workflows

Protocol 1: Systematic Solvent Screening

This protocol helps you quickly identify promising solvents for crystallization.

  • Preparation: Place ~10-20 mg of your compound into several small test tubes.

  • Room Temperature Test: To each tube, add a different solvent dropwise (e.g., ethanol, ethyl acetate, toluene, hexanes, water). Add up to 1 mL.

    • Result A: If the solid dissolves completely at room temperature, the solvent is too good . It can potentially be used as the "good" solvent in a solvent-pair system.

    • Result B: If the solid does not dissolve, proceed to the next step with that solvent.

  • Hot Solvent Test: Gently heat the test tubes containing undissolved solid in a sand bath or water bath to the boiling point of the solvent.

    • Result C: If the solid dissolves completely upon heating, this is a promising candidate for single-solvent recrystallization. Proceed to the next step.

    • Result D: If the solid remains insoluble even when hot, it is a poor solvent . It may be useful as an anti-solvent in a solvent-pair system.

  • Cooling Test: Remove the tubes where the solid dissolved (Result C) from the heat and allow them to cool to room temperature, then in an ice bath.

    • Result E: If abundant, well-formed crystals appear, you have found an excellent solvent for recrystallization.

    • Result F: If only a few crystals or no crystals form, the solvent is mediocre . Too much compound remains in solution.

Table 2: Solvent Screening Guide & Interpretation

SolventBoiling Point (°C)PolarityExpected Behavior for this compound
Ethanol 78Polar ProticLikely a good candidate (Result C/E). Soluble when hot, less so when cold.
Methanol 65Polar ProticSimilar to ethanol, may be slightly too soluble.
Isopropanol 82Polar ProticGood candidate, slower evaporation than ethanol.
Ethyl Acetate 77Polar AproticGood candidate. Often promotes good crystal growth.
Toluene 111Non-polarMay require heating to dissolve. Good for slow cooling.
Hexanes 69Non-polarLikely insoluble (Result D). Good potential as an anti-solvent.
Water 100Polar ProticLikely insoluble (Result D). Excellent anti-solvent for alcohols.
Protocol 2: Standard Recrystallization by Slow Cooling
  • Choose a promising solvent identified in Protocol 1.

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent in small portions, heating the mixture to a gentle boil with swirling after each addition. Continue adding solvent until the solid just dissolves.

  • Cover the flask with a watch glass and set it on an insulating surface (e.g., a cork ring or folded paper towel) to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Dry the crystals in a vacuum oven or air dry.

V. Visualization of Workflows

Diagram 1: Troubleshooting Crystallization Failures

This diagram provides a logical decision-making workflow for when crystallization does not proceed as expected.

G start Solution Cooled, No Crystals Formed scratch Scratch inner surface of flask with glass rod start->scratch First Step seed Add a seed crystal (if available) scratch->seed If scratching fails reduce_vol Reduce solvent volume (boil off 1/4 of solvent) seed->reduce_vol If seeding fails anti_solvent Add anti-solvent dropwise until cloudy seed->anti_solvent Alternative cool_again Cool slowly again reduce_vol->cool_again success Crystals Form cool_again->success Success failure Still no crystals. Re-evaluate solvent system. cool_again->failure Failure anti_solvent->success oiling_out Compound 'Oiled Out' reheat Re-heat to dissolve oil oiling_out->reheat add_solvent Add more solvent (10-20%) reheat->add_solvent slow_cool Cool solution VERY slowly add_solvent->slow_cool slow_cool->success

Caption: A decision tree for troubleshooting common crystallization issues.

Diagram 2: Solvent Selection Workflow

This flowchart illustrates the systematic process for selecting an appropriate crystallization solvent.

G start Start: Place ~20mg of compound in test tube add_solvent_rt Add 0.5 mL solvent at Room Temperature start->add_solvent_rt dissolves_rt Dissolves completely? add_solvent_rt->dissolves_rt heat_solvent Heat solvent to boiling dissolves_rt->heat_solvent No too_good Result: Too Soluble. Use as 'Good' solvent in solvent pair. dissolves_rt->too_good Yes dissolves_hot Dissolves completely? heat_solvent->dissolves_hot cool_down Cool to RT, then place in ice bath dissolves_hot->cool_down Yes poor_solvent Result: Poor Solvent. Use as 'Anti-Solvent' in solvent pair. dissolves_hot->poor_solvent No crystals_form Abundant crystals form? cool_down->crystals_form good_solvent Result: Excellent Solvent for Recrystallization. crystals_form->good_solvent Yes ok_solvent Result: Mediocre Solvent. Consider for solvent pair. crystals_form->ok_solvent No

Caption: A systematic workflow for screening and selecting crystallization solvents.

VI. References

  • Schwarzer, A., & Weber, E. (2008). Influence of Fluorine Substitution on the Crystal Packing of N-Phenylmaleimides and Corresponding Phthalimides. Crystal Growth & Design. [Link]

  • Calvo-Castro, J., et al. (2016). Effects of Fluorine Substitution on the Intermolecular Interactions, Energetics, and Packing Behavior of N-Benzyl Substituted Diketopyrrolopyrroles. Crystal Growth & Design. [Link]

  • Kublitski, A., et al. (2021). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. Journal of Materials Chemistry C. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Helmenstine, A. M. (2019). Troubleshooting Problems in Crystal Growing. ThoughtCo. [Link]

  • Bharti, B., et al. (2022). Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). National Center for Biotechnology Information. [Link]

  • Zhanghua. (2023). Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua Filter Dryer. [Link]

  • ResearchGate. (n.d.). Fluorinated Higher Carboxylic Acids. [Link]

  • Brüning, J., & Kahlenberg, V. (2023). Organic Molecules and Polymorphism. Modern NMR Crystallography. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • University of Strathclyde. (2016). Effects of fluorine substitution on the intermolecular interactions, energetics and packing behaviour of N-benzyl substituted diketopyrrolopyrroles. [Link]

  • R Discovery. (2019). Exploring the Multi-minima Behavior of Small Molecule Crystal Polymorphs at Finite Temperature. [Link]

  • SFA ScholarWorks. (2019). Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. [Link]

  • Yu Lab, School of Pharmacy, UW–Madison. (n.d.). Polymorphism of Organic Materials. [Link]

  • National Center for Biotechnology Information. (2011). Perfluoroalkyl sulfonic and carboxylic acids: a critical review of physicochemical properties, levels and patterns in waters and wastewaters, and treatment methods. [Link]

  • EPFL. (n.d.). Guide for crystallization. [Link]

  • Google Patents. (2007). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.

  • Wikipedia. (n.d.). Crystal polymorphism. [Link]

  • Taylor & Francis Online. (2023). Perfluoroalkyl carboxylic acids – Knowledge and References. [Link]

  • Amanote Research. (2016). (PDF) Effects of Fluorine Substitution on the. [Link]

  • Google Patents. (2016). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.

  • Unknown Source. (n.d.). Crystallization Solvents.pdf. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ResearchGate. (2009). Solvent design for crystallization of carboxylic acids. [Link]

  • Wikipedia. (n.d.). Perfluoroalkyl carboxylic acids. [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. [Link]

  • Chemcasts. (n.d.). 4-(4-Fluorophenyl)butanoic acid Properties vs Temperature. [Link]

  • Pharmaffiliates. (n.d.). 3-((Tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoic acid. [Link]

Sources

preventing byproduct formation in Friedel-Crafts acylation with difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Friedel-Crafts Acylation of Difluorobenzene

A Guide for Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts acylation of difluorobenzene is a cornerstone reaction for synthesizing fluorinated aryl ketones, which are vital precursors in medicinal chemistry and materials science. However, the presence of two strongly deactivating fluorine atoms on the aromatic ring introduces significant challenges, often leading to issues with reactivity, regioselectivity, and the formation of unwanted byproducts. This guide, structured in a question-and-answer format, provides in-depth technical assistance to help you navigate these challenges, optimize your reaction conditions, and improve the yield and purity of your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Friedel-Crafts acylation of 1,4-difluorobenzene is producing a mixture of isomers. How can I improve selectivity for the desired 2,5-difluoroacetophenone?

Answer: This is a classic regioselectivity challenge. While fluorine is an ortho, para-director, the electronic and steric environment of the difluorobenzene ring dictates the outcome. In 1,4-difluorobenzene, all positions are electronically equivalent for the initial attack. The primary cause of isomer formation is often a combination of catalyst choice and reaction temperature.

Core Principles:

  • Directing Effects: The two fluorine atoms deactivate the ring through their strong inductive electron-withdrawing effect (-I).[1] However, they also direct incoming electrophiles to their ortho positions through a resonance effect (+M).

  • Steric Hindrance: Acylation is a sterically sensitive reaction. The acylium ion, especially when complexed with a bulky Lewis acid like AlCl₃, will preferentially attack the less sterically hindered position.[2][3]

Troubleshooting Strategies:

  • Choice of Lewis Acid: The size and activity of the Lewis acid are critical.

    • Bulky Lewis Acids (e.g., AlCl₃): These tend to favor the less sterically hindered position, which is often the desired outcome. However, their high reactivity can sometimes lower selectivity by overcoming subtle energy differences between transition states. .

    • Milder Lewis Acids (e.g., FeCl₃, ZnCl₂): These may offer a different selectivity profile and can be advantageous when trying to fine-tune the reaction.[3] They are less reactive and can lead to cleaner reactions, albeit potentially requiring longer reaction times or higher temperatures.

  • Reaction Temperature: Lowering the temperature often enhances selectivity.

    • Running the reaction at 0 °C or even lower can increase the energy barrier for the formation of the undesired isomer relative to the desired one, thus improving the product ratio.[3]

  • Solvent Choice: The reaction medium can influence the reactivity of the electrophile.

    • Less polar solvents such as dichloromethane (DCM) or carbon disulfide (CS₂) are standard and generally provide good results.

Summary of Conditions vs. Selectivity:

Lewis AcidTemperatureExpected Outcome
AlCl₃Room Temp.Moderate to good selectivity, risk of byproducts.
AlCl₃0 °C to -20 °CImproved selectivity for the sterically favored isomer.
FeCl₃Room Temp.Generally lower conversion, may offer different selectivity.
Q2: I am observing significant amounts of a di-acylated byproduct. What causes this, and how can I prevent it?

Answer: The formation of di-acylated products is unusual but possible, especially under forcing conditions. This occurs when the mono-acylated product, which should be deactivated, undergoes a second acylation.

Core Principles:

  • Product Deactivation: A key advantage of Friedel-Crafts acylation over alkylation is that the introduced acyl group is electron-withdrawing, which deactivates the aromatic ring against further electrophilic substitution.[4][5] This inherent property makes poly-acylation rare.[6]

  • Reaction Stoichiometry: The amount of Lewis acid used is crucial. The ketone product forms a stable complex with the Lewis acid (like AlCl₃), which requires a stoichiometric amount of the catalyst.[7] This complexation further deactivates the ring.

Troubleshooting Strategies:

  • Control Stoichiometry of Reactants:

    • Acylating Agent: Use a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent (e.g., acetyl chloride). Using a large excess can drive the reaction towards di-acylation if any mono-acylated product is present and uncomplexed.

    • Lewis Acid: Ensure at least a stoichiometric amount (typically 1.1 to 1.5 equivalents) of AlCl₃ is used relative to the acylating agent.[8] This ensures the product ketone remains complexed and deactivated.

  • Order of Addition:

    • A standard and effective procedure is to add the acylating agent dropwise to a cooled (0 °C) mixture of the difluorobenzene and Lewis acid in the solvent.[1] This maintains a low concentration of the reactive acylium ion and minimizes side reactions.

  • Reaction Time and Temperature:

    • Avoid excessively long reaction times or high temperatures after the initial reaction is complete. Monitor the reaction by TLC or GC and quench it once the starting material is consumed to prevent subsequent reactions.

Workflow for Preventing Di-acylation:

Caption: Troubleshooting flowchart for di-acylation.

Q3: My reaction with 1,2- or 1,3-difluorobenzene is sluggish or gives low yields. What can I do?

Answer: The reactivity of difluorobenzene isomers varies significantly. Due to the powerful deactivating nature of the two fluorine atoms, these substrates are inherently less reactive than benzene.[1] Insufficient catalyst activity, low temperature, or moisture contamination are common culprits for poor performance.[8]

Reactivity Hierarchy: Experimental evidence shows the general order of reactivity is: 1,3-difluorobenzene > 1,2-difluorobenzene ≈ 1,4-difluorobenzene .[1]

  • 1,3-Difluorobenzene: This is the most reactive isomer. The acylation occurs at the 4-position, which is para to one fluorine and ortho to the other, making it the most activated site. This reaction typically proceeds well to form products like 2,4-difluoroacetophenone.[1][8]

  • 1,2-Difluorobenzene: This isomer is significantly deactivated. Acylation is expected to occur primarily at the 4-position (para to one fluorine).[8]

  • 1,4-Difluorobenzene: This isomer can be particularly unreactive under standard conditions.[1]

Troubleshooting Strategies:

  • Increase Catalyst Loading/Activity:

    • For less reactive isomers, increase the molar ratio of AlCl₃ to 1.3-1.5 equivalents.

    • Consider a more potent Lewis acid system if AlCl₃ is insufficient, though this may require careful optimization to avoid side reactions.

  • Increase Reaction Temperature:

    • While low temperatures are good for selectivity, a deactivated substrate may require more thermal energy. After dropwise addition at 0 °C, allow the reaction to slowly warm to room temperature.[1] For very unreactive substrates, gentle heating (e.g., to 40-50 °C) may be necessary, but this should be done cautiously while monitoring for byproduct formation.

  • Ensure Anhydrous Conditions:

    • Friedel-Crafts reactions are extremely sensitive to moisture, which rapidly deactivates the Lewis acid catalyst.[8] All glassware must be oven- or flame-dried, and all reagents and solvents must be anhydrous. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).[2][8]

Reaction Pathway and Directing Effects:

G cluster_13 1,3-Difluorobenzene (Most Reactive) cluster_12 1,2-Difluorobenzene (Less Reactive) 1,3-DFB 1,3-Difluorobenzene Acyl_13 RCOCl / AlCl₃ 1,3-DFB->Acyl_13 Electrophilic Attack at C4 Product_13 2,4-Difluoroaryl Ketone (Major Product) Acyl_13->Product_13 1,2-DFB 1,2-Difluorobenzene Acyl_12 RCOCl / AlCl₃ 1,2-DFB->Acyl_12 Electrophilic Attack at C4 Product_12 3,4-Difluoroaryl Ketone (Major Product) Acyl_12->Product_12

Caption: Reactivity and major products for difluorobenzene isomers.

Optimized Protocol: Synthesis of 2,4-Difluoroacetophenone

This protocol describes a reliable method for the acylation of the most reactive isomer, 1,3-difluorobenzene, using excess substrate as the solvent—a technique known to improve yields and simplify workup.[9]

Materials:

  • 1,3-Difluorobenzene (anhydrous)

  • Acetyl chloride (anhydrous)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Hydrochloric acid (concentrated)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Charging: To the flask, add aluminum chloride (1.3 equivalents). Add anhydrous 1,3-difluorobenzene (2.0 to 3.0 equivalents), which will act as both the reactant and the solvent.[9] Cool the resulting suspension to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add acetyl chloride (1.0 equivalent) to the dropping funnel. Add the acetyl chloride dropwise to the stirred suspension over 30-45 minutes, ensuring the internal temperature does not rise above 5-10 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress via TLC (e.g., using a 9:1 hexanes:ethyl acetate mobile phase).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Very carefully and slowly, pour the reaction mixture onto a beaker of crushed ice containing a small amount of concentrated HCl. This will hydrolyze the aluminum chloride complex.[1]

  • Workup:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

    • Combine all organic layers and wash sequentially with 5% HCl, water, saturated sodium bicarbonate solution, and finally, brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The excess 1,3-difluorobenzene can be removed by distillation.[9] The resulting crude product can be further purified by vacuum distillation or column chromatography to yield pure 2,4-difluoroacetophenone.

References

  • A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation. Benchchem.
  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available at: [Link]

  • Identifying side products in Friedel-Crafts acylation of fluorobenzene. Benchchem.
  • Technical Support Center: Optimization of Friedel-Crafts Acylation of Difluorobenzene. Benchchem.
  • Controlling regioselectivity in the acylation of 1,2-difluoro-3-methylbenzene. Benchchem.
  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. Available at: [Link]

  • A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance. Benchchem.
  • Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • Avoiding side reactions in Friedel-Crafts alkylation. Benchchem.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Process for the preparation of 2,4-difluoroacetophenone. Google Patents.

Sources

Technical Support Center: Analytical Method Development for 4-(2,5-Difluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the analytical method development for impure 4-(2,5-Difluorophenyl)butanoic acid samples. It is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for characterizing this compound and its impurities?

A1: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[1][2]

  • HPLC with UV detection is the workhorse for purity assessment and quantification of the active pharmaceutical ingredient (API) and its known impurities.[3][4] Reversed-phase HPLC is typically the preferred mode.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for impurity identification and characterization, especially for unknown impurities.[5] It provides molecular weight information and fragmentation patterns that aid in structure elucidation.

  • Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for volatile impurities or after derivatization of the carboxylic acid group.[2][6]

  • Nuclear Magnetic Resonance (NMR) spectroscopy , particularly 19F NMR, is a powerful tool for identifying and quantifying fluorinated compounds without bias.[7]

  • X-ray Crystallography can be used for the definitive determination of the three-dimensional structure, which is particularly useful for chiral compounds.[8]

Q2: What are the likely impurities in this compound samples?

A2: Impurities can originate from starting materials, intermediates, by-products of the synthesis, and degradation products.[9] Potential impurities could include:

  • Starting materials: e.g., 1,4-difluorobenzene, succinic anhydride, or related precursors.

  • Positional isomers: e.g., other difluorophenyl)butanoic acid isomers.

  • Process-related impurities: These can include reagents, catalysts, and solvents used in the synthesis.

  • Degradation products: Formed under stress conditions like heat, light, acid, or base hydrolysis.

A thorough understanding of the synthetic route is crucial for predicting potential impurities.

Q3: Why is controlling the pH of the mobile phase so important in the HPLC analysis of this acidic compound?

A3: The pH of the mobile phase directly influences the ionization state of this compound, which is a carboxylic acid.

  • Improved Peak Shape: At a pH well below the pKa of the carboxylic acid group (typically around 2-3 pH units lower), the compound will be in its non-ionized form.[10] This leads to better interaction with the reversed-phase column, resulting in sharper, more symmetrical peaks.[10][11]

  • Consistent Retention Times: Buffering the mobile phase ensures a stable pH, leading to reproducible retention times, which is critical for method robustness.[11]

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Scenario 1: Poor Peak Shape (Tailing or Fronting) in HPLC

Question: My peak for this compound is tailing significantly. What could be the cause and how do I fix it?

Answer:

Peak tailing for acidic compounds is a common issue. Here's a systematic approach to troubleshoot:

  • Mobile Phase pH is Too High: The most likely cause is the partial ionization of the carboxylic acid group.

    • Solution: Lower the pH of your mobile phase. A good starting point is a pH of 2.5-3.0, using a buffer like phosphate or an acid modifier like formic acid or trifluoroacetic acid.[10][12]

  • Secondary Interactions with the Column: Residual silanol groups on the silica-based stationary phase can interact with the analyte.

    • Solution:

      • Use an end-capped column or a column specifically designed for polar analytes.

      • Add a competing base to the mobile phase in very small concentrations, though this is less common for acidic analytes.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute your sample and inject a smaller volume.[13]

Scenario 2: Inconsistent Retention Times

Question: The retention time for my main peak is shifting between injections. What should I check?

Answer:

Retention time variability can compromise the reliability of your method. Consider these factors:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Ensure a sufficient equilibration time between gradient runs or when changing mobile phases.

  • Mobile Phase Instability: The composition of the mobile phase may be changing over time due to evaporation of the more volatile component or degradation.[14]

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered.[14]

  • Pump Performance: Issues with the HPLC pump can lead to fluctuations in the flow rate and mobile phase composition.

    • Solution: Check for leaks, and ensure the pump is properly primed and delivering a consistent flow rate.[14]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[14]

Scenario 3: Co-eluting Impurities

Question: I suspect an impurity is co-eluting with my main peak. How can I confirm this and achieve separation?

Answer:

Co-elution can lead to inaccurate quantification. Here’s how to address it:

  • Peak Purity Analysis: Use a Diode Array Detector (DAD) to assess peak purity across the peak. If the spectra are not consistent, a co-eluting impurity is likely present.

  • LC-MS Analysis: This is the most definitive way to identify co-eluting species by looking for different mass-to-charge ratios under the chromatographic peak.[5]

To achieve separation:

  • Optimize the Mobile Phase Gradient: A shallower gradient can improve the resolution between closely eluting peaks.

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.

  • Try a Different Column Chemistry: If you are using a C18 column, consider a phenyl-hexyl or a polar-embedded phase column, which can offer different selectivities for aromatic and polar compounds.

III. Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method

This method serves as a starting point for the analysis of this compound and its impurities.

Parameter Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50)

Protocol 2: Sample Preparation for HPLC

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in the diluent (Acetonitrile/Water, 50:50).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature and dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[15]

IV. Visualization of Workflows

Analytical_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Troubleshooting Sample Sample Weighing Weighing Sample->Weighing Dissolution Dissolution Weighing->Dissolution Filtration Filtration Dissolution->Filtration HPLC_Vial HPLC_Vial Filtration->HPLC_Vial Injection Injection HPLC_Vial->Injection Separation Separation Injection->Separation Detection Detection Separation->Detection Data_Analysis Data_Analysis Detection->Data_Analysis Peak_Shape_Issue Peak_Shape_Issue Data_Analysis->Peak_Shape_Issue Poor Peak Shape? Retention_Time_Issue Retention_Time_Issue Data_Analysis->Retention_Time_Issue Inconsistent RT? Adjust_pH Adjust_pH Peak_Shape_Issue->Adjust_pH Yes Check_System Check_System Retention_Time_Issue->Check_System Yes Troubleshooting_Logic Start Start Problem_Observed Problem_Observed Start->Problem_Observed Poor_Peak_Shape Poor_Peak_Shape Problem_Observed->Poor_Peak_Shape Peak Shape? Inconsistent_RT Inconsistent_RT Problem_Observed->Inconsistent_RT Retention Time? Co-elution Co-elution Problem_Observed->Co-elution Co-elution? Adjust_pH Adjust_pH Poor_Peak_Shape->Adjust_pH Check_Equilibration Check_Equilibration Inconsistent_RT->Check_Equilibration Change_Gradient Change_Gradient Co-elution->Change_Gradient End End Adjust_pH->End Check_Equilibration->End Change_Gradient->End

Caption: Troubleshooting decision tree for common HPLC issues.

V. Method Validation

Any developed analytical method must be validated to ensure it is suitable for its intended purpose. [16][17]The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines. [18]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. [1]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

References

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study | Almac. (n.d.). Retrieved January 19, 2026, from [Link]

  • JOURNAL FOR INNOVATIVE DEVELOPMENT IN PHARMACY AND SCIENCE (JIDPTS). (n.d.). Retrieved January 19, 2026, from [Link]

  • METHOD DEVELOPMENT AND VALIDATION FOR ANTI DIABETIC DRUGS BY RP-HPLC - International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Retrieved January 19, 2026, from [Link]

  • Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid | American Laboratory. (2015, April 20). Retrieved January 19, 2026, from [Link]

  • Development of analytical method validation procedure for Fidaxomicin tablet for oral suspension - JMPAS. (n.d.). Retrieved January 19, 2026, from [Link]

  • Analytical method validation: A brief review. (n.d.). Retrieved January 19, 2026, from [Link]

  • 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

  • A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

  • (R)-3-((Tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoic acid | molsyns.com. (n.d.). Retrieved January 19, 2026, from [Link]

  • (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - ResearchGate. (2022, April 5). Retrieved January 19, 2026, from [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia. (2022, April 5). Retrieved January 19, 2026, from [Link]

  • HPLC Column and Separation and Separation Troubleshooting - Agilent. (2007, October 11). Retrieved January 19, 2026, from [Link]

  • Perfluorocarboxylic acids in cell growth media and technologically treated waters: determination with GC and GC-MS - PubMed. (2011, February 20). Retrieved January 19, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. (n.d.). Retrieved January 19, 2026, from [Link]

  • Analysis of New Emerging Organic Fluorinated Substances with Gas Chromatography-Mass Spectrometry : Development of a GC-MS method for air samples - Diva-Portal.org. (2018, January 30). Retrieved January 19, 2026, from [Link]

  • 3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate - PubMed. (2020, May 15). Retrieved January 19, 2026, from [Link]

  • Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS) - PubMed. (2019, April 11). Retrieved January 19, 2026, from [Link]

  • 4-(2-((1R)-1-(((4-chlorophenyl)sulfonyl)-2,5-difluoroanilino)ethyl)-5-fluorophenyl)butanoic acid - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Retrieved January 19, 2026, from [Link]

  • Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS - Journal of Analytical Atomic Spectrometry (RSC Publishing). (n.d.). Retrieved January 19, 2026, from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Retrieved January 19, 2026, from [Link]

  • How does an acid pH affect reversed-phase chromatography separations? - Biotage. (2023, January 24). Retrieved January 19, 2026, from [Link]

  • Understanding Impurity Analysis - Cormica Pharma & Med Device Testing. (n.d.). Retrieved January 19, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved January 19, 2026, from [Link]

  • View of Identification and synthesis of metabolites of the new antiglaucoma drug | Research Results in Pharmacology. (2024, March 31). Retrieved January 19, 2026, from [Link]

  • Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching - PubMed. (2023, June 13). Retrieved January 19, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved January 19, 2026, from [Link]

  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid - Organic Syntheses. (2018, August 10). Retrieved January 19, 2026, from [Link]

  • Recent applications of mass spectrometry in the analysis of transformation products of emerging contaminants in PM2.5 - Semantic Scholar. (2022, December 22). Retrieved January 19, 2026, from [Link]

  • Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry - Chemistry Stack Exchange. (2016, February 6). Retrieved January 19, 2026, from [Link]

Sources

stability issues of 4-(2,5-Difluorophenyl)butanoic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2,5-Difluorophenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules, most notably the anti-diabetic drug sitagliptin.[1] Understanding its stability profile is critical for ensuring the integrity of your starting material and the successful outcome of your synthetic and analytical procedures. This guide provides insights into potential stability issues and practical solutions based on established principles of chemical stability and forced degradation studies.[2][3][4][5]

Part 1: Troubleshooting Guide for Common Stability Issues

This section addresses specific problems that may arise during the handling, storage, and use of this compound in your experiments.

Issue 1: Inconsistent Assay Results or Appearance of Unknown Peaks in Chromatography

Question: I am observing variability in the purity assay of my this compound sample, and I see new, unidentified peaks in my HPLC/LC-MS analysis. What could be the cause?

Answer:

Inconsistent assay results and the appearance of new peaks are often indicative of degradation. The stability of this compound can be compromised by several factors, leading to the formation of impurities.

Possible Causes and Solutions:

  • Hydrolytic Degradation: While butanoic acids are generally stable to hydrolysis, extreme pH conditions can promote degradation.[5][6]

    • Acidic Conditions: Strong acidic conditions, especially at elevated temperatures, can potentially lead to side reactions.

    • Basic Conditions: Strong bases may deprotonate the carboxylic acid, and in some cases, could catalyze other reactions if reactive functional groups are present.

  • Oxidative Degradation: Exposure to oxidizing agents is a common cause of degradation for many organic molecules.[3][4]

    • Solution: Avoid contact with strong oxidizing agents. If your reaction involves an oxidation step, ensure that your target molecule is not susceptible or that you have a robust purification strategy to remove any related impurities.

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light, particularly UV radiation.[7][8]

    • Solution: Store the compound in amber vials or protect it from light. When conducting experiments, minimize exposure to direct light.

  • Thermal Degradation: Elevated temperatures can accelerate degradation processes. Aromatic carboxylic acids can undergo decarboxylation at high temperatures.[9][10]

    • Solution: Store the compound at recommended temperatures, typically in a cool, dry place. Avoid prolonged exposure to high temperatures during experiments, unless required by the protocol.

Experimental Workflow for Investigating Degradation:

To identify the cause of degradation, a systematic forced degradation study is recommended.[2][3][4][5] This involves intentionally exposing the compound to various stress conditions.

dot

Caption: Workflow for a forced degradation study.

Issue 2: Poor Solubility or Phase Separation in Aqueous Solutions

Question: I am having trouble dissolving this compound in my aqueous buffer. Why is this happening and what can I do?

Answer:

The solubility of this compound in aqueous solutions is pH-dependent due to the presence of the carboxylic acid group.

Explanation and Solutions:

  • pH-Dependent Solubility: In acidic or neutral aqueous solutions, the carboxylic acid will be protonated and the molecule will be less polar, resulting in lower solubility. As the pH increases above the pKa of the carboxylic acid (typically around 4-5), the compound will be deprotonated to the more soluble carboxylate salt.

    • Solution: To enhance solubility in aqueous media, adjust the pH to be at least 1-2 units above the pKa of the carboxylic acid. The use of a co-solvent, such as acetonitrile or methanol, may also be necessary for certain applications.

  • "Salting Out": At very high salt concentrations, the solubility of organic molecules can decrease, a phenomenon known as "salting out."

    • Solution: If you are working with high concentration buffers, you may need to dilute your sample or reduce the buffer concentration to improve solubility.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[11] It should be protected from light and kept away from strong oxidizing agents, acids, and bases.[11][12]

Q2: Is this compound sensitive to air?

A2: While there is no specific data to suggest extreme air sensitivity, it is good laboratory practice to minimize exposure of all chemicals to the atmosphere to prevent potential oxidation or absorption of moisture. For long-term storage, flushing the container with an inert gas like nitrogen or argon is a good precautionary measure.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products have not been extensively reported in the literature, based on the structure, potential degradation pathways could include:

  • Oxidative Degradation: Oxidation of the butanoic acid side chain.

  • Decarboxylation: Loss of the carboxylic acid group as carbon dioxide, particularly under thermal stress, which would yield 1-(2,5-difluorophenyl)propane.[10]

  • Photodegradation: Reactions involving the aromatic ring, although the difluoro substitution may influence its reactivity.

Q4: Are there any known incompatibilities for this compound?

A4: As a carboxylic acid, it is incompatible with strong bases. The fluorinated phenyl ring may also react with strong reducing agents under certain conditions. It is also incompatible with strong oxidizing agents.[12] Always consult the Safety Data Sheet (SDS) and perform a small-scale test when mixing with other reagents for the first time.

Q5: How can I develop a stability-indicating analytical method for this compound?

A5: A stability-indicating method is crucial for accurately assessing the purity and stability of a drug substance.[2][3] Since there is a lack of publicly available validated analytical methods for this specific compound[13], you will likely need to develop and validate your own. A common approach is to use reverse-phase High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection. The method development process should involve:

  • Column and Mobile Phase Screening: To achieve good separation of the parent compound from potential degradants.

  • Forced Degradation Studies: As outlined in the troubleshooting section, to generate degradation products.

  • Method Validation: According to ICH guidelines (Q2(R1)), including specificity, linearity, accuracy, precision, and robustness.

dot

Caption: Key stages in developing a stability-indicating analytical method.

Data Summary

Stress ConditionReagent/ConditionTemperatureExpected Outcome
Acidic Hydrolysis 0.1 M - 1 M HClRoom Temp to 80°CGenerally stable, potential for minor degradation at high temps.[6]
Basic Hydrolysis 0.1 M - 1 M NaOHRoom Temp to 80°CFormation of the carboxylate salt; generally stable.[6]
Oxidation 3% - 30% H₂O₂Room TemperaturePotential for oxidation of the aliphatic side chain.[4]
Thermal Dry Heat> 80°CPotential for decarboxylation at elevated temperatures.[9]
Photolytic ICH Q1B ConditionsAmbientPotential for degradation, formation of colored degradants.[7][8]

References

  • Google. (n.d.). Current time in Asia/Manila.
  • Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
  • MedCrave online. (2016). Forced Degradation Studies.
  • PubMed. (n.d.). Investigating the photostability of carboxylic acids exposed to Mars surface ultraviolet radiation conditions.
  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
  • ResearchGate. (n.d.). Investigating the Photostability of Carboxylic Acids Exposed to Mars Surface Ultraviolet Radiation Conditions.
  • Benchchem. (n.d.). This compound | 899350-25-5.
  • Benchchem. (n.d.). In-Depth Comparison of Analytical Methods for 4-(3,4-Difluorophenyl)-4-oxobutanoic acid Quantification Currently Not Feasible.
  • Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
  • ACS Publications. (n.d.). Photochemistry of carboxylic acid derivatives.
  • OPUS. (2021). ANALYTICAL METHOD SUMMARIES.
  • Frontiers. (2023). Effects of phenyl acids on different degradation phases during thermophilic anaerobic digestion.
  • gsrs. (n.d.). 3-(((TERT-BUTOXY)CARBONYL)AMINO)-4-(2,5-DIFLUOROPHENYL)BUTANOIC ACID, (3S)-.
  • ResearchGate. (n.d.). Thermal Degradation of Environmentally Degradable Poly(hydroxyalkanoic acid)s.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • OPUS. (n.d.). Analytical Methods.
  • Pharmaffiliates. (n.d.). (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoic Acid.
  • ResearchGate. (n.d.). Hydrothermal stability of aromatic carboxylic acids.
  • ChemScene. (n.d.). 936630-56-7 | (R)-3-amino-4-(2,5-difluorophenyl)butanoic acid (Sitagliptin Impuruity).
  • ScienceDirect. (2021). The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different.
  • ACS Publications. (n.d.). Stereoconvergent Photo-Biocatalytic Cascade to Optically Enriched Amines from Racemic Carboxylic Acids.
  • Pharmaffiliates. (n.d.). (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoic Acid.
  • PubMed. (2018). Thermal Degradation of Long Chain Fatty Acids.
  • Wikipedia. (n.d.). Benzoic acid.
  • PubMed. (2022). Analytical method interferences for perfluoropentanoic acid (PFPeA) and perfluorobutanoic acid (PFBA) in biological and environmental samples.
  • PubMed. (n.d.). Thermal degradation of environmentally degradable poly(hydroxyalkanoic acid)s.
  • J Agric Food Chem. (1976). Degradation of 4-(2,4-dichlorophenoxy)butyric Acid (2,4-DB) by Phytophthora Megasperma.
  • UW-Milwaukee. (n.d.). Specific Chemical Handling and Storage - FAA USA Safety and Health Programs.
  • Synquest Labs. (n.d.). 9H-Perfluorononanoic acid.
  • INIS-IAEA. (n.d.). Manual on safety handling of fluorine.
  • ResearchGate. (2024). Assessing the impact of temperature, pH, light and chemical oxidation on fucoxanthin colour changes, antioxidant activity and the resulting metabolites.
  • PubMed. (2025). Assessing the impact of temperature, pH, light and chemical oxidation on fucoxanthin colour changes, antioxidant activity and the resulting metabolites.
  • ResearchGate. (n.d.). Degradation of 4-Chlorobiphenyl and 4-Chlorobenzoic Acid by the Strain Rhodococcus ruber P25.
  • Oriental Journal of Chemistry. (n.d.). Kinetic and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium.
  • ASHS Journals. (n.d.). Emission Patterns of Esters and Their Precursors Throughout Ripening and Senescence in 'Redchief Delicious' Apple Fruit and Implications Regarding Biosynthesis and Aroma Perception in.
  • ResearchGate. (n.d.). Effects of reaction conditions on the oxidation of PHEA (a) temperature....
  • ResearchGate. (n.d.). Biodegradation of perfluorooctanoic acid (PFOA) by laccase from Agaricus bisporus via oxidative decarboxylation.

Sources

Validation & Comparative

A Researcher's Guide to the In Vitro Comparative Analysis of Difluorophenylalkanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the nuanced differences between stereoisomers can represent the margin between a therapeutic breakthrough and a developmental dead end. This guide provides an in-depth comparative analysis of difluorophenylalkanoic acid isomers in vitro, offering both foundational knowledge and actionable experimental protocols. While direct comparative data for many difluorophenylalkanoic acid isomers, such as the R- and S-enantiomers of diflunisal, are not extensively available in public literature, this guide will use the closely related and well-documented fluorinated non-steroidal anti-inflammatory drug (NSAID), flurbiprofen, as a primary exemplar. The principles and methodologies detailed herein provide a robust framework for the investigation of any chiral difluorophenylalkanoic acid.

The Significance of Chirality in NSAID Activity

Many non-steroidal anti-inflammatory drugs, including those in the 2-arylpropionic acid class, possess a chiral center, resulting in the existence of two non-superimposable mirror images known as enantiomers (S and R forms).[1] While chemically similar, these enantiomers can exhibit profoundly different pharmacological and toxicological profiles due to the stereospecific nature of their interactions with biological targets like enzymes and receptors.[2] For many NSAIDs, the S-enantiomer is predominantly responsible for the therapeutic anti-inflammatory effects mediated through the inhibition of cyclooxygenase (COX) enzymes, while the R-enantiomer is often less active or may have different biological activities.[3][4]

Core Mechanisms of Action for Investigation

The in vitro analysis of difluorophenylalkanoic acid isomers should primarily focus on two key mechanisms of action: cyclooxygenase (COX) inhibition and, based on the known activities of diflunisal, transthyretin (TTR) stabilization.

Cyclooxygenase (COX) Inhibition

The hallmark of NSAIDs is their ability to inhibit COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[4] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. A comparative in vitro analysis of difluorophenylalkanoic acid isomers should quantify their inhibitory potency against both COX-1 and COX-2 to determine their efficacy and potential for side effects.

For flurbiprofen, it is well-established that the S-enantiomer is a potent inhibitor of both COX-1 and COX-2, while the R-enantiomer is significantly less active in this regard.[4][5] This stereoselective inhibition is a critical aspect to investigate for any novel difluorophenylalkanoic acid isomer.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of test compounds against purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • COX reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds (R- and S-isomers of the difluorophenylalkanoic acid) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Plate reader

  • Prostaglandin E2 (PGE2) ELISA kit

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the R- and S-isomers of the test compound in the solvent.

  • Enzyme Preparation: In a 96-well plate, add the COX reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Compound Incubation: Add the test compound dilutions to the respective wells and pre-incubate for a defined period (e.g., 10 minutes at 37°C) to allow for binding to the enzyme.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubation: Incubate for a specific time (e.g., 2 minutes at 37°C).

  • Stop Reaction: Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify Prostaglandin Production: Measure the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Transthyretin (TTR) Stabilization

Diflunisal, a difluorophenylalkanoic acid derivative, is known to stabilize the tetrameric structure of transthyretin (TTR).[6] The dissociation of the TTR tetramer into monomers is a critical step in the pathogenesis of TTR amyloidosis. By binding to the thyroxine-binding sites of TTR, certain small molecules can stabilize the native tetrameric state and inhibit amyloid fibril formation.[7][8] A comparative analysis of difluorophenylalkanoic acid isomers should therefore assess their ability to bind to and stabilize TTR. While the stereoselectivity of this interaction for diflunisal is not well-documented, it is a crucial parameter to investigate for any chiral analogue.

Experimental Protocol: In Vitro Transthyretin Fibril Formation Assay

This protocol describes a method to assess the ability of test compounds to inhibit acid-induced TTR fibril formation by monitoring turbidity.

Materials:

  • Recombinant human TTR

  • Acetate buffer (e.g., 100 mM sodium acetate, 100 mM KCl, 1 mM EDTA, pH 4.4)

  • Test compounds (R- and S-isomers) dissolved in a suitable solvent

  • 96-well plate with a clear bottom

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare TTR Solution: Prepare a stock solution of TTR in a neutral buffer (e.g., phosphate-buffered saline).

  • Compound Incubation: In a 96-well plate, mix the TTR solution with the test compounds at various concentrations. Incubate for a period (e.g., 30 minutes) to allow for binding.

  • Induce Fibril Formation: Induce fibril formation by adding the acidic acetate buffer to each well.

  • Monitor Aggregation: Immediately begin monitoring the increase in turbidity by measuring the absorbance at 340 nm at regular intervals (e.g., every 5 minutes) for a prolonged period (e.g., up to 72 hours) at 37°C with intermittent shaking.

  • Data Analysis: Plot the absorbance at 340 nm against time for each compound concentration. The extent of inhibition can be quantified by comparing the final absorbance of the compound-treated samples to the vehicle control.

Data Presentation and Visualization

For a clear and objective comparison, all quantitative data should be summarized in tables.

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) TTR Fibril Inhibition (%) at X µM
R-isomerExperimental ValueExperimental ValueExperimental Value
S-isomerExperimental ValueExperimental ValueExperimental Value
Racemic MixtureExperimental ValueExperimental ValueExperimental Value

Table 1: Hypothetical data table for summarizing the in vitro activities of difluorophenylalkanoic acid isomers.

Visual diagrams are essential for illustrating complex biological pathways and experimental workflows.

G cluster_0 Membrane Phospholipids cluster_1 Pro-inflammatory Stimuli phospholipids Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid PLA2 stimuli Cytokines, etc. cox2 COX-2 (Inducible) stimuli->cox2 Induces prostaglandins_h Prostaglandins H2 arachidonic_acid->prostaglandins_h COX-1 / COX-2 cox1 COX-1 (Constitutive) prostaglandins Prostaglandins (Inflammation, Pain) prostaglandins_h->prostaglandins s_isomer S-isomer s_isomer->cox1 Inhibits s_isomer->cox2 Inhibits r_isomer R-isomer r_isomer->cox1 Weak/No Inhibition r_isomer->cox2 Weak/No Inhibition

Caption: Stereoselective inhibition of COX enzymes by NSAID isomers.

G start Start prepare_reagents Prepare TTR and Test Compound Dilutions start->prepare_reagents mix Mix TTR and Compounds in 96-well Plate prepare_reagents->mix incubate Incubate for Binding mix->incubate add_acid Add Acidic Buffer to Induce Fibril Formation incubate->add_acid monitor Monitor Turbidity (Abs @ 340nm) over Time at 37°C add_acid->monitor analyze Analyze Data and Calculate Inhibition monitor->analyze end End analyze->end

Caption: Workflow for the in vitro TTR fibril formation assay.

Conclusion

The in vitro comparative analysis of difluorophenylalkanoic acid isomers is a critical step in understanding their therapeutic potential and safety profile. While direct data for many of these compounds may be sparse, the well-established principles of stereoselectivity in the broader class of NSAIDs, exemplified by flurbiprofen, provide a strong rationale and a clear experimental path forward. By employing rigorous in vitro assays to assess COX inhibition and TTR stabilization, researchers can elucidate the distinct biological activities of each isomer, paving the way for the development of more effective and safer therapeutics.

References

  • "In Vitro" Differences Among (R) and (S) Enantiomers of Profens in Their Activities Related to Articular Pathophysiology. PubMed. [Link]

  • Enantiomers of flurbiprofen can distinguish key pathophysiological steps of NSAID enteropathy in the rat. PubMed. [Link]

  • New insights into the site and mode of antinociceptive action of flurbiprofen enantiomers. PubMed. [Link]

  • Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs. PubMed. [Link]

  • Effects of pure enantiomers of flurbiprofen in comparison to racemic flurbiprofen on eicosanoid release from various rat organs ex vivo. PubMed. [Link]

  • (left) General structure of NSAID inhibitors of TTR amyloidosis (1–4)... ResearchGate. [Link]

  • Inhibition of human transthyretin aggregation by non-steroidal anti-inflammatory compounds: a structural and thermodynamic analysis. PubMed. [Link]

  • Stereoselective Disposition of Flurbiprofen in Healthy Subjects Following Administration of the Single Enantiomers. PubMed. [Link]

  • NSAIDs and Derivatives Keep Transthyretin in Its Place. Alzforum. [Link]

  • NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo. PMC. [Link]

  • Native state stabilization by NSAIDs inhibits transthyretin amyloidogenesis from the most common familial disease variants. PubMed. [Link]

  • Review on the Structures and Activities of Transthyretin Amyloidogenesis Inhibitors. PMC. [Link]

  • Chiral Drug Separation. In Encyclopedia of Chromatography. [Link]

  • Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. PubMed. [Link]

  • Biotransformation of the Fluorinated Nonsteroidal Anti-Inflammatory Pharmaceutical Flurbiprofen in Activated Sludge Results in Accumulation of a Recalcitrant Fluorinated Aromatic Metabolite. PubMed. [Link]

  • Chiral Separation Methods for Pharmaceutical and Biotechnological Products. ResearchGate. [Link]

  • Stereoselectivity of Interaction of Nonsteroidal Anti-Inflammatory Drug S-Ketoprofen with L/D-Tryptophan in Phospholipid Membranes. MDPI. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Unife. [Link]

  • Chiral Drugs: An Overview. PMC. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-(2,5-Difluorophenyl)butanoic Acid Analogs as γ-Secretase Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-(2,5-difluorophenyl)butanoic acid analogs, a class of compounds that has garnered significant interest as potential therapeutic agents for Alzheimer's disease. By modulating the activity of γ-secretase, these molecules offer a promising strategy to reduce the production of amyloid-β (Aβ) peptides, particularly the aggregation-prone Aβ42 species, which is a key pathological hallmark of Alzheimer's disease.[1][2][3] This document will delve into the critical structural features governing the potency and selectivity of these analogs, compare their performance with relevant alternatives, and provide detailed experimental protocols for their synthesis and biological evaluation.

The Central Role of γ-Secretase Modulation in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid plaques and the formation of intracellular neurofibrillary tangles.[4] The amyloid cascade hypothesis posits that the accumulation of Aβ peptides, generated from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase, is a primary event in the disease's pathogenesis.[4]

γ-Secretase, a multi-subunit protease complex, is responsible for the final intramembrane cleavage of APP, leading to the production of various Aβ isoforms.[1][4] While γ-secretase inhibitors (GSIs) effectively block Aβ production, their clinical development has been hampered by mechanism-based toxicities arising from the inhibition of other critical substrates, such as Notch.[1][3] This has led to the development of γ-secretase modulators (GSMs), which allosterically modulate the enzyme's activity to selectively reduce the production of the highly amyloidogenic Aβ42 peptide while sparing other cleavage events.[1][2][5]

The this compound scaffold has emerged as a key pharmacophore in the design of potent and selective GSMs. The carboxylic acid moiety is a critical feature for the activity of many GSMs, and the difluorophenyl group plays a significant role in optimizing the pharmacological profile of these compounds.

Unraveling the Structure-Activity Relationship (SAR)

The potency and selectivity of this compound analogs as GSMs are highly dependent on their structural features. The following sections dissect the key SAR trends observed in this chemical series.

The Essential Carboxylic Acid Moiety

A consistent finding across numerous studies is the indispensable role of the carboxylic acid group for γ-secretase modulatory activity. This acidic functional group is believed to interact with key residues within the γ-secretase complex or the APP substrate, thereby influencing the cleavage process. Esterification or replacement of the carboxylic acid with other functional groups generally leads to a significant loss of activity.

Impact of Substitutions on the Phenyl Ring

The substitution pattern on the phenyl ring of the butanoic acid chain is a critical determinant of potency. The 2,5-difluoro substitution has been identified as a favorable motif, contributing to enhanced potency and improved pharmacokinetic properties.

Modifications of the Butanoic Acid Chain

Alterations to the butanoic acid linker can influence the compound's conformational flexibility and its interaction with the target. The length and substitution of this chain are important parameters for optimizing activity.

A key example of a potent GSM from this class is the compound BMS-299897 , chemically known as 4-(2-((1R)-1-{[(4-chlorophenyl)sulfonyl]-2,5-difluoroanilino}ethyl)-5-fluorophenyl)butanoic acid. This compound has demonstrated significant in vivo activity in reducing Aβ levels.[2][6][7] The structure of BMS-299897 highlights the complexity of substitutions that can be tolerated and even beneficial for activity.

Comparative Analysis of Analog Performance

To illustrate the SAR principles, the following table summarizes the reported activities of a representative set of this compound analogs and related compounds.

Compound IDStructureModification from Parent ScaffoldAβ42 Inhibition IC50 (nM)Reference
Parent Scaffold This compound->10,000Hypothetical
Analog A 4-(2,5-Difluorophenyl)-4-oxobutanoic acidOxidation of the benzylic position>1,000Hypothetical
Analog B Methyl 4-(2,5-difluorophenyl)butanoateEsterification of carboxylic acidInactiveHypothetical
BMS-299897 4-(2-((1R)-1-{[(4-chlorophenyl)sulfonyl]-2,5-difluoroanilino}ethyl)-5-fluorophenyl)butanoic acidComplex substitution on the phenyl ring7[2]
MRK-560 N-[cis-4-[(4-chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamideCarboxylic acid replacement with a sulfonamide and cyclohexyl linkerPotent GSI[8]

Note: The data for the parent scaffold and analogs A and B are hypothetical and included to illustrate the fundamental SAR principles discussed. BMS-299897 and MRK-560 are examples of highly modified structures based on the core scaffold, demonstrating the evolution of this chemical series towards potent γ-secretase modulators and inhibitors.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative this compound analog and its subsequent biological evaluation in a cell-based γ-secretase modulation assay.

Synthesis of a Representative Analog

The following is a representative synthetic route for a this compound analog.

Scheme 1: Synthesis of 4-(2,5-Difluorophenyl)-4-oxobutanoic acid

Synthesis_Scheme cluster_reactants Reactants cluster_reaction1 Friedel-Crafts Acylation cluster_product Product reactant1 1,4-Difluorobenzene reaction1_node AlCl3, CS2 reactant1->reaction1_node reactant2 Succinic anhydride reactant2->reaction1_node product 4-(2,5-Difluorophenyl)-4-oxobutanoic acid reaction1_node->product

Caption: Synthetic scheme for a representative analog.

Step-by-Step Protocol:

  • Reaction Setup: To a stirred solution of 1,4-difluorobenzene (1.0 eq) in carbon disulfide (CS2) at 0 °C, add anhydrous aluminum chloride (AlCl3, 1.2 eq) portion-wise.

  • Addition of Succinic Anhydride: To the resulting suspension, add succinic anhydride (1.1 eq) in one portion.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

In Vitro γ-Secretase Modulation Assay

This protocol describes a cell-based assay to evaluate the ability of test compounds to modulate γ-secretase activity by measuring the levels of secreted Aβ40 and Aβ42.

Experimental Workflow:

Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_incubation Incubation cluster_collection Sample Collection cluster_analysis Analysis cluster_data Data Analysis cell_seeding Seed HEK293 cells stably expressing APP treatment Treat cells with varying concentrations of test compounds cell_seeding->treatment incubation Incubate for 24-48 hours treatment->incubation collection Collect conditioned media incubation->collection elisa Measure Aβ40 and Aβ42 levels by ELISA collection->elisa data_analysis Calculate IC50 values elisa->data_analysis

Sources

A Comparative Guide to the Efficacy of 4-(2,5-Difluorophenyl)butanoic Acid Derivatives as Dipeptidyl Peptidase-4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The 4-(2,5-difluorophenyl)butanoic acid core is a prime example of such a scaffold, serving as a cornerstone in the development of potent and selective enzyme inhibitors. This guide provides an in-depth comparison of the efficacy of various derivatives of this compound, with a primary focus on their role as dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes mellitus. We will delve into the structure-activity relationships, supporting experimental data, and the methodologies employed to evaluate these promising therapeutic agents.

The Significance of the this compound Scaffold

The this compound moiety is a key structural component in a class of drugs known as gliptins, which are instrumental in glycemic control. The difluorophenyl group plays a crucial role in modulating the molecule's electronic properties and lipophilicity, which in turn influences its pharmacokinetic and pharmacodynamic profile. The butanoic acid chain provides a versatile backbone for the introduction of various functional groups to optimize binding to the target enzyme.

The most prominent application of this scaffold is in the synthesis of sitagliptin, a widely prescribed medication for type 2 diabetes.[1] (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoic acid is a key chiral intermediate in the production of sitagliptin, highlighting the industrial and therapeutic importance of this chemical family.[1]

Mechanism of Action: Targeting the Incretin Pathway

Derivatives of this compound primarily exert their therapeutic effect by inhibiting the DPP-4 enzyme. DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these compounds increase the levels of active GLP-1 and GIP, which in turn stimulates glucose-dependent insulin secretion and suppresses glucagon release, leading to improved glycemic control.


}

Signaling pathway of DPP-4 inhibition.

Comparative Efficacy of Novel Derivatives

While sitagliptin is the most well-known drug derived from this scaffold, ongoing research has focused on developing new analogs with improved potency, selectivity, and pharmacokinetic profiles. A study on novel 2-azabicyclo[2.2.1]heptane-based inhibitors of DPP-4 utilized a (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid backbone, which is structurally very similar to the 2,5-difluoro counterpart. Their lead compound, neogliptin, demonstrated a potent DPP-4 inhibitory activity with an IC50 value of 16.8 ± 2.2 nM, which is more potent than both vildagliptin and sitagliptin.[2]

Further research into long-acting DPP-4 inhibitors led to the design and synthesis of a series of substituted dihydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidin-9(10H)-yl)-2-(2,5-difluorophenyl)tetrahydro-2H-pyran-3-amine derivatives. The inhibitory activities of these compounds against DPP-4 in Caco-2 cells ranged from 0.43 to 12.70 μM, with the positive control, omarigliptin, having an inhibitory activity of 3.63 μM.[3] This demonstrates the potential for significant variations in efficacy based on the nature of the substituent attached to the core scaffold.

Another class of potent DPP-4 inhibitors was developed by incorporating a trifluoromethyl group on the 6-position of the tetrahydropyran ring of omarigliptin, which also contains the 2,5-difluorophenyl moiety. This modification not only maintained comparable DPP-4 inhibition activities but also significantly improved the overall pharmacokinetic profiles in mice, leading to the development of a clinical candidate, HSK7653.[4]

The following table summarizes the in vitro efficacy of selected derivatives from different studies to provide a comparative overview.

Compound ClassKey Structural FeatureTarget EnzymeIn Vitro Efficacy (IC50/Inhibition)Reference
Neogliptin2-azabicyclo[2.2.1]heptane moietyDPP-416.8 ± 2.2 nM[2]
Dihydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine derivativesFused heterocyclic systemDPP-40.43 to 12.70 μM[3]
Trifluoromethyl substituted tetrahydropyran derivatives (HSK7653)Trifluoromethyl group on tetrahydropyran ringDPP-4Comparable to omarigliptin[4]
Sitagliptin (for context)Triazolopiperazine ringDPP-4Potent inhibitor (low nM range)

Experimental Protocols for Efficacy Evaluation

The determination of the inhibitory activity of these compounds against DPP-4 is a critical step in their evaluation. A standard experimental workflow involves in vitro enzyme inhibition assays followed by in vivo studies in animal models of diabetes.

In Vitro DPP-4 Inhibition Assay

A common method for assessing DPP-4 inhibitory activity is a fluorometric or colorimetric assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of recombinant human DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin), and the test compounds at various concentrations.

  • Reaction Initiation: In a 96-well plate, mix the DPP-4 enzyme with the test compound or vehicle control and incubate for a predetermined period.

  • Substrate Addition: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Signal Detection: Measure the fluorescence intensity at regular intervals using a microplate reader. The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.


}

Workflow for in vitro DPP-4 inhibition assay.

In Vivo Efficacy Studies in Animal Models

Promising compounds from in vitro assays are further evaluated in animal models of type 2 diabetes, such as diet-induced obese mice or Zucker diabetic fatty rats.

Typical Experimental Design:

  • Animal Model: Utilize a relevant animal model that exhibits hyperglycemia and insulin resistance.

  • Drug Administration: Administer the test compound orally at different doses. A positive control (e.g., sitagliptin) and a vehicle control group are included.

  • Oral Glucose Tolerance Test (OGTT): After a period of treatment, perform an OGTT. This involves administering an oral glucose load to fasted animals and measuring blood glucose levels at various time points.

  • Data Analysis: Compare the blood glucose excursion curves between the treatment groups and the control group. A significant reduction in the area under the curve (AUC) for glucose indicates improved glucose tolerance and efficacy of the compound.

  • Other Parameters: Additional parameters such as HbA1c levels, plasma insulin levels, and body weight changes are also monitored to provide a comprehensive assessment of the compound's efficacy and safety profile.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly valuable starting point for the development of effective DPP-4 inhibitors. The strategic modification of this core structure has led to the discovery of novel derivatives with enhanced potency and improved pharmacokinetic properties compared to the first-generation gliptins. The comparative data, although sourced from different studies, clearly indicates that there is significant potential for further optimization of this chemical class.

Future research in this area will likely focus on the development of long-acting and super long-acting DPP-4 inhibitors to improve patient compliance. Furthermore, exploring the potential of these derivatives to target other enzymes or receptors could open up new therapeutic avenues. The detailed experimental protocols provided in this guide serve as a foundation for researchers to design and execute robust studies to evaluate the next generation of this compound derivatives.

References

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). National Institutes of Health. Available from: [Link].

  • Design, synthesis and evaluation of a series of novel long-acting dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. PubMed. Available from: [Link].

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. National Institutes of Health. Available from: [Link].

  • Comparison of GLP-1 analogues versus sitagliptin in the management of type 2 diabetes: systematic review and meta-analysis of head-to-head studies. PubMed. Available from: [Link].

  • Comparative efficacy of vildagliptin and sitagliptin in Japanese patients with type 2 diabetes mellitus: a matching-adjusted indirect comparison of randomized trials. PubMed. Available from: [Link].

  • Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes. ResearchGate. Available from: [Link].

Sources

A Researcher's Guide to Carmofur: Validating a Covalent Inhibitor of Acid Ceramidase for Sphingolipid Pathway Research

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The study of sphingolipid metabolism, a critical regulator of cell fate, demands precise and well-validated chemical tools. Acid ceramidase (AC), an enzyme that hydrolyzes pro-apoptotic ceramide into sphingosine, is a key therapeutic target in oncology and neurobiology. This guide provides a comprehensive validation of Carmofur, an antineoplastic agent repurposed as a research tool for its potent, covalent inhibition of Acid Ceramidase. We present a comparative analysis of Carmofur against other common AC inhibitors, detailing its potency, selectivity, and mechanism. Furthermore, we provide actionable, step-by-step protocols for researchers to independently validate Carmofur's activity and cellular effects, ensuring rigorous and reproducible scientific outcomes.

Introduction: The Sphingolipid Rheostat and the Role of Acid Ceramidase

Cellular homeostasis is governed by a delicate balance between survival and death signals. The "sphingolipid rheostat" is a critical signaling paradigm where the relative levels of ceramide and sphingosine-1-phosphate (S1P) determine a cell's fate. Ceramide, a central molecule in sphingolipid metabolism, is a well-established inducer of apoptosis and cell cycle arrest. Conversely, its metabolic product, S1P, promotes cell proliferation, survival, and inflammation.

The enzyme responsible for the catabolism of ceramide to sphingosine (the precursor to S1P) is ceramidase. Among the different isoforms, the lysosomal Acid Ceramidase (AC), encoded by the ASAH1 gene, has garnered significant attention. Overexpression of AC is a hallmark of numerous cancers, including glioblastoma and melanoma, where it helps tumor cells evade ceramide-induced apoptosis.[1][2] Consequently, inhibiting AC activity has emerged as a promising therapeutic strategy to increase intracellular ceramide levels, thereby sensitizing cancer cells to chemotherapy and radiation.[2][3]

Given its central role, the selection of a potent and well-characterized AC inhibitor is paramount for researchers studying this pathway. This guide focuses on validating Carmofur as a first-choice research tool and compares its performance against other available modulators.

Mechanism of Action: Carmofur as a Covalent AC Inhibitor

Carmofur, also known as 1-hexylcarbamoyl-5-fluorouracil (HCFU), is an antineoplastic drug initially developed as an oral derivative of 5-fluorouracil (5-FU).[3] While its anticancer effects were partially attributed to the release of 5-FU, a distinct and potent mechanism has been identified: the direct inhibition of Acid Ceramidase.[3][4]

The inhibition is covalent and irreversible. The Carmofur molecule contains an electrophilic carbonyl reactive group that is targeted by the catalytic cysteine residue within the active site of Acid Ceramidase.[5] This covalent adduction permanently inactivates the enzyme, leading to a sustained accumulation of its substrate, ceramide, and a subsequent decrease in sphingosine and S1P levels. This mechanistic understanding, confirmed by crystallographic studies, provides a solid foundation for its use as a specific pharmacological tool to probe the consequences of AC inactivation.[5]

cluster_0 Sphingolipid Rheostat Ceramide Ceramide Apoptosis &\nCell Cycle Arrest Apoptosis & Cell Cycle Arrest Ceramide->Apoptosis &\nCell Cycle Arrest AC Acid Ceramidase (AC) Target Enzyme Ceramide->AC Hydrolysis S1P Sphingosine-1-Phosphate (S1P) Proliferation &\nSurvival Proliferation & Survival S1P->Proliferation &\nSurvival AC->S1P via Sphingosine Kinase Carmofur Carmofur (Covalent Inhibitor) Carmofur->AC Covalent Inactivation

Caption: Mechanism of Carmofur action on the Sphingolipid Rheostat.

Comparative Analysis of Acid Ceramidase Inhibitors

The utility of a research tool is defined by its performance relative to alternatives. Carmofur's validation must include a critical comparison of its potency and specificity against other known AC inhibitors.

CompoundClass / MechanismIn Vitro Potency (IC50)Cellular PotencyKey Characteristics
Carmofur Covalent (Cysteine targeting)~29 nM (rat recombinant AC)[6]~11-100 µM (Glioblastoma cells)[1]Orally active, blood-brain barrier penetrant; extensively studied as a drug.[1]
B-13 Ceramide Analogue~10 µMPoor cellular activityPotent in vitro, but lacks efficacy in living cells due to poor lysosomal accumulation.[7]
N-oleoylethanolamine (NOE) Endogenous LipidKi ~500 µMInduces cell death at ~50 µM[8]Weak competitive inhibitor; lacks specificity and potency for targeted AC inhibition studies.[7]
ARN14974 Benzoxazolone Carboxamide~79 nMEffective in cellsPotent, systemically active non-covalent inhibitor.[9]
D-erythro-MAPP (D-e-MAPP) Ceramide Analogue~1-5 µMModerate activityInitially reported as an alkaline ceramidase inhibitor, but also shows moderate AC inhibition.[7]

Expert Interpretation: This comparison highlights a critical principle in chemical biology: in vitro potency does not always translate to cellular efficacy . B-13, for example, is a potent inhibitor in enzymatic assays but fails in cellular contexts, likely due to its inability to reach the lysosomal compartment where AC resides.[7] Carmofur, while showing a discrepancy between its nanomolar enzymatic IC50 and micromolar cellular IC50, demonstrates robust and proven efficacy in killing cancer cells by modulating the sphingolipid pathway.[1][6] Its history as a clinical drug provides a wealth of data on its stability, bioavailability, and effects in vivo, making it a highly reliable tool for translational research.[1][3] Newer non-covalent inhibitors like ARN14974 show excellent potency and represent valuable alternatives, though they are less extensively characterized in the literature than Carmofur.

Experimental Validation Protocols

To ensure trustworthiness, researchers must be able to independently validate the activity of their chemical tools. The following protocols provide a framework for confirming Carmofur's efficacy in both enzymatic and cellular systems.

Protocol 1: In Vitro Acid Ceramidase Activity Assay

This protocol validates the direct inhibitory effect of Carmofur on AC enzymatic activity using a fluorogenic substrate.

Causality: The choice of a fluorogenic substrate allows for a sensitive and continuous kinetic reading of enzyme activity. The assay is performed at an acidic pH (4.5) to specifically measure the activity of Acid Ceramidase over other neutral or alkaline ceramidases.

Step-by-Step Methodology:

  • Enzyme Source: Use recombinant human AC or lysate from cells overexpressing AC.

  • Buffer Preparation: Prepare an assay buffer of 250 mM sodium acetate, 1% Triton X-100, pH 4.5.

  • Inhibitor Preparation: Prepare a 10 mM stock of Carmofur in DMSO. Create serial dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM. Include a DMSO-only vehicle control.

  • Pre-incubation: In a 96-well black plate, add 10 µL of enzyme preparation to 80 µL of the appropriate Carmofur dilution or vehicle control. Incubate for 30 minutes at 37°C. This step is crucial for covalent inhibitors to allow time for the reaction with the enzyme.

  • Reaction Initiation: Add 10 µL of a fluorogenic AC substrate (e.g., RBM14-C12) to each well to initiate the reaction.

  • Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the increase in fluorescence (e.g., Ex/Em = 355/460 nm) every 2 minutes for 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Normalize the rates to the vehicle control (100% activity). Plot the normalized activity against the logarithm of Carmofur concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Validation via Western Blot of Downstream Markers

This protocol confirms that Carmofur engages its target in a cellular context by measuring changes in downstream signaling.

Causality: AC inhibition is expected to increase ceramide levels, which in turn should trigger apoptotic signaling. A reliable marker for this is the cleavage of Poly(ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated apoptosis.

cluster_workflow Cellular Validation Workflow A 1. Cell Culture (e.g., U87MG Glioblastoma) B 2. Treatment Carmofur (0, 10, 30, 100 µM) 24 hours A->B C 3. Cell Lysis Collect total protein B->C D 4. SDS-PAGE Separate proteins by size C->D E 5. Western Blot Transfer to membrane D->E F 6. Antibody Incubation Primary: anti-PARP, anti-Actin Secondary: HRP-conjugated E->F G 7. Detection & Analysis Chemiluminescence imaging Quantify cleaved-PARP F->G

Caption: Workflow for validating Carmofur's pro-apoptotic effect in cells.

Step-by-Step Methodology:

  • Cell Plating: Plate a cancer cell line known to express AC (e.g., U87MG glioblastoma cells) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with increasing concentrations of Carmofur (e.g., 0, 10, 30, 100 µM) for 24-48 hours. The vehicle control (0 µM) should contain the same final concentration of DMSO as the highest Carmofur dose.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate with a primary antibody against cleaved PARP overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., β-Actin or GAPDH) to ensure equal protein loading.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: A dose-dependent increase in the signal for cleaved PARP (typically an 89 kDa fragment) relative to the loading control validates that Carmofur is inducing apoptosis.

Conclusion and Recommendations

The validation of a chemical probe is a prerequisite for rigorous biological inquiry. Carmofur stands out as a robust and reliable research tool for the inhibition of Acid Ceramidase. Its covalent mechanism of action, well-documented cellular efficacy, and blood-brain barrier permeability make it particularly valuable for both in vitro and in vivo studies in cancer and neuroscience.

Recommendations for Researchers:

  • Primary Tool: Use Carmofur for studies requiring potent and sustained inhibition of AC. Its extensive history provides a strong foundation for interpreting results.

  • Orthogonal Validation: For critical findings, consider validating results with a structurally and mechanistically distinct inhibitor, such as the non-covalent tool ARN14974, to rule out off-target effects.

  • Control Experiments: Always include a vehicle control (DMSO) at the highest equivalent volume used for the inhibitor. For cellular assays, a negative control cell line with low AC expression or ASAH1 knockout/knockdown can provide an additional layer of specificity.

By following the comparative logic and validation protocols outlined in this guide, researchers can confidently employ Carmofur to dissect the complex and vital roles of the sphingolipid signaling pathway.

References

  • Gorelik, A., et al. (2019). Molecular Mechanism of Inhibition of Acid Ceramidase by Carmofur. PubMed, National Institutes of Health. [Link]

  • Wikipedia. (2023). Carmofur. Retrieved from Wikipedia: [Link]

  • Bauer, N., et al. (2010). Potent Inhibition of Acid Ceramidase by Novel B-13 Analogues. PMC, National Institutes of Health. [Link]

  • Doan, N. B., et al. (2017). Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency. Oncotarget. [Link]

  • Szulc, Z. M., et al. (2010). Discovery and Evaluation of Inhibitors of Human Ceramidase. AACR Journals. [Link]

  • Bedia, C., et al. (2019). High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase. Taylor & Francis Online. [Link]

  • Pharmaffiliates. (n.d.). (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoic Acid. Retrieved from Pharmaffiliates website: [Link]

Sources

A Comparative Guide to 4-(2,5-Difluorophenyl)butanoic Acid and its Non-Fluorinated Analog in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of bioactive molecules is a cornerstone of therapeutic innovation. The introduction of fluorine atoms into a lead compound is a widely employed strategy to enhance its pharmacological properties. This guide provides an in-depth technical comparison of 4-(2,5-Difluorophenyl)butanoic acid and its non-fluorinated parent compound, 4-phenylbutanoic acid, within the context of key biological assays. We will explore the foundational principles of fluorination in drug design and provide detailed experimental protocols to empower researchers in their comparative analyses.

The Rationale for Fluorination: Enhancing Molecular Properties

The substitution of hydrogen with fluorine can dramatically alter a molecule's physicochemical and biological characteristics.[1][2][3][4][5] Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere for hydrogen, often leading to improved metabolic stability, enhanced binding affinity to target proteins, and modulated lipophilicity.[1][2][3][4][5] These modifications can translate into a more favorable pharmacokinetic and pharmacodynamic profile for a drug candidate.

4-Phenylbutanoic acid is a well-characterized molecule known for its dual mechanism of action as a histone deacetylase (HDAC) inhibitor and a chemical chaperone.[6] As an HDAC inhibitor, it can modulate gene expression, while its chaperone activity helps to alleviate endoplasmic reticulum (ER) stress by preventing protein misfolding and aggregation. However, its therapeutic application can be limited by the need for high doses. The strategic addition of two fluorine atoms to the phenyl ring, creating This compound , is hypothesized to address some of these limitations. While direct comparative biological data for this compound is limited, as it is prominently recognized as a key intermediate in the synthesis of the anti-diabetic drug sitagliptin, we can infer its potential advantages based on established principles of medicinal chemistry.[7]

Physicochemical Properties: A Tale of Two Molecules

The introduction of two fluorine atoms is expected to alter the physicochemical properties of the butanoic acid derivative. The table below provides a comparative summary of key parameters.

Property4-Phenylbutanoic AcidThis compound (Predicted)Rationale for Predicted Change
Molecular Weight 164.20 g/mol 200.18 g/mol Addition of two fluorine atoms.
LogP (Lipophilicity) ~2.3HigherFluorine substitution generally increases lipophilicity.
pKa ~4.8LowerThe strong electron-withdrawing effect of fluorine stabilizes the carboxylate anion, increasing acidity.[8]
Metabolic Stability ModerateHigherThe C-F bond is stronger than the C-H bond, making the aromatic ring less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][2][3][4][5]

Comparative Performance in Key Biological Assays

To objectively evaluate the impact of difluorination, a series of in vitro biological assays are essential. Below, we detail the methodologies for three critical assays and discuss the anticipated outcomes based on the known effects of fluorination.

Histone Deacetylase (HDAC) Inhibition Assay

Rationale: 4-Phenylbutanoic acid is a known inhibitor of HDACs. This assay will determine if the fluorinated analog retains or, as is often the case with fluorinated derivatives of other HDAC inhibitors, exhibits enhanced inhibitory activity and potentially altered isoform selectivity.[1][2][3][4][5]

Experimental Protocol: Colorimetric HDAC Inhibition Assay [9][10]

  • Plate Preparation: An acetylated histone substrate is stably coated onto the wells of a microplate.

  • Enzyme Incubation: Purified recombinant HDAC enzyme (e.g., HDAC1, HDAC6) or nuclear extract is added to the wells in the presence of varying concentrations of the test compounds (4-phenylbutanoic acid and this compound). A known HDAC inhibitor like Trichostatin A (TSA) is used as a positive control.

  • Deacetylation Reaction: The plate is incubated to allow the HDAC enzyme to deacetylate the histone substrate.

  • Detection: A specific antibody that recognizes the deacetylated product is added, followed by a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).

  • Signal Generation: A colorimetric substrate is added, and the absorbance is measured using a microplate reader at 450 nm. The amount of deacetylated product is proportional to the HDAC activity.

  • Data Analysis: The IC₅₀ value (the concentration of inhibitor required to reduce HDAC activity by 50%) is calculated for each compound.

Expected Outcome: Based on studies of other fluorinated HDAC inhibitors, it is anticipated that this compound will exhibit a lower IC₅₀ value, indicating more potent HDAC inhibition compared to its non-fluorinated counterpart.[1][2][3][4][5] The difluorophenyl group may also confer selectivity towards specific HDAC isoforms.

Diagram of the HDAC Inhibition Assay Workflow

HDAC_Inhibition_Assay cluster_plate Microplate Well A Acetylated Histone Substrate B Add HDAC Enzyme & Test Compound A->B 1. C Incubate (Deacetylation) B->C 2. D Add Detection Antibody C->D 3. E Add Colorimetric Substrate D->E 4. F Measure Absorbance (450 nm) E->F 5. G Calculate IC₅₀ F->G 6.

Caption: Workflow for the colorimetric HDAC inhibition assay.

Cell-Based Chemical Chaperone Activity Assay

Rationale: 4-Phenylbutanoic acid acts as a chemical chaperone, mitigating ER stress. This assay will assess whether the fluorinated analog maintains or improves this activity, which is crucial for its potential therapeutic applications in diseases associated with protein misfolding.

Experimental Protocol: Tunicamycin-Induced ER Stress Assay [11][12][13]

  • Cell Culture: A suitable cell line (e.g., HEK293T) is cultured in a 96-well plate.

  • Compound Treatment: Cells are pre-treated with various concentrations of 4-phenylbutanoic acid or this compound for a defined period.

  • ER Stress Induction: Tunicamycin, an agent that induces ER stress by inhibiting N-linked glycosylation, is added to the wells (excluding the negative control).

  • Incubation: The plate is incubated to allow for the induction of ER stress and the unfolded protein response (UPR).

  • Cell Viability Assessment: Cell viability is measured using a standard assay, such as the MTT or CellTiter-Glo® assay, to determine the protective effect of the compounds against tunicamycin-induced cell death.

  • Data Analysis: The EC₅₀ value (the concentration of compound that provides 50% of the maximum protective effect) is determined.

Expected Outcome: The increased lipophilicity of this compound may lead to better cell permeability, potentially resulting in enhanced chemical chaperone activity at lower concentrations compared to the non-fluorinated analog.

Diagram of the Chemical Chaperone Assay Workflow

Chaperone_Assay A Seed Cells in 96-well Plate B Pre-treat with Test Compounds A->B C Induce ER Stress (Tunicamycin) B->C D Incubate C->D E Measure Cell Viability D->E F Determine EC₅₀ E->F

Caption: Workflow for the cell-based chemical chaperone assay.

In Vitro Metabolic Stability Assay

Rationale: A significant advantage of fluorination is the potential to block metabolic oxidation. This assay will quantify the metabolic stability of both compounds in the presence of liver enzymes.

Experimental Protocol: Liver Microsomal Stability Assay [14][15][16][17][18]

  • Reaction Mixture Preparation: A reaction mixture containing liver microsomes (human or rodent) and a NADPH-regenerating system in a phosphate buffer (pH 7.4) is prepared.

  • Compound Incubation: The test compounds are added to the reaction mixture at a final concentration of 1 µM and incubated at 37°C.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Expected Outcome: Due to the strength of the C-F bond, this compound is expected to have a significantly longer half-life and lower intrinsic clearance compared to 4-phenylbutanoic acid, indicating enhanced metabolic stability.

Diagram of the Metabolic Stability Assay Workflow

Metabolic_Stability_Assay A Prepare Reaction Mix: Liver Microsomes + NADPH B Add Test Compound (1 µM) A->B C Incubate at 37°C B->C D Sample at Time Points C->D E Quench Reaction D->E F Analyze by LC-MS/MS E->F G Calculate t₁/₂ and CLᵢₙₜ F->G

Caption: Workflow for the in vitro metabolic stability assay.

Conclusion: A Strategic Advantage in Drug Discovery

The strategic difluorination of 4-phenylbutanoic acid to yield this compound represents a classic medicinal chemistry approach to enhancing the therapeutic potential of a bioactive scaffold. While direct comparative biological data on the latter is not extensively published, the principles of fluorine chemistry in drug design strongly suggest that the fluorinated analog will exhibit increased potency as an HDAC inhibitor, potentially enhanced chemical chaperone activity due to improved cellular uptake, and significantly greater metabolic stability.

The experimental protocols detailed in this guide provide a robust framework for researchers to empirically validate these hypotheses. By systematically comparing these two molecules, the drug development community can gain valuable insights into the nuanced effects of fluorination, paving the way for the rational design of more effective and durable therapeutic agents.

References

  • Messer, J. A., & Mak, R. (2019). Fluorinated Analogues of the Histone Deacetylase Inhibitor Vorinostat (Zolinza): Validation of a Chiral Hybrid Bioisostere, BITE. ACS Medicinal Chemistry Letters, 10(9), 1335–1340. [Link]

  • Spera, C., et al. (2021). Role of Fluorination in the Histone Deacetylase 6 (HDAC6) Selectivity of Benzohydroxamate-Based Inhibitors. Journal of Medicinal Chemistry, 64(14), 10327–10342. [Link]

  • Brem, A. W., et al. (2017). Perfluorinated HDAC inhibitors as selective anticancer agents. Organic & Biomolecular Chemistry, 15(44), 9344–9348. [Link]

  • Messer, J. A., & Mak, R. (2019). Fluorinated Analogues of the Histone Deacetylase Inhibitor Vorinostat (Zolinza): Validation of a Chiral Hybrid Bioisostere, BITE. ACS Publications. [Link]

  • Schultz, F., et al. (2022). Development of fluorinated peptoid-based histone deacetylase (HDAC) inhibitors for therapy-resistant acute leukemia. European Journal of Medicinal Chemistry, 238, 114468. [Link]

  • Han, X., et al. (2012). Toxicokinetics of perfluoroalkyl carboxylic acids with different carbon chain lengths in mice and humans. Environment International, 48, 12-19. [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Wang, Z., et al. (2012). A Novel Class of Small Molecule Inhibitors of HDAC6. Journal of Medicinal Chemistry, 55(17), 7769–7778. [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Kitakaze, K., et al. (2019). Cell-based HTS identifies a chemical chaperone for preventing ER protein aggregation and proteotoxicity. eLife, 8, e50496. [Link]

  • Kudo, N., et al. (2003). Comparison of the Toxicokinetics Between Perfluorocarboxylic Acids With Different Carbon Chain Length. Journal of Toxicological Sciences, 28(3), 153-162. [Link]

  • Human Frontier Science Program. (n.d.). A new biosensor for measuring chaperone activity in live cells. Retrieved from [Link]

  • Bio-Techne. (n.d.). HDAC Activity/Inhibition Assay Kit (Colorimetric). Retrieved from [Link]

  • Banks, C. A., et al. (2018). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in Enzymology, 605, 35-55. [Link]

  • EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Retrieved from [Link]

  • Mimori, S., et al. (2013). 4-Phenylbutyric Acid Protects Against Neuronal Cell Death by Primarily Acting as a Chemical Chaperone Rather Than Histone Deacetylase Inhibitor. Bioorganic & Medicinal Chemistry Letters, 23(21), 6015-6018. [Link]

  • Hristozova, N., Tompa, P., & Kovacs, D. (2016). A Novel Method for Assessing the Chaperone Activity of Proteins. PLOS ONE, 11(8), e0161970. [Link]

  • Hristozova, N., Tompa, P., & Kovacs, D. (2016). A Novel Method for Assessing the Chaperone Activity of Proteins. NCBI. [Link]

  • Suragani, M., et al. (2014). Aggregation Prevention Assay for Chaperone Activity of Proteins Using Spectroflurometry. Bio-protocol, 4(12), e1151. [Link]

  • Chernykh, A. V., et al. (2015). Fluorinated and non-fluorinated phenylcycloalkylamines. ResearchGate. [Link]

  • Romero-Fernández, M., et al. (2019). Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry, 21(21), 5863-5869. [Link]

  • Akarte, A. S., et al. (2012). Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals. Indian Journal of Pharmacology, 44(1), 38-43. [Link]

  • Schmalzbauer, B., et al. (2024). Electrochemical Synthesis of a Sitagliptin Precursor. The Journal of Organic Chemistry, 89(10), 6649–6654. [Link]

  • Schmalzbauer, B., et al. (2024). Electrochemical Synthesis of a Sitagliptin Precursor. PubMed. [Link]

  • Sreenivasulu, K., et al. (2020). 3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. Chemistry – An Asian Journal, 15(10), 1605-1608. [Link]

  • Sreenivasulu, K., et al. (2020). 3‐(tert‐Butoxycarbonylamino)‐4‐(2,4,5‐trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. ResearchGate. [Link]

  • Wester, H. J., Hamacher, K., & Stöcklin, G. (1996). A comparative study of N.C.A. fluorine-18 labeling of proteins via acylation and photochemical conjugation. Nuclear Medicine and Biology, 23(3), 365-372. [Link]

  • Wisto, E., et al. (2023). Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazoles. Molecules, 28(2), 773. [Link]

  • de Souza, T. G., et al. (2024). Novel 2,5-Diketopiperazines with In Vitro Activities against Protozoan Parasites of Tropical Diseases. Molecules, 29(4), 793. [Link]

  • Dana Bioscience. (n.d.). This compound 100mg. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Chloro-2,5-difluorophenyl)butanoic acid. Retrieved from [Link]

  • Rayne, S., & Forest, K. (2009). Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids. ResearchGate. [Link]

  • Betz, R. (2021). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2021(4), M1296. [Link]

  • Tiekink, E. R. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(2), M1227. [Link]

  • Kanamori, T., et al. (2021). Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs on μ-Opioid Receptor Using a Cell-Based Assay System. Biological & Pharmaceutical Bulletin, 44(2), 159-161. [Link]

  • DiRusso, C. C., et al. (2005). A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors. Analytical Biochemistry, 342(1), 1-10. [Link]

  • Wisto, E., et al. (2022). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. RSC Medicinal Chemistry, 13(9), 1051-1060. [Link]

  • PubChem. (n.d.). (R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid. Retrieved from [Link]

  • de la Torre, B. G., et al. (2021). Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines. ACS Infectious Diseases, 7(6), 1645–1656. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 4-(2,5-Difluorophenyl)butanoic Acid: HPLC-UV vs. UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of validation steps, delving into the causality behind experimental choices and providing a framework for selecting the most appropriate analytical technology for a given developmental stage. The validation parameters discussed are grounded in the International Council for Harmonisation (ICH) Q2(R1) guideline, the global standard for analytical method validation.[3][4][5]

The Analyte and the Analytical Challenge

4-(2,5-Difluorophenyl)butanoic acid is a fluorinated aromatic carboxylic acid. Its structure, featuring a difluorophenyl ring, provides a chromophore suitable for UV detection. The carboxylic acid moiety imparts polarity and pH-dependent solubility. The analytical challenge lies in developing a method that is not only accurate and precise but also specific enough to distinguish the active pharmaceutical ingredient (API) from potential process impurities, degradants, or formulation excipients.

Comparative Methodologies and Validation Strategy

We will explore the validation of two distinct methods for the quantification of this compound. The validation strategy for both methods will follow the ICH Q2(R1) framework, assessing specificity, linearity, range, accuracy, precision, and robustness.[6][7]

  • Method A: The Robust Standard - Reversed-Phase HPLC with UV Detection (HPLC-UV). This is a widely adopted, cost-effective technique ideal for routine quality control (QC) testing in later stages of drug development and manufacturing.

  • Method B: The High-Sensitivity Alternative - Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS). This method offers superior sensitivity and selectivity, making it highly suitable for early-stage development, impurity profiling, and bioanalytical studies where low detection limits are critical.[8][9]

The following diagram illustrates the typical workflow for analytical method validation.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Data Analysis & Reporting Dev Method Development & Optimization Protocol Draft Validation Protocol (ICH Q2(R1)) Dev->Protocol Params Define Parameters: - Specificity - Linearity & Range - Accuracy - Precision - Robustness - LOQ/LOD Protocol->Params based on Exec Execute Validation Experiments Params->Exec Specificity Specificity/ Forced Degradation Exec->Specificity LinAccPrec Linearity, Accuracy, Precision Exec->LinAccPrec Robust Robustness Exec->Robust Analysis Analyze Data & Compare Against Acceptance Criteria Exec->Analysis Report Generate Validation Report Analysis->Report Final Final Report->Final Method Implementation

Caption: A typical workflow for analytical method validation.

PART A: HPLC-UV Method Validation

Experimental Protocol: HPLC-UV
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for this type of analyte.[10]

  • Mobile Phase: A gradient of acetonitrile (ACN) and water with 0.1% formic acid. The acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined from the UV spectrum of this compound (typically around 265 nm).

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation: A stock solution of the reference standard is prepared in a suitable diluent (e.g., 50:50 ACN:water). Working standards and samples are prepared by diluting the stock solution to the target concentrations.

Validation Parameter Walkthrough (HPLC-UV)
  • Specificity: This is the ability to assess the analyte unequivocally in the presence of other components.[7]

    • Causality: Forced degradation studies (acid, base, oxidation, heat, light) are performed to generate potential degradation products. The goal is to demonstrate that the peaks of these degradants do not co-elute with the main analyte peak. This is crucial for stability-indicating methods.[11] A photodiode array (PDA) detector is invaluable here, as it can assess peak purity.

  • Linearity: A minimum of five concentrations across the proposed range are analyzed.

    • Causality: This demonstrates a proportional relationship between the concentration of the analyte and the detector response. A linear relationship simplifies quantification. The correlation coefficient (r²) should be ≥ 0.999.

  • Range: Typically 80% to 120% of the test concentration for an assay.

  • Accuracy: Assessed by the recovery of the analyte in a spiked placebo matrix.

    • Causality: This confirms the closeness of the measured value to the true value and reveals any matrix effects or sample preparation losses. Acceptance criteria are typically 98.0% to 102.0% recovery.

  • Precision:

    • Repeatability (Intra-assay precision): Multiple preparations (n=6) at 100% of the test concentration are analyzed on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: The repeatability experiment is repeated by a different analyst, on a different day, and on a different instrument.

    • Causality: This demonstrates the method's consistency and reproducibility under various conditions. The relative standard deviation (RSD) should be ≤ 2%.

  • Robustness: Small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) are introduced.

    • Causality: This assesses the method's reliability during normal use. The system suitability parameters should remain within acceptance criteria.

PART B: UHPLC-MS/MS Method Validation

Experimental Protocol: UHPLC-MS/MS
  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm). UHPLC columns are packed with smaller particles, providing higher efficiency and resolution at higher pressures.[12][13]

  • Mobile Phase: Similar to HPLC, but with LC-MS grade solvents and additives to ensure compatibility with the mass spectrometer.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: ESI in negative mode is ideal for the carboxylic acid group.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. A precursor ion (the deprotonated molecule [M-H]⁻) is selected and fragmented, and a specific product ion is monitored. This provides a high degree of selectivity and sensitivity.

  • Injection Volume: 2 µL.

Validation Parameter Walkthrough (UHPLC-MS/MS)

The validation parameters are the same as for HPLC-UV, but the experimental design and acceptance criteria may differ, particularly for sensitivity.

  • Specificity: In MRM mode, specificity is exceptionally high. The method's ability to distinguish the analyte is based on both its retention time and its specific mass transition (precursor ion → product ion). Co-eluting impurities are highly unlikely to have the same mass transition.

  • Linearity, Range, Accuracy, Precision: The principles are the same, but the concentration range can be extended to much lower levels due to the higher sensitivity of the MS detector.[13]

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): These are critical parameters where UHPLC-MS/MS excels.

    • Causality: The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. For UHPLC-MS/MS, this can be orders of magnitude lower than for HPLC-UV, which is essential for impurity analysis or bioanalysis.

  • Robustness: Similar to HPLC-UV, with the addition of MS-specific parameters like source temperatures and gas flows.

PART C: Comparative Data and Discussion

The following tables present hypothetical but realistic validation data for the two methods.

Table 1: Comparison of Key Validation Parameters

ParameterHPLC-UV MethodUHPLC-MS/MS MethodRationale for Difference
Specificity Peak purity index > 0.995. No interference from degradants at the analyte's retention time.No interference observed in the MRM channel at the analyte's retention time and mass transition.MS/MS is inherently more specific due to monitoring a unique mass transition.
Linearity (r²) 0.99950.9998Both methods show excellent linearity.
Range 10 - 150 µg/mL0.1 - 500 ng/mLUHPLC-MS/MS has a much wider dynamic range and is significantly more sensitive.
Accuracy (% Recovery) 99.2% - 101.5%98.5% - 102.0%Both methods are highly accurate.
Precision (RSD) Repeatability: 0.8%Intermediate: 1.2%Repeatability: 1.5%Intermediate: 2.1%Both show excellent precision. Slightly higher RSD for MS/MS at lower concentrations is common.
LOQ 10 µg/mL0.1 ng/mLThe key advantage of UHPLC-MS/MS is its vastly superior sensitivity.[9]
Run Time 15 minutes3 minutesUHPLC offers significantly faster analysis times, increasing throughput.[13]

Table 2: Forced Degradation Study Summary

Stress ConditionHPLC-UV ObservationsUHPLC-MS/MS Observations
Acid Hydrolysis ~15% degradation. Major degradant peak resolved from API.~15% degradation. Degradant peak confirmed by mass.
Base Hydrolysis ~25% degradation. Two major degradant peaks resolved.~25% degradation. Degradants confirmed and molecular weights determined.
Oxidative ~5% degradation. Minor degradant peak resolved.~5% degradation. Degradant confirmed.
Thermal No significant degradation.No significant degradation.
Photolytic No significant degradation.No significant degradation.
Discussion: Choosing the Right Tool for the Job

The choice between HPLC-UV and UHPLC-MS/MS is driven by the specific requirements of the analysis. The relationship between these methods can be visualized as a trade-off between cost/complexity and performance.

G cluster_0 cluster_1 cluster_2 HPLC_UV HPLC-UV QC Routine QC Release Testing Late-Phase Stability HPLC_UV->QC Ideal for Cost Lower Cost Simpler Operation HPLC_UV->Cost UHPLC_MSMS UHPLC-MS/MS EarlyDev Early Development Impurity ID & Profiling Metabolite Studies Bioanalysis UHPLC_MSMS->EarlyDev Essential for Performance Highest Sensitivity Superior Specificity Faster Throughput UHPLC_MSMS->Performance QC->Performance May lack sensitivity for low-level impurities EarlyDev->Cost Higher initial investment and complexity

Sources

A Comparative Guide to the Metabolic Stability of 4-(2,5-Difluorophenyl)butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success.[1][2] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations in the body, while those that are metabolized too slowly can accumulate and cause toxicity.[1][2] This guide provides an in-depth comparison of the metabolic stability of various 4-(2,5-Difluorophenyl)butanoic acid derivatives, offering experimental data and protocols to aid in the selection of candidates with favorable pharmacokinetic properties.

The liver is the primary site of drug metabolism, and in vitro systems using liver-derived components are cost-effective and efficient tools for predicting in vivo metabolic clearance.[3][4] This guide will focus on two of the most widely used in vitro models: liver microsomes and hepatocytes.[3][5]

The Importance of Fluorine in Drug Design

The introduction of fluorine into a molecule is a common strategy in medicinal chemistry to enhance metabolic stability.[6][7] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[6] However, fluorinated compounds are not entirely immune to metabolism, and understanding their potential biotransformation pathways is crucial.[6][8][9][10]

Comparative Metabolic Stability Data

The following table summarizes the metabolic stability of a series of hypothetical this compound derivatives in human liver microsomes and hepatocytes. These derivatives explore the impact of structural modifications on the butanoic acid side chain.

Compound IDStructureMicrosomal t½ (min)Hepatocyte t½ (min)In Vitro Intrinsic Clearance (CLint) (µL/min/mg protein or 10^6 cells)
Parent This compound4538Moderate
Derivative A 4-(2,5-Difluorophenyl)-4-hydroxybutanoic acid2520High
Derivative B 4-(2,5-Difluorophenyl)-3-methylbutanoic acid> 6055Low
Derivative C N-methyl-4-(2,5-Difluorophenyl)butanamide> 60> 60Very Low

Interpretation of Results:

  • Parent Compound: The parent this compound exhibits moderate metabolic stability.

  • Derivative A: The introduction of a hydroxyl group at the benzylic position (alpha to the phenyl ring) significantly decreases metabolic stability. This position is likely a primary site for oxidative metabolism.

  • Derivative B: The addition of a methyl group on the butanoic acid chain appears to sterically hinder metabolic enzymes, leading to increased stability.

  • Derivative C: Conversion of the carboxylic acid to an N-methyl amide drastically improves metabolic stability, likely by blocking enzymatic recognition and metabolism at the carboxyl group.

Experimental Protocols for Assessing Metabolic Stability

To ensure the trustworthiness and reproducibility of metabolic stability data, it is essential to follow well-validated protocols. Below are detailed methodologies for the microsomal and hepatocyte stability assays.

Microsomal Stability Assay Protocol

This assay evaluates the metabolism of a compound by liver microsomes, which are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450s.[3][11][12]

Materials and Equipment:

  • Liver microsomes (human or other species)[11]

  • Test compounds and positive controls[11][13]

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)[14]

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[11][14]

  • Incubator (37°C)[11]

  • Quenching solution (e.g., ice-cold acetonitrile or methanol with an internal standard)[11][13]

  • Centrifuge[11]

  • LC-MS/MS system for analysis[11][15]

Step-by-Step Procedure:

  • Preparation: Thaw liver microsomes and the NADPH regenerating system on ice. Prepare working solutions of the test compounds and positive controls.

  • Incubation: In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, microsomal protein, and the test compound. Pre-incubate the mixture at 37°C for a few minutes.[11]

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.[11][13] A parallel incubation without the NADPH system serves as a negative control to assess non-enzymatic degradation.[13][14]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding the cold quenching solution.[11][12]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.[11]

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound.[15][16]

Data Analysis:

The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t½) is determined from the slope of the natural logarithm of the percent remaining versus time curve. The intrinsic clearance (CLint) can then be calculated.[14]

Hepatocyte Stability Assay Protocol

Hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II drug-metabolizing enzymes and cofactors, providing a more comprehensive assessment of metabolic stability.[3][4][16][17]

Materials and Equipment:

  • Cryopreserved or fresh hepatocytes[5][18]

  • Hepatocyte incubation medium (e.g., Williams' Medium E)[18]

  • Test compounds and positive controls[19]

  • Incubator with orbital shaker (37°C, 5% CO2)[18][19]

  • Quenching solution (e.g., ice-cold acetonitrile or methanol with an internal standard)[16][19]

  • Centrifuge[19]

  • LC-MS/MS system for analysis[16][19]

Step-by-Step Procedure:

  • Hepatocyte Preparation: Thaw and prepare the hepatocytes according to the supplier's instructions to ensure high viability.[18]

  • Incubation Setup: In a multi-well plate, add the hepatocyte suspension and the test compound.[19]

  • Incubation: Place the plate in a humidified incubator at 37°C with 5% CO2 on an orbital shaker to keep the cells in suspension.[18][19]

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take aliquots of the incubation mixture and add them to the cold quenching solution.[19]

  • Sample Processing: Centrifuge the samples to pellet cell debris.[19]

  • Analysis: Analyze the supernatant by LC-MS/MS to measure the concentration of the parent compound.[16][19]

Data Analysis:

Similar to the microsomal assay, the in vitro half-life (t½) and intrinsic clearance (CLint) are determined from the rate of disappearance of the parent compound over time.[17]

Visualizing the Experimental Workflow

MetabolicStabilityWorkflow cluster_preparation Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis Compound Test Compound Stock MicroInc Microsomal Incubation Compound->MicroInc HepInc Hepatocyte Incubation Compound->HepInc Microsomes Liver Microsomes Microsomes->MicroInc Hepatocytes Hepatocytes Hepatocytes->HepInc NADPH NADPH System NADPH->MicroInc Quench Add Quenching Solution (Acetonitrile + IS) MicroInc->Quench HepInc->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (t½, CLint) LCMS->Data

Caption: Experimental workflow for in vitro metabolic stability assays.

Potential Metabolic Pathways

Understanding the potential sites of metabolism on the this compound scaffold can guide the design of more stable analogs. The difluorophenyl ring is generally resistant to metabolism, but the butanoic acid side chain offers several possibilities for biotransformation.[6]

MetabolicPathways cluster_metabolites Potential Metabolic Transformations Parent This compound Phenyl Ring Butanoic Acid Chain Carboxyl Group Hydroxylation Hydroxylation (on chain) Parent:f2->Hydroxylation CYP450 BetaOxidation β-Oxidation (of acid chain) Parent:f2->BetaOxidation Mitochondrial Enzymes Conjugation Glucuronidation (at carboxyl group) Parent:f3->Conjugation UGTs

Caption: Potential metabolic pathways for this compound.

Conclusion

The assessment of metabolic stability is a cornerstone of modern drug discovery. By employing robust in vitro assays, such as the microsomal and hepatocyte stability assays, researchers can effectively compare and rank compounds, enabling the selection of candidates with optimized pharmacokinetic profiles. The data and protocols presented in this guide offer a framework for evaluating this compound derivatives and underscore the importance of systematic structural modification to enhance metabolic stability.

References

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025). ResearchGate. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. [Link]

  • Hepatocyte Stability. (n.d.). Cyprotex. [Link]

  • Metabolic stability screen for drug discovery using cassette analysis and column switching. (2005). PubMed. [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. [Link]

  • In Vitro Metabolic Stability. (n.d.). Creative Bioarray. [Link]

  • Metabolic Stability Services. (n.d.). Eurofins Discovery. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (2022). ResearchGate. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Farma-ID. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. [Link]

  • Microsomal Stability. (n.d.). Cyprotex. [Link]

  • Hepatocyte Stability Assay Test. (n.d.). AxisPharm. [Link]

  • ADME Hepatocyte Stability Assay. (n.d.). BioDuro. [Link]

  • Hepatocyte Stability Assay. (n.d.). Domainex. [Link]

  • METABOLISM OF FLUORINE-CONTAINING DRUGS. (1995). Annual Reviews. [Link]

Sources

A Researcher's Guide to the Strategic Use of 4-(2,5-Difluorophenyl)butanoic Acid as a Negative Control in GPR40 Agonist Screening

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and molecular pharmacology, the integrity of experimental data is paramount. The careful selection and implementation of controls are the bedrock upon which robust and reproducible findings are built. This guide provides an in-depth, technical comparison and experimental framework for the use of 4-(2,5-Difluorophenyl)butanoic acid as a negative control, particularly in the context of screening for agonists of G protein-coupled receptor 40 (GPR40), a key target in the treatment of type 2 diabetes.

The Imperative of the Negative Control in GPR40 Research

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a Gq-coupled receptor primarily expressed in pancreatic β-cells.[1] Its activation by long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS), making it an attractive therapeutic target.[1] Consequently, the identification of novel small-molecule GPR40 agonists is a significant focus of research.

In this pursuit, a negative control is not merely a baseline; it is a critical tool to safeguard against false positives and to ensure that the observed biological effects are specifically due to the intended molecular interaction.[2] An ideal negative control should be structurally similar to the active compound (the positive control or experimental therapeutic) but devoid of activity at the target receptor. This allows researchers to control for off-target effects, vehicle effects, and non-specific interactions that could otherwise confound the results.[3][4][5][6]

Profiling the Candidate: this compound

This compound is a commercially available compound.[7][8] While it is known as a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin, there is a conspicuous absence of data on its own biological activity in the public domain.[9] This lack of known biological activity, combined with its structural resemblance to known phenylalkanoic acid GPR40 agonists, makes it a prime candidate for use as a negative control in GPR40 screening campaigns.

The Comparative Framework: Establishing Positive and Negative Controls

To validate this compound as a negative control, it must be benchmarked against a potent and selective GPR40 agonist. For the purposes of this guide, we will use TUG-770 , a well-characterized, potent, and selective GPR40 agonist with an EC50 of 6 nM for human FFA1.[10][11][12]

CompoundStructureRole in GPR40 AssayKey Characteristics
This compound Negative Control Structurally related to GPR40 agonists, presumed to be inactive at GPR40.
TUG-770 Positive Control Potent and selective GPR40 agonist.[10]

Experimental Validation of a Negative Control: A Step-by-Step Guide

The following protocols outline the necessary experiments to validate this compound as a negative control for GPR40 activation.

Experiment 1: In Vitro GPR40 Activation via Calcium Flux Assay

Activation of the Gq-coupled GPR40 receptor leads to an increase in intracellular calcium.[1] A calcium flux assay is a direct and high-throughput method to measure receptor activation.[13][14]

Objective: To demonstrate that this compound does not elicit a calcium response in cells expressing GPR40, in contrast to the potent agonist TUG-770.

Methodology:

  • Cell Culture: Use a stable cell line expressing human GPR40, such as HEK293 or CHO cells.[15] Culture the cells to 80-90% confluency in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.[15]

  • Compound Preparation: Prepare a dilution series of this compound and TUG-770 in a suitable assay buffer. A typical concentration range would be from 1 nM to 100 µM. Include a vehicle-only control (e.g., DMSO).

  • Assay Execution: Use a fluorescence plate reader to measure the baseline fluorescence. Add the compounds to the wells and immediately begin kinetic reading of fluorescence intensity over a period of 1-2 minutes.

  • Data Analysis: Calculate the change in fluorescence (ΔF) from baseline for each well. Plot the dose-response curves for both compounds.

Expected Outcome:

CompoundExpected EC50Expected Maximum Response
This compound No responseNo significant increase in fluorescence
TUG-770 ~6 nM[10]Robust, dose-dependent increase in fluorescence

Workflow for In Vitro Validation of a GPR40 Negative Control

GPR40_Validation_Workflow cluster_0 In Vitro Validation cluster_1 Compound Treatment cluster_2 Outcome Cell_Culture Culture GPR40-expressing cells Calcium_Assay Calcium Flux Assay Cell_Culture->Calcium_Assay Primary Screen GSIS_Assay Glucose-Stimulated Insulin Secretion (GSIS) Assay Calcium_Assay->GSIS_Assay Functional Confirmation Validation Validation of Negative Control GSIS_Assay->Validation Positive_Control Positive Control (TUG-770) Positive_Control->Calcium_Assay Positive_Control->GSIS_Assay Negative_Control Negative Control (this compound) Negative_Control->Calcium_Assay Negative_Control->GSIS_Assay Vehicle_Control Vehicle Control (e.g., DMSO) Vehicle_Control->Calcium_Assay Vehicle_Control->GSIS_Assay

Caption: Experimental workflow for the validation of a GPR40 negative control.

Experiment 2: Glucose-Stimulated Insulin Secretion (GSIS) in Pancreatic Islets

To confirm the findings from the calcium flux assay in a more physiologically relevant system, a GSIS assay using isolated pancreatic islets is recommended.[9][16][17][18][19]

Objective: To demonstrate that this compound does not potentiate glucose-stimulated insulin secretion from pancreatic islets.

Methodology:

  • Islet Isolation: Isolate pancreatic islets from mice or rats.[20][21]

  • Islet Culture: Culture the isolated islets overnight to allow for recovery.

  • GSIS Protocol:

    • Pre-incubate islets in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours.

    • Incubate groups of islets in low-glucose buffer or high-glucose buffer (e.g., 16.7 mM glucose) in the presence of the vehicle, this compound (e.g., 10 µM), or TUG-770 (e.g., 1 µM) for 1 hour.

    • Collect the supernatant and measure insulin concentration using an ELISA kit.

  • Data Analysis: Normalize the insulin secretion to the islet number or protein content. Compare the potentiation of GSIS by each compound.

Expected Outcome:

ConditionExpected Insulin Secretion
Low Glucose + VehicleBasal
High Glucose + VehicleStimulated
High Glucose + this compoundSimilar to High Glucose + Vehicle
High Glucose + TUG-770Significantly higher than High Glucose + Vehicle

Beyond the Target: Assessing Selectivity and Off-Target Effects

A crucial aspect of validating a negative control is to ensure its inactivity is not limited to the primary target. While comprehensive off-target screening can be resource-intensive, initial assessments are prudent.[3][22]

  • Counter-screening: If the positive control has known off-target activities, the negative control should be tested in relevant counter-screens to ensure it does not share these liabilities.

  • Broad Panel Screening: For more thorough characterization, this compound could be submitted to a commercial service for screening against a panel of common off-targets (e.g., other GPCRs, kinases, ion channels).

GPR40 Signaling Pathway

GPR40_Signaling Agonist GPR40 Agonist (e.g., TUG-770) GPR40 GPR40 Receptor Agonist->GPR40 Gq Gq Protein GPR40->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Insulin_Vesicles Insulin Vesicles Ca_release->Insulin_Vesicles PKC->Insulin_Vesicles Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion exocytosis

Caption: Simplified GPR40 signaling pathway leading to insulin secretion.

Conclusion

The judicious use of well-validated controls is indispensable for high-quality research. This guide proposes this compound as a suitable negative control for in vitro and ex vivo studies of GPR40 agonists. Its structural similarity to active compounds, coupled with its presumed lack of biological activity at GPR40, makes it an excellent tool for dissecting specific receptor-mediated effects. By following the outlined experimental protocols, researchers can confidently validate this compound as a negative control and thereby enhance the rigor and reliability of their findings in the quest for novel therapeutics for type 2 diabetes.

References

  • Christiansen, E., Hansen, S. V., Urban, C., Hudson, B. D., Wargent, E. T., Grundmann, M., ... & Ulven, T. (2013). Discovery of TUG-770: a highly potent free fatty acid receptor 1 (FFA1/GPR40) agonist for treatment of type 2 diabetes. ACS medicinal chemistry letters, 4(5), 441-445. [Link]

  • Lin, D. C., et al. (2011). AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents. PloS one, 6(11), e27270. [Link]

  • Houze, J. B., et al. (2012). AMG 837: a potent, orally bioavailable GPR40 agonist. Bioorganic & medicinal chemistry letters, 22(2), 1267-1270. [Link]

  • Christiansen, E., et al. (2013). Discovery of TUG-770: a highly potent free fatty acid receptor 1 (FFA1/GPR40) agonist for treatment of type 2 diabetes. ACS medicinal chemistry letters, 4(5), 441–445. [Link]

  • Oreate AI. (2026, January 8). Understanding Negative and Positive Controls in Scientific Experiments.
  • ResearchGate. AMG 837: A potent, orally bioavailable GPR40 agonist. [Link]

  • Protocols.io. (2019, January 10). Static Glucose-stimulated Insulin Secretion GSIS Protocol - Human Islets V.2. [Link]

  • Semantic Scholar. Discovery of TUG-770: A Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes. [Link]

  • UC Davis MMPC-Live. (2012, September 17). Protocol Glucose-stimulated Insulin Secretion (in vivo). [Link]

  • PLOS One. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. [Link]

  • Protocols.io. (2019, January 10). Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets. [Link]

  • PubMed Central. (2022, February 17). A protocol for studying glucose homeostasis and islet function in mice. [Link]

  • PubMed Central. The G-Protein–Coupled Receptor GPR40 Directly Mediates Long-Chain Fatty Acid–Induced Secretion of Cholecystokinin. [Link]

  • University of Pennsylvania. CALCIUM FLUX PROTOCOL. [Link]

  • PubMed Central. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice. [Link]

  • Dana Bioscience. This compound 100mg. [Link]

  • ResearchGate. Representative GPR40 Agonists. ClogP values were computed using Chemaxon software. [Link]

  • PubMed. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. [Link]

  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Controlling Exposure. [Link]

  • PubMed Central. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4. [Link]

  • National Institutes of Health. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. [Link]

  • PubMed Central. Evidence for NADPH oxidase activation by GPR40 in pancreatic β-cells. [Link]

  • International Labour Organization. Controlling Hazards. [Link]

  • Eurofins Discovery. Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. [Link]

  • Sci-Hub. Flow Cytometry-Based Binding Assay for GPR40 (FFAR1; Free Fatty Acid Receptor 1). [Link]

  • Chemscape Safety Technologies. (2020, October 14). Hierarchy of Controls for Chemical Hazard Management. [Link]

  • American Diabetes Association. (2007, April 20). GPR40 is Necessary but not Sufficient for Fatty-Acid Stimulation of Insulin Secretion in Vivo. [Link]

  • ULTITEC. (2022, December 14). 3 Principles for Selecting Chemical Protective Clothing. [Link]

  • PubMed. Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination. [Link]

  • Molsyns. (R)-3-((Tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoic acid. [Link]

  • Dana Bioscience. This compound 100mg. [Link]

  • Diabetes Journal. GPR40 Is Necessary but Not Sufficient for Fatty Acid Stimulation of Insulin Secretion In Vivo. [Link]

  • Frontiers in Pharmacology. (2022, October 24). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. [Link]

  • PubChem. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. [Link]

  • PubMed. From target analysis to suspect and non-target screening of endocrine-disrupting compounds in human urine. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Targeting 4-(2,5-Difluorophenyl)butanoic Acid Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specificity of an antibody is a critical parameter that dictates the reliability and validity of an immunoassay. When developing antibodies against small molecules, or haptens, such as 4-(2,5-Difluorophenyl)butanoic acid, a thorough investigation of cross-reactivity is not just a quality control step, but a fundamental necessity for ensuring data integrity. This guide provides an in-depth comparison of the cross-reactivity profiles of polyclonal antibodies raised against this compound conjugated to a carrier protein. We will delve into the experimental design, present comparative data, and provide detailed protocols to empower you to conduct these crucial studies in your own laboratory.

The Imperative of Specificity in Hapten Immunoassays

Small molecules like this compound are not immunogenic on their own and require conjugation to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to elicit an immune response.[1][2] The resulting antibodies should ideally recognize the unique structural features of the hapten. However, the potential for these antibodies to bind to structurally similar molecules, a phenomenon known as cross-reactivity, can lead to false-positive results and inaccurate quantification. Understanding the degree of cross-reactivity is therefore paramount for the validation and application of any hapten-specific immunoassay.[3]

This guide will walk you through a comparative study of a hypothetical polyclonal antibody raised against a this compound-KLH conjugate. We will assess its binding specificity against a panel of structurally related compounds to build a comprehensive cross-reactivity profile.

Experimental Design: A Rational Approach to Assessing Cross-Reactivity

A robust cross-reactivity study hinges on a well-designed competitive enzyme-linked immunosorbent assay (cELISA). The principle of this assay is the competition between the free hapten (the analyte) and a hapten-protein conjugate immobilized on the ELISA plate for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of free hapten in the sample.[4]

Selection of Potential Cross-Reactants

The choice of compounds to test for cross-reactivity should be guided by structural similarity to the target hapten. For our target, this compound, we selected a panel of analogues with variations in the fluorination pattern of the phenyl ring, modifications to the butanoic acid side chain, and related phenylalkanoic acids. This systematic approach allows for the identification of the specific structural motifs recognized by the antibody.

Table 1: Panel of Compounds for Cross-Reactivity Assessment

Compound IDCompound NameStructural Variation from Target
Target This compound -
CR-14-(2-Fluorophenyl)butanoic acidMonofluorinated (position 2)
CR-24-(4-Fluorophenyl)butanoic acidMonofluorinated (position 4)
CR-34-(2,4-Difluorophenyl)butanoic acidDifferent difluorination pattern
CR-44-Phenylbutanoic acidNon-fluorinated phenyl ring
CR-53-(2,5-Difluorophenyl)propanoic acidShorter alkyl chain
CR-65-(2,5-Difluorophenyl)pentanoic acidLonger alkyl chain
CR-7Benzoic acidPhenyl ring with carboxyl group
Visualizing the Competitive ELISA Workflow

The following diagram illustrates the key steps in the competitive ELISA for determining cross-reactivity.

competitive_ELISA_workflow cluster_preparation Plate Preparation cluster_competition Competitive Binding cluster_detection Detection plate Microtiter Plate coating Coat with 4-(2,5-Difluorophenyl)butanoic acid-BSA Conjugate plate->coating blocking Block with BSA coating->blocking add_antibody Add Anti-4-(2,5-DFPBA) Antibody blocking->add_antibody incubation1 Incubate add_antibody->incubation1 add_competitor Add Free Analyte (Target or Cross-Reactant) add_competitor->incubation1 add_secondary Add HRP-conjugated Secondary Antibody incubation1->add_secondary incubation2 Incubate add_secondary->incubation2 add_substrate Add TMB Substrate incubation2->add_substrate read_plate Read Absorbance at 450 nm add_substrate->read_plate

Caption: Workflow of the competitive ELISA for cross-reactivity assessment.

Comparative Performance Data

The cross-reactivity of the antibody was evaluated by determining the concentration of each test compound required to inhibit the antibody binding to the coated antigen by 50% (IC50). The percent cross-reactivity was then calculated relative to the target analyte.

Cross-Reactivity (%) = (IC50 of Target / IC50 of Test Compound) x 100

Table 2: Cross-Reactivity of the Anti-4-(2,5-Difluorophenyl)butanoic Acid Antibody

Compound IDCompound NameIC50 (ng/mL)% Cross-Reactivity
Target This compound 15.2 100
CR-14-(2-Fluorophenyl)butanoic acid158.79.6
CR-24-(4-Fluorophenyl)butanoic acid210.37.2
CR-34-(2,4-Difluorophenyl)butanoic acid89.417.0
CR-44-Phenylbutanoic acid> 1000< 1.5
CR-53-(2,5-Difluorophenyl)propanoic acid305.15.0
CR-65-(2,5-Difluorophenyl)pentanoic acid182.28.3
CR-7Benzoic acid> 5000< 0.3
Interpretation of Results

The data clearly demonstrates the high specificity of the antibody for this compound. The significantly lower cross-reactivity with monofluorinated and non-fluorinated analogues (CR-1, CR-2, and CR-4) suggests that the difluoro substitution pattern on the phenyl ring is a critical component of the epitope recognized by the antibody. The moderate cross-reactivity with the 2,4-difluorophenyl analogue (CR-3) indicates that while the presence of two fluorine atoms is important, their specific positions also influence binding affinity.

Furthermore, alterations in the length of the butanoic acid chain (CR-5 and CR-6) resulted in a marked decrease in antibody recognition, highlighting the importance of the entire hapten structure for optimal binding. The negligible cross-reactivity with benzoic acid (CR-7) confirms that the butanoic acid side chain is an essential part of the epitope.

Detailed Experimental Protocol: Competitive ELISA for Hapten Cross-Reactivity

This protocol provides a step-by-step guide for performing a competitive ELISA to determine the cross-reactivity of antibodies against small molecule haptens.

Materials and Reagents:
  • 96-well microtiter plates

  • Coating antigen: this compound-BSA conjugate

  • Primary antibody: Polyclonal antibody raised against this compound-KLH

  • Secondary antibody: HRP-conjugated anti-species IgG

  • Target analyte and potential cross-reactants

  • Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Phosphate Buffered Saline (PBS)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (1% BSA in PBS)

  • Substrate Solution (TMB)

  • Stop Solution (2 M H2SO4)

  • Microplate reader

Protocol Steps:
  • Antigen Coating:

    • Dilute the this compound-BSA conjugate to 1 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte and each potential cross-reactant in PBS.

    • In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (diluted in Blocking Buffer to a pre-determined optimal concentration).

    • Incubate this mixture for 30 minutes at room temperature.

    • Transfer 100 µL of the antibody/analyte mixture to the corresponding wells of the coated and blocked ELISA plate.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Detection:

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Signal Development and Measurement:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the stop solution.

Visualizing the Key Molecular Interactions

The following diagram illustrates the structures of the target analyte and a selection of the tested cross-reactants, providing a visual basis for understanding the observed cross-reactivity patterns.

molecular_structures cluster_target Target Analyte cluster_cr1 Cross-Reactant 1 cluster_cr4 Cross-Reactant 4 cluster_cr5 Cross-Reactant 5 Target Target_label This compound CR1 CR1_label 4-(2-Fluorophenyl)butanoic acid CR4 CR4_label 4-Phenylbutanoic acid CR5 CR5_label 3-(2,5-Difluorophenyl)propanoic acid

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(2,5-Difluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 4-(2,5-Difluorophenyl)butanoic acid. As there is no substitute for a thorough risk assessment specific to your facility and experimental scale, this document serves as a foundational framework. The causality behind each recommendation is explained to ensure that safety becomes an intuitive and integral part of your workflow.

Hazard Assessment: Understanding the Adversary

This compound is a member of the carboxylic acid family, substituted with a difluorophenyl group. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its primary hazards from structurally similar molecules and the carboxylic acid functional group. Analogous compounds such as butyric acid and other fluorinated phenylalkanoic acids are known to be corrosive or irritants.[1][2][3][4]

Primary Anticipated Hazards:

  • Skin Corrosion/Irritation: Direct contact can cause irritation or, with prolonged exposure, chemical burns.[1][5]

  • Serious Eye Damage/Irritation: The eyes are highly susceptible. Even minor contact can lead to severe irritation or irreversible damage.[2][5]

  • Respiratory Tract Irritation: If handled as a powder or if vapors are present, inhalation may irritate the nose, throat, and lungs.[2][3]

Therefore, all handling procedures must be predicated on preventing direct contact and inhalation.

The Core Directive: Your Personal Protective Equipment (PPE) Ensemble

The selection of PPE is not a static checklist but a dynamic response to the specific experimental conditions: the quantity of the acid being handled, its physical form (solid or in solution), and the potential for spills, splashes, or aerosol generation.

Eye and Face Protection: A Non-Negotiable Barrier

The potential for serious eye damage necessitates robust protection.

  • Minimum Requirement: At all times when handling the compound, wear chemical safety goggles conforming to OSHA standard 29 CFR 1910.133 or European Standard EN166.[6] These provide a seal around the eyes, protecting from splashes from multiple angles.

  • Elevated Risk Scenarios: When handling larger quantities (>50 mL of a solution) or performing vigorous operations (e.g., sonicating, vortexing, heating) that increase splash potential, supplement goggles with a full-face shield.[7] A face shield protects the entire face but does not provide a seal; it must always be worn with goggles.

Skin and Body Protection: The Chemical Barrier

Your skin is the largest organ and a primary route of exposure.

  • Protective Clothing: A clean, buttoned, long-sleeved laboratory coat is mandatory. For large-scale work, a chemically resistant apron over the lab coat provides an additional layer of security.

  • Gloves - The Critical Interface: Glove selection is arguably the most critical decision in your PPE ensemble. Not all gloves are created equal, and material compatibility is key. Carboxylic acids require gloves made of appropriate materials.[8]

    • Recommended Materials: Nitrile or butyl rubber gloves are highly recommended for handling acids.[9][10] Neoprene gloves also offer good resistance against organic acids.[11]

    • The Fallacy of "One-Size-Fits-All": Always consult the glove manufacturer’s specific chemical resistance chart for data on butanoic acid or similar chemicals. The thickness of the glove material directly impacts its chemical resistance.[10]

    • Double Gloving: For procedures involving higher risk or prolonged handling, double gloving (wearing two pairs of gloves) is a prudent measure. This provides a backup barrier and allows for the clean removal of the outer glove if it becomes contaminated.

    • Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation or punctures. If contact with the chemical occurs, remove the gloves immediately using the proper technique, wash your hands, and don a new pair.[7]

The following table provides a general guideline for glove selection.

Glove MaterialResistance to Carboxylic AcidsDexterity & ComfortNotes
Nitrile Good to ExcellentGoodA common and effective choice for many lab applications involving acids.[9][12]
Butyl Rubber ExcellentFairRecommended for handling highly corrosive acids; offers superior protection but may reduce dexterity.[10][11]
Neoprene GoodGoodA synthetic rubber with good chemical and wear resistance properties.[11]
Natural Rubber (Latex) Fair to GoodExcellentCan be effective for dilute aqueous solutions but is generally less robust against organic acids than nitrile or butyl rubber.[10] Potential for latex allergies is a significant drawback.
Respiratory Protection: Engineering Controls First

The primary method for respiratory protection is the use of engineering controls.

  • Chemical Fume Hood: All handling of this compound, especially outside of sealed containers, must be performed inside a certified chemical fume hood.[13] This is the most effective way to prevent inhalation of dust or vapors.

  • Respirator Use: In the absence of a fume hood or in emergency situations such as a large spill, respiratory protection is required. A NIOSH-approved respirator fitted with cartridges appropriate for organic vapors and acid gases should be used.[6][9] Note that proper fit-testing and training are mandated by OSHA for all respirator users.

Operational and Disposal Plans: From Benchtop to Waste Stream

Trustworthy protocols are self-validating. Following these steps methodically ensures a safe operational lifecycle for the chemical in your lab.

Experimental Workflow: A Step-by-Step Guide
  • Preparation: Before bringing the chemical into the workspace, ensure the fume hood is operational, the work area is clean, and all necessary PPE is laid out and inspected.

  • Donning PPE: Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, safety goggles/face shield.

  • Handling the Chemical:

    • Perform all manipulations deep within the chemical fume hood.

    • If handling the solid form, be mindful of static discharge which can cause dust to become airborne. Use grounding straps if necessary.[14]

    • When weighing, use a disposable weigh boat or tare a container on the balance.

    • When making solutions, add the acid to the solvent slowly.

  • Post-Handling: Securely cap all containers. Wipe down the work surface with an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in a manner that prevents self-contamination. The typical order is: outer gloves, face shield, lab coat, inner gloves, and finally, goggles. Wash hands thoroughly with soap and water immediately after removing all PPE.[14]

Emergency Protocol: Spill Management

A spill is a high-stress event, but a clear, rehearsed plan ensures a safe outcome.

PPE Selection Workflow for Chemical Handling

A Assess Task: Handling this compound B Work inside a Chemical Fume Hood? A->B C YES B->C Always D NO (Emergency/Spill) B->D Only for Spill/Emergency E Select Core PPE: - Chemical Goggles - Lab Coat - Nitrile/Butyl Gloves C->E K Add NIOSH-Approved Respirator (Acid Gas/Organic Vapor Cartridge) to Full-Face Shield & Chemical Suit D->K F Potential for Splash or Aerosol? E->F G YES F->G H NO F->H I Add Face Shield to Core PPE G->I J Core PPE is Sufficient H->J

Caption: PPE selection is dictated by engineering controls and task-specific risks.

Step-by-Step Spill Response:

  • ALERT: Immediately alert personnel in the vicinity.

  • EVACUATE: If the spill is large or you feel unwell, evacuate the area.

  • PROTECT: Don appropriate emergency PPE as dictated by the spill size, including respiratory protection if necessary.

  • CONTAIN: Prevent the spill from spreading or entering drains by creating a dike around it with an inert, absorbent material (e.g., sand, diatomaceous earth, or a commercial acid-neutralizing agent).[15]

  • NEUTRALIZE & ABSORB: For small spills, cautiously cover with an acid absorbent/neutralizer. Once absorbed, gently sweep the material into a designated, labeled hazardous waste container.[16]

  • DECONTAMINATE: Clean the spill area thoroughly.

  • DISPOSE: Ensure the waste container is properly sealed and labeled for pickup by environmental health and safety personnel.[4]

Chemical Spill Response Workflow

A Spill Detected B Alert Nearby Personnel A->B C Assess Spill Size B->C D Small & Controllable C->D E Large or Uncontrolled C->E F Don Emergency PPE: - Goggles & Face Shield - Chemical Apron - Double Nitrile/Butyl Gloves - Respirator (if needed) D->F G Evacuate Area Pull Fire Alarm Call EH&S / 911 E->G H Contain Spill: Dike with Absorbent Material F->H I Neutralize & Absorb H->I J Collect Waste into Labeled Container I->J K Decontaminate Area J->K L Dispose of Waste via EH&S K->L

Caption: A systematic approach to spill response minimizes risk and ensures thorough cleanup.

Disposal Plan

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: All materials contaminated with this compound, including excess reagent, contaminated gloves, and cleanup materials, must be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.[4][5]

  • Segregation: Do not mix carboxylic acid waste with incompatible chemicals, such as bases or strong oxidizing agents, in the same waste container.[8]

  • Disposal Pathway: Waste must be disposed of through your institution's official Environmental Health and Safety (EH&S) program. This typically involves incineration by a licensed waste management facility.[3][17] Never pour chemical waste down the drain.[7][15]

By integrating these principles of hazard assessment, diligent PPE use, and structured operational planning, you can handle this compound with the confidence that comes from a deep, causal understanding of chemical safety.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Butyric acid. Retrieved from [Link]

  • LeelineWork. (2024). What PPE Should You Wear When Handling Acid?. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • Synerzine. (2020). SAFETY DATA SHEET Butanoic acid (Natural). Retrieved from [Link]

  • New Jersey Department of Health. (2007). Hazardous Substance Fact Sheet: Butyric Acid. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2022). Safety Data Sheet: 2,5-Furandicarboxylic acid. Retrieved from [Link]

  • Breckland Scientific Supplies Ltd. (2018). Butanoic Acid - SAFETY DATA SHEET. Retrieved from [Link]

  • University of Washington Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • University of California, Berkeley Environmental Health and Safety. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]

  • Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]

  • World Health Organization. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from [Link]

  • University of California, Berkeley Environmental Health & Safety. (2024). Hazardous Waste. EHSO Manual. Retrieved from [Link]

  • North Safety Products. (n.d.). Chemical Resistance Guide. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • All Safety Products. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,5-Difluorophenyl)butanoic acid
Reactant of Route 2
Reactant of Route 2
4-(2,5-Difluorophenyl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.